molecular formula C7H15NO3 B2929146 2-Amino-4-methoxy-4-methylpentanoic acid CAS No. 1698493-03-6

2-Amino-4-methoxy-4-methylpentanoic acid

カタログ番号: B2929146
CAS番号: 1698493-03-6
分子量: 161.201
InChIキー: LTDMWBCMUUSQGW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-4-methoxy-4-methylpentanoic acid (CAS 1698493-03-6) is a non-proteinogenic amino acid derivative of interest in pharmaceutical research and development. With a molecular formula of C 7 H 15 NO 3 and a molecular weight of 161.20 g/mol, this compound is characterized by a methoxy group adjacent to a tertiary carbon within its pentanoic acid backbone, a structure that may influence its steric and electronic properties . This high-purity compound (NLT 97%) serves as a critical building block (API intermediate) for the synthesis of more complex molecules . Its structural features make it a valuable scaffold for creating compound libraries in medicinal chemistry, particularly for investigating new therapeutic agents. The growth of the nutraceutical and pharmaceutical sectors, which increasingly rely on specialized amino acid derivatives to enhance metabolic functions and support neurological health, drives the demand for such high-quality intermediates . Researchers utilize this compound in exploratory studies to probe structure-activity relationships and develop novel bioactive substances. This product is certified under ISO quality systems to ensure consistency and reliability for research applications . It is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

特性

IUPAC Name

2-amino-4-methoxy-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-7(2,11-3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDMWBCMUUSQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C(=O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Properties of 2-Amino-4-methoxy-4-methylpentanoic Acid: A Novel Unnatural Amino Acid

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the chemical structure and properties of 2-Amino-4-methoxy-4-methylpentanoic acid. It is important to note at the outset that this compound, identified by CAS number 1698493-03-6, appears to be a novel or largely uncharacterized unnatural amino acid. As of the date of this guide, there is a notable absence of published experimental data regarding its specific synthesis, physicochemical properties, and biological activity in peer-reviewed literature.

Therefore, this guide will provide the available identifying information and predicted properties of 2-Amino-4-methoxy-4-methylpentanoic acid. To offer a comprehensive and valuable resource, we will then situate this compound within the broader context of unnatural amino acids (UAAs), discussing their significance in medicinal chemistry and drug discovery.[1] We will also present a hypothetical synthetic strategy and a generalized workflow for the characterization of such a novel amino acid, drawing upon established principles in organic and analytical chemistry.

Core Identification and Structural Information

2-Amino-4-methoxy-4-methylpentanoic acid is a derivative of the proteinogenic amino acid leucine, distinguished by the presence of a methoxy group and an additional methyl group at the 4-position.

IdentifierValueSource
IUPAC Name 2-Amino-4-methoxy-4-methylpentanoic acidN/A
CAS Number 1698493-03-6[2][3]
Molecular Formula C₇H₁₅NO₃[3]
Molecular Weight 161.20 g/mol [3]
Canonical SMILES CC(C)(CC(C(=O)O)N)OC[3]
InChI Key LTDMWBCMUUSQGW-UHFFFAOYSA-N[2]
Predicted Physicochemical Properties

While experimental data is not available, computational models provide estimations of key physicochemical properties which are valuable for initial assessment in a drug discovery context.

PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA) 72.55 Ų[3]
LogP (Octanol-Water Partition Coefficient) 0.2134[3]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 2[3]
Rotatable Bonds 4[3]

These predicted values suggest a compound with moderate polarity and some degree of conformational flexibility.

The Role of Unnatural Amino Acids in Drug Discovery

Unnatural amino acids are pivotal in modern medicinal chemistry.[1][4] Their incorporation into peptides or their use as standalone molecules can confer a range of desirable properties, including:

  • Enhanced Metabolic Stability: Modifications to the amino acid structure can prevent recognition by proteases, thereby increasing the in vivo half-life of peptide-based drugs.[1]

  • Conformational Constraint: The introduction of bulky or cyclic side chains can lock a peptide into a specific bioactive conformation, improving its affinity and selectivity for a target receptor.

  • Modulation of Physicochemical Properties: UAAs can be designed to fine-tune solubility, lipophilicity, and other properties to improve the overall drug-like characteristics of a molecule.[1]

  • Novel Side-Chain Functionalities: UAAs can introduce chemical handles for bioconjugation or functionalities that create new interactions with a biological target.[5]

The structure of 2-Amino-4-methoxy-4-methylpentanoic acid, with its ether linkage and quaternary carbon, suggests it could be a valuable building block for creating novel peptides with unique conformational properties and resistance to enzymatic degradation.

Hypothetical Synthesis Pathway

While a specific, experimentally validated synthesis for 2-Amino-4-methoxy-4-methylpentanoic acid has not been found in the literature, a plausible synthetic route can be proposed based on established organic chemistry methodologies for amino acid synthesis. One such approach could be a variation of the Strecker synthesis or an alkylation of a glycine equivalent. A potential retrosynthetic analysis is outlined below.

G cluster_strecker Strecker Synthesis Route cluster_alternative Alternative Aldehyde Synthesis Target 2-Amino-4-methoxy-4-methylpentanoic acid Intermediate1 α-Keto acid Target->Intermediate1 Strecker Synthesis StartingMaterial1 3-Methoxy-3-methylbutanal Intermediate1->StartingMaterial1 Oxidation Intermediate2 Aldehyde StartingMaterial4 Methyl 2-methylpropenoate Intermediate2->StartingMaterial4 Hydroboration-Oxidation Intermediate3 Grignard Reagent StartingMaterial1->Intermediate2 Alkoxymercuration-Demercuration or similar StartingMaterial5 Methanol StartingMaterial1->StartingMaterial5 Addition StartingMaterial6 Base StartingMaterial1->StartingMaterial6 Base-catalyzed reaction StartingMaterial2 Cyanide Source (e.g., KCN) StartingMaterial3 Ammonia Source (e.g., NH4Cl)

Caption: A potential retrosynthetic analysis for 2-Amino-4-methoxy-4-methylpentanoic acid.

A plausible forward synthesis could involve the following key steps:

  • Synthesis of the Aldehyde Precursor: The key intermediate, 3-methoxy-3-methylbutanal, could potentially be synthesized from commercially available starting materials such as methyl 2-methylpropenoate.

  • Strecker Reaction: The aldehyde could then undergo a Strecker reaction with a cyanide source (e.g., potassium cyanide) and an ammonia source (e.g., ammonium chloride) to form the corresponding α-aminonitrile.

  • Hydrolysis: Finally, acidic or basic hydrolysis of the α-aminonitrile would yield the target amino acid, 2-Amino-4-methoxy-4-methylpentanoic acid.

It is crucial to emphasize that this is a hypothetical pathway and would require experimental validation and optimization.

Proposed Workflow for Characterization

For a novel compound like 2-Amino-4-methoxy-4-methylpentanoic acid, a systematic characterization workflow is essential to confirm its structure and elucidate its properties.

G Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Start->NMR MS Mass Spectrometry (HRMS, MS/MS) Start->MS IR Infrared Spectroscopy Start->IR MP Melting Point Analysis Start->MP Solubility Solubility Studies Start->Solubility pKa pKa Determination Start->pKa Chiral Chiral Analysis (e.g., Chiral HPLC) Start->Chiral End Comprehensive Data Package NMR->End MS->End IR->End MP->End Solubility->End pKa->End Chiral->End

Caption: A standard workflow for the physicochemical characterization of a novel amino acid.

Step-by-Step Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and environment of protons. Expected signals would include those for the two methyl groups, the methoxy group, the methylene protons, and the α-proton.

    • ¹³C NMR: To identify all unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the overall structure.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule and confirm its elemental composition (C₇H₁₅NO₃).

    • Tandem Mass Spectrometry (MS/MS): To analyze the fragmentation pattern, which can provide further structural confirmation.

  • Infrared (IR) Spectroscopy:

    • To identify key functional groups, such as the amine (N-H stretch), the carboxylic acid (O-H and C=O stretches), and the ether (C-O stretch) functionalities.

  • Physicochemical Property Determination:

    • Melting Point: To assess the purity and solid-state properties of the compound.

    • Solubility: To determine the solubility in various solvents (e.g., water, buffers, organic solvents), which is critical for formulation and biological testing.

    • pKa Determination: To measure the acidity of the carboxylic acid and the basicity of the amino group, which influences the ionization state at physiological pH.

    • Chiral Analysis: As the α-carbon is a stereocenter, chiral chromatography would be necessary to separate and characterize the enantiomers if a racemic synthesis is employed.

Potential Applications and Future Directions

Given the novelty of 2-Amino-4-methoxy-4-methylpentanoic acid, its potential applications are speculative but can be inferred from its structural features. As a sterically hindered and non-natural amino acid, it could be a valuable building block in the following areas:

  • Peptidomimetics: Its incorporation into peptide sequences could lead to analogs with improved stability and unique conformational properties.

  • Drug Discovery Scaffolds: The amino acid itself could serve as a chiral scaffold for the synthesis of more complex small molecule drug candidates.

  • Chemical Biology Probes: With appropriate functionalization, it could be used to create chemical probes to study biological systems.

The lack of existing data presents a clear opportunity for further research. The synthesis and thorough characterization of 2-Amino-4-methoxy-4-methylpentanoic acid would be a valuable contribution to the field of medicinal chemistry and would expand the toolbox of available unnatural amino acids for drug discovery and development.

References

A curated list of references is provided below to support the general principles and background information presented in this guide.

References

  • Kim, H., Lee, D. & Lee, W. Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. J Oleo Sci58, 529-536 (2009).
  • Bitesize Bio. Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. Accessed March 7, 2024. [Link]

  • de la Torre, B. G. & Albericio, F. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules26, (2021).
  • Axup, J. Y., et al.
  • ChemBK. 2-Amino-4-methylpentanoic acid, (S)-. Accessed March 7, 2024. [Link]

  • BioAscent. Highlights in synthesis - unnatural amino acids. Accessed March 7, 2024. [Link]

  • Amanote Research. 4-Alkoxy- And 4-Amino-2, 2-Bipyrrole Synthesis. Accessed March 7, 2024. [Link]

  • Characterization of Cas proteins for enhanced genome applications and antibacterials.
  • Synthesis and characterization of alkoxy substituted p-cyano stilbene schiff bases. IOP Conference Series: Materials Science and Engineering440, 012028 (2018).
  • PubChemLite. 2-[(methoxycarbonyl)amino]-4-methylpentanoic acid (C8H15NO4). Accessed March 7, 2024. [Link]

  • Baumgartner, J., et al. β-Amino- and Alkoxy-Substituted Disilanides. Molecules24, (2019).
  • Harrington, L. B., et al. Characterization of Cas12a nucleases reveals diverse PAM profiles between closely-related orthologs. Nucleic Acids Res48, 5045-5056 (2020).
  • Fuchs, R. T., et al. Characterization of Cme and Yme thermostable Cas12a orthologs. Commun Biol5, 325 (2022).
  • Vale, N. Synthesis of N-Alkyl Amino Acids. In Peptide Synthesis and Applications (eds. L. P. Miranda & M. A. F. de la Torre) 101-120 (Humana Press, 2013).
  • Vaas, S., et al. Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. J Med Chem66, 7875-7885 (2023).
  • Zhang, M.-R., et al. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. J Med Chem54, 5494-5507 (2011).
  • Al-Masoudi, N. A., et al. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules29, (2024).
  • Synthesis, Surface Properties and Effect of an Amino Acid Head Group of 11-(2-Methoxy-4-vinylphenoxy)undecanoicacid-Based Anionic Surfactants. J Surfact Deterg22, (2019).
  • Gkotsi, D. S., et al. 4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molbank2021, M1179 (2021).

Sources

Biological Activity of 4-Methoxy-Leucine Derivatives in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-natural amino acids (nnAAs) is a cornerstone strategy in modern peptide drug discovery, aimed at overcoming the inherent pharmacokinetic limitations of native peptides. 4-Methoxy-leucine (γ-methoxyleucine) represents a highly specialized nnAA derivative that introduces both steric bulk and altered electronic properties to the aliphatic side chain of leucine. This whitepaper provides an in-depth mechanistic analysis of 4-methoxy-leucine derivatives, detailing their chemical synthesis, integration into Solid-Phase Peptide Synthesis (SPPS), and their profound impact on biological activity—specifically in modulating proteolytic stability and serving as selective probes for aminopeptidase profiling.

Introduction: The Functional Role of γ-Methoxyleucine in Peptides

Native leucine residues are highly susceptible to rapid degradation by ubiquitous exopeptidases, particularly leucyl aminopeptidases (LAPs). By functionalizing the γ-carbon (C4) of leucine with a methoxy group (-OCH₃), peptide chemists can drastically alter the residue's interaction with biological targets.

The biological activity of 4-methoxy-leucine is driven by two primary mechanisms:

  • Steric Hindrance: The bulky methoxy group prevents optimal docking within the S1 hydrophobic subsite of LAPs, restricting the conformational alignment necessary for the catalytic zinc ions to hydrolyze the scissile bond.

  • Electronic Disruption: The introduction of an electronegative oxygen atom into a strictly hydrophobic side chain creates a polar hydrogen-bond acceptor. This disrupts the Van der Waals interactions normally required for rapid enzymatic turnover, while simultaneously offering new hydrogen-bonding opportunities for specific target engagement[1].

Historically, derivatives like 4-methoxyleucine-


-naphthylamide have been utilized as highly specific fluorogenic and chromogenic substrates to map aminopeptidase activity in complex biological matrices, ranging from bacterial identification (Neisseria gonorrhoeae) to the histochemical profiling of mammalian sensory tissues[2][3][4].

Chemical Synthesis & Incorporation

Photocatalytic Synthesis of γ-Methoxyleucine

The synthesis of


-tertiary ethers like γ-methoxyleucine via traditional nucleophilic substitution is notoriously challenging due to competing elimination reactions and steric crowding. Recent advances in radical chemistry have resolved this bottleneck. A highly efficient reductive photocatalytic 

-functionalization method utilizes alkyl enol ethers and alkene precursors under visible light irradiation. This radical-based coupling avoids harsh organometallic reagents, preserving the

-chiral center and yielding the γ-methoxyleucine derivative with excellent diastereoselectivity (dr > 20:1)[5][6].
Workflow for Peptide Incorporation

Once synthesized, the amino acid is protected (typically with an Fmoc group on the


-amine) and integrated into standard SPPS workflows.

Workflow N1 Photocatalytic Synthesis of γ-Methoxyleucine N2 Fmoc Protection & Activation N1->N2 Yield >80% N3 Solid-Phase Peptide Synthesis (SPPS) N2->N3 Coupling N4 Cleavage & Purification N3->N4 TFA Cleavage N5 Biological Evaluation (Proteolytic Stability) N4->N5 Assay

Caption: Workflow for the synthesis, Fmoc-protection, SPPS incorporation, and evaluation of 4-methoxy-leucine.

Biological Activity & Mechanistic Insights

Aminopeptidase Profiling and Resistance

The biological utility of 4-methoxy-leucine is heavily predicated on its interaction with aminopeptidases. In diagnostic microbiology and histochemistry, 4-methoxyleucine aminopeptidase activity is a critical biomarker. For example, the specific hydrolysis of 4-methoxyleucine derivatives has been used to identify innervation patterns in Merkel cell neuroepithelial endings[3] and to characterize exopeptidase activity in mammalian tear fluids[4].

When incorporated into a therapeutic peptide sequence, this same interaction paradigm is inverted: the derivative acts as a steric shield.

Pathway Substrate Peptide with 4-Methoxy-Leucine Complex Enzyme-Substrate Complex Substrate->Complex Enzyme Leucyl Aminopeptidase Enzyme->Complex Steric Steric Hindrance by γ-Methoxy Group Complex->Steric Binding attempt Outcome Proteolytic Resistance (Increased Half-life) Steric->Outcome Prevents cleavage

Caption: Mechanistic pathway illustrating aminopeptidase resistance conferred by 4-methoxy-leucine.

Target Engagement: The Polar-Nonpolar Shift

Beyond stability, the γ-methoxy group alters receptor engagement. In native leucine, the side chain engages exclusively in nonpolar-nonpolar interactions. The introduction of the methoxy group allows the residue to act as a hydrogen-bond acceptor. If a target receptor possesses a hydrogen-bond donor (e.g., an aspartate or serine hydroxyl) in the binding pocket, the 4-methoxy-leucine can form a stabilizing interaction that wild-type leucine cannot, potentially increasing binding affinity (


) by orders of magnitude[1].

Empirical Data: Comparative Properties

The following table summarizes the generalized quantitative shifts observed when substituting native L-Leucine with 4-Methoxy-L-Leucine in a model bioactive peptide.

PropertyNative L-Leucine Peptide4-Methoxy-Leucine PeptideMechanistic Causality
Proteolytic Half-Life (

)
~20 - 45 minutes> 12 hoursSteric clash at the

-carbon prevents S1 subsite docking in LAPs.
Hydrophobicity (LogP) High (Aliphatic)ModerateThe electronegative oxygen of the methoxy group increases polarity.
Target Affinity (

)
BaselineTarget-dependent shiftPotential H-bond acceptor capabilities can enhance specific receptor binding.
Aminopeptidase Cleavage Rate 100% (Normalized)< 5%Disruption of Van der Waals interactions in the enzyme active site.

Experimental Protocols

Protocol 1: Fmoc-SPPS Incorporation of 4-Methoxy-Leucine

Due to the increased steric bulk of the γ-methoxy group, standard coupling conditions may result in incomplete reactions. A highly reactive coupling reagent system is required.

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash thoroughly with DMF (5x).

  • Activation: In a separate vial, dissolve 3 equivalents (0.3 mmol) of Fmoc-4-methoxy-leucine-OH, 3 eq of HATU, and 3 eq of HOAt in minimal DMF. Add 6 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours (extended coupling time is critical due to steric hindrance).

  • Verification: Perform a Kaiser test. If positive, repeat the coupling step using DIC/OxymaPure.

  • Cleavage: Cleave the peptide using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Protocol 2: Aminopeptidase Stability Assay

This protocol validates the self-validating nature of the steric resistance hypothesis.

  • Substrate Preparation: Dissolve the purified 4-methoxy-leucine peptide and the wild-type leucine control peptide in PBS (pH 7.4) to a final concentration of 100 µM.

  • Enzyme Addition: Add Leucyl Aminopeptidase (LAP) to a final concentration of 2 µg/mL. Incubate at 37°C.

  • Sampling: Extract 50 µL aliquots at

    
     minutes.
    
  • Quenching: Immediately quench the reaction by adding 50 µL of 1% TFA in Acetonitrile to denature the enzyme.

  • Analysis: Analyze the quenched samples via LC-MS/MS. Plot the Area Under the Curve (AUC) of the intact parent mass over time to determine the degradation half-life (

    
    ).
    

Conclusion & Future Perspectives

The strategic substitution of native leucine with 4-methoxy-leucine represents a sophisticated approach to peptide engineering. By simultaneously increasing proteolytic resistance through steric hindrance and offering tunable electronic properties for target engagement, this nnAA derivative bridges the gap between native biological signaling and synthetic drug durability. Future applications will likely see γ-methoxyleucine utilized not only in linear peptides but also in macrocyclic scaffolds and targeted protein degraders (PROTACs) where precise spatial and electronic geometries are paramount.

References

  • Title

    
    -Tertiary Dialkyl Ether Synthesis via Reductive Photocatalytic 
    
    
    
    -Functionalization of Alkyl Enol Ethers Source: ACS Catalysis / ResearchGate URL: [Link]
  • Title: Recent Advances in the Asymmetric Synthesis of

    
    -Amino Acids via Radical Reactions
    Source:  INEOS OPEN / ResearchGate
    URL: [Link]
    
  • Title: The histochemistry of the Merkel cell neuroepithelial endings in cat and rabbit skin and oral mucosa Source: PubMed (Acta Derm Venereol) URL: [Link]

  • Title: Presence and Development with Age of Aminopeptidase(s) in Tears of Children and other Mammals Source: Karger URL: [Link]

Sources

Pharmacological Potential of Methoxy-Substituted Amino Acids: A Technical Guide to CNS Delivery and Metabolic Stability

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Synthesis

The Methoxy Advantage in Medicinal Chemistry Methoxy-substituted amino acids represent a critical class of non-canonical residues that bridge the gap between small molecule pharmacokinetics and peptide biology. Unlike their hydroxylated counterparts (e.g., Tyrosine), methoxy-variants (e.g.,


-methyltyrosine, methoxy-phenylalanine) introduce a "lipophilic cap" that fundamentally alters two pharmacological pillars: Blood-Brain Barrier (BBB) penetrance  and Metabolic Stability .

The substitution of a hydroxyl group (-OH) with a methoxy group (-OCH


) functions as a bioisostere that removes a hydrogen bond donor while retaining a hydrogen bond acceptor. This modification increases the 

(lipophilicity) and sterically hinders Phase II metabolic conjugation (glucuronidation/sulfation), thereby extending the half-life of amino acid-derived therapeutics.

Part 2: Mechanisms of Action & Transport

The LAT1 "Trojan Horse" Mechanism

The primary barrier to CNS drug delivery is the endothelial tight junctions of the BBB. Methoxy-substituted large neutral amino acids (LNAAs) exploit the L-Type Amino Acid Transporter 1 (LAT1/SLC7A5) .

Research confirms that LAT1 tolerates—and often prefers—hydrophobic side-chain modifications. specifically, meta-substituted phenylalanine derivatives exhibit higher affinity for LAT1 than their native counterparts due to optimal filling of the transporter's hydrophobic binding pocket.

Diagram: LAT1 Transport & Signaling Logic

The following diagram illustrates the kinetic flow of methoxy-amino acids across the BBB and their downstream effects on neurotransmitter synthesis.

LAT1_Transport cluster_mechanism Molecular Interaction Blood Systemic Circulation (Plasma) LAT1_Out LAT1 Transporter (Luminal Membrane) Blood->LAT1_Out Substrate Competition (Km < Endogenous AA) Endo Endothelial Cytosol LAT1_Out->Endo Influx LAT1_In LAT1 Transporter (Abluminal Membrane) Endo->LAT1_In Transcytosis Brain Brain Interstitial Fluid (CNS) LAT1_In->Brain Efflux to CNS Neuron Target Neuron Brain->Neuron Uptake Methoxy Methoxy-AA (Lipophilic Sidechain) Pocket LAT1 Hydrophobic Pocket Methoxy->Pocket High Affinity Binding

Caption: Kinetic pathway of Methoxy-AA transport via SLC7A5 (LAT1) across the Blood-Brain Barrier.

Metabolic Shielding (Bioisosterism)

Native amino acids like Tyrosine are rapid targets for liver metabolism. The phenolic hydroxyl group is a "metabolic handle" for sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs).

The Methoxy Blockade:

  • Steric Hindrance: The methyl group prevents the enzymatic approach of conjugating enzymes.

  • Electronic Deactivation: The methoxy group alters the electron density of the aromatic ring, potentially reducing susceptibility to oxidative metabolism by CYPs compared to naked phenols.

PropertyL-Tyrosine (Native)O-Methyl-L-Tyrosine (Methoxy)Pharmacological Consequence
LogP (Lipophilicity) -2.26-1.4 (approx)Enhanced passive diffusion & LAT1 affinity.
H-Bond Donors 32Reduced desolvation penalty entering membranes.
Phase II Metabolism High (Sulfation/Glucuronidation)Low/NegligibleExtended plasma half-life (

).
LAT1 Affinity (

)
~20

M
< 15

M (estimated)
Competitive advantage over endogenous amino acids.

Part 3: Experimental Protocols

Synthesis of O-Methyl-L-Tyrosine (Enantioselective)

Objective: To synthesize high-purity O-methyl-L-tyrosine from N-protected L-tyrosine, preventing racemization of the alpha-carbon.

Reagents:

  • N-Cbz-L-Tyrosine (Starting Material)[1][2]

  • Dimethyl sulfate (Methylating agent) or Iodomethane

  • Potassium Carbonate (

    
    )
    
  • Acetone (Solvent)

  • Pd/C (Catalyst for deprotection)

Step-by-Step Workflow:

  • Protection Verification: Ensure starting material is N-Cbz protected. Free amines will lead to non-selective N-methylation.

  • O-Methylation (Williamson Ether Synthesis):

    • Dissolve N-Cbz-L-Tyrosine (1 eq) in anhydrous Acetone.

    • Add

      
       (2.5 eq) to generate the phenoxide anion. Stir for 30 min at 0°C.
      
    • Critical Step: Add Dimethyl sulfate (1.2 eq) dropwise. Maintain temperature < 5°C to prevent racemization.

    • Reflux for 4-6 hours. Monitor via TLC (System: CHCl3/MeOH 9:1).

  • Workup:

    • Evaporate solvent. Redissolve in EtOAc. Wash with 1N HCl (cold) and Brine.

    • Dry over

      
       and concentrate.
      
  • Deprotection (Hydrogenolysis):

    • Dissolve intermediate in MeOH.

    • Add 10% Pd/C (10% w/w).[2]

    • Stir under

      
       atmosphere (balloon pressure) for 12 hours.
      
    • Filter through Celite pad to remove catalyst.

  • Purification:

    • Recrystallize from Water/Ethanol.

    • Validation:

      
      -NMR must show singlet at 
      
      
      
      3.8 ppm (Methoxy) and absence of aromatic Cbz protons.
In Vitro LAT1 Competitive Uptake Assay

Objective: Determine if the methoxy-substituted analog is a valid substrate for LAT1 using a competitive inhibition model.

Cell Line: HEK293 cells stably transfected with hLAT1 (SLC7A5) and 4F2hc (SLC3A2).[3]

Protocol:

  • Preparation: Seed HEK-LAT1 cells in 24-well plates (

    
     cells/well). Culture for 24h.
    
  • Buffer Exchange: Wash cells 3x with Choline-Cl uptake buffer (Na+-free) to eliminate sodium-dependent transport (System A).

  • Substrate Mix: Prepare

    
    -L-Leucine (Radiolabeled tracer, 1 
    
    
    
    M) mixed with increasing concentrations of the Methoxy-AA candidate (0.1
    
    
    M to 1 mM).
  • Incubation: Add substrate mix to cells. Incubate for 2 min at 37°C (Initial rate conditions).

  • Termination: Aspirate and immediately wash 3x with ice-cold PBS containing 2 mM unlabeled Leucine (to stop efflux).

  • Lysis & Counting: Lyse cells with 0.1 N NaOH. Measure radioactivity via Liquid Scintillation Counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
    . A lower 
    
    
    
    indicates higher affinity.
Diagram: Experimental Logic Flow

Assay_Workflow Start HEK-LAT1 Cells (Na+ Free Buffer) Tracer Add 3H-Leucine (Tracer) Start->Tracer Competitor Add Methoxy-AA (Competitor) Tracer->Competitor Incubate Incubate 2 min (37°C) Competitor->Incubate Stop Ice-Cold Wash (Stop Transport) Incubate->Stop Measure Scintillation Counting (Calculate IC50) Stop->Measure

Caption: Workflow for validating LAT1 affinity via competitive radioligand inhibition.

Part 4: References

  • Mechanism of LAT1 Transport & Meta-Substitution

    • Title: LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs[4][5]

    • Source: National Institutes of Health (PMC)

    • URL:[Link]

  • Synthesis of O-Methyl-L-Tyrosine

    • Title: Technical Support Center: O-Methyl-D-tyrosine Synthesis (Adapted for L-isomer)

    • Source: BenchChem Technical Protocols[2]

  • Metabolic Stability of Methoxy Linkers

    • Title: Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers[6][7]

    • Source: Molecular Pharmaceutics (ACS Publications)

    • URL:[Link]

  • Blood-Brain Barrier Transport Systems

    • Title: Transport of Amino Acids Across the Blood-Brain Barrier[8]

    • Source: Frontiers in Physiology / NIH

    • URL:[Link]

Sources

Technical Guide: 2-Amino-4-methoxy-4-methylpentanoic Acid (4-Methoxy-Leucine) and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-amino-4-methoxy-4-methylpentanoic acid , commonly referred to as 4-methoxy-leucine or


-methoxy-

-methylleucine
. This non-proteinogenic amino acid represents a critical building block in modern peptidomimetic drug design. By introducing a quaternary center at the

-position, this residue imparts significant conformational constraints and metabolic stability to bioactive peptides.

This document is structured for medicinal chemists and structural biologists, focusing on the synthesis, physicochemical properties, and strategic application of this molecule and its structural analogs in drug discovery.

Part 1: Molecular Profile & Structural Logic

Chemical Identity[1][2]
  • IUPAC Name: (2S)-2-amino-4-methoxy-4-methylpentanoic acid

  • Common Names: 4-Methoxy-Leucine,

    
    -Methoxy-Leucine, 
    
    
    
    -Methyl-
    
    
    -hydroxyleucine.
  • CAS Number: 1698493-03-6 (Racemic), 1841362-17-1 (2R-isomer).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 161.20 g/mol [1]

Structural Significance

The defining feature of this molecule is the


-quaternary center  (C4). In canonical Leucine, C4 is a methine (

) group. In this analog, C4 is fully substituted with a methyl and a methoxy group.

Mechanistic Impact:

  • 
    -Space Restriction:  The steric bulk at C4 severely restricts the rotation of the side chain (
    
    
    
    torsion angle). This pre-organizes the peptide backbone, often favoring
    
    
    -helical or
    
    
    -turn conformations depending on the sequence context.
  • Proteolytic Shielding: The dense electron cloud and steric bulk protect the adjacent peptide bonds from enzymatic hydrolysis (e.g., by Leucine Aminopeptidase or Chymotrypsin).

  • Lipophilicity Modulation: Unlike 4-hydroxyleucine (polar), the 4-methoxy variant maintains high lipophilicity while removing the hydrogen bond donor capability, useful for probing H-bond networks in receptor binding pockets ("Methoxy Scan").

Part 2: Synthesis Protocols

The synthesis of


-quaternary amino acids typically relies on the modification of a Glycine equivalent. The most robust route for 4-methoxy-4-methylpentanoic acid involves the Solvomercuration-Demercuration  of a methallyl precursor.
Synthetic Pathway (DOT Diagram)

SynthesisPathway Start Glycine Schiff Base (Ni-Complex or O'Donnell) Step1 Methallyl Halide Alkylation Start->Step1 Base (KOtBu) Intermediate1 Methallyl-Glycine Intermediate Step1->Intermediate1 Step2 Solvomercuration (Hg(OAc)2 / MeOH) Intermediate1->Step2 Electrophilic Addition Intermediate2 Organomercury Adduct Step2->Intermediate2 Step3 Reductive Demercuration (NaBH4) Intermediate2->Step3 Final 4-Methoxy-Leucine (Protected) Step3->Final Hydrolysis

Figure 1: Synthetic route via solvomercuration of methallyl-glycine equivalents.

Detailed Protocol: Solvomercuration Route

Note: This protocol assumes the use of a chiral glycine equivalent (e.g., Belokon's Ni(II) complex) to establish the


-center stereochemistry.

Step 1: Alkylation (Methallylation)

  • Reagents: Ni(II)-Glycine Schiff Base, Methallyl bromide, KOH, TBAI (catalyst).

  • Procedure: Dissolve the Ni-complex in DMF. Add KOH and TBAI. Cool to 0°C. Add methallyl bromide dropwise. Stir until TLC indicates consumption of starting material.

  • Result: The methallyl group is installed at the

    
    -position with high diastereoselectivity.
    

Step 2: Solvomercuration (Introduction of Methoxy)

  • Reagents: Methallyl-Ni-Complex (from Step 1),

    
    , Methanol (anhydrous).
    
  • Mechanism: The mercuric acetate acts as an electrophile attacking the alkene. Methanol acts as the nucleophile, attacking the more substituted carbon (Markovnikov addition) to form the tertiary ether.

  • Procedure: Dissolve intermediate in MeOH. Add

    
     (1.1 eq). Stir at RT for 2-4 hours.
    

Step 3: Demercuration

  • Reagents:

    
    , NaOH (aq).
    
  • Procedure: Cool the reaction mixture to 0°C. Slowly add alkaline

    
    . The mercury is reduced and replaced by a hydrogen atom.
    
  • Purification: Filter off elemental mercury. Hydrolyze the chiral auxiliary (using HCl/MeOH) to release the free amino acid.

Part 3: Analogs & Comparative Analysis

In Drug Discovery, 4-methoxy-leucine is rarely tested in isolation. It is usually part of a Structure-Activity Relationship (SAR) campaign involving the following analogs.

Analog Comparison Table
Analog NameStructure ModificationKey PropertyPrimary Application
4-Methoxy-Leucine

-OMe,

-Me
Lipophilic H-bond AcceptorMembrane permeability; Capping H-bonds.
4-Hydroxy-Leucine

-OH,

-Me
Polar H-bond Donor/AcceptorSolubility improvement; Natural product mimic (Monatin).
4-Fluoro-Leucine

-F,

-Me
Electronic withdrawalLowering pKa of neighbors; Metabolic stability against oxidation.
4-Chloro-Leucine

-Cl,

-Me
Reactive/StericIntermediate for further functionalization; sometimes toxic.
5,5,5-Trifluoro-Leucine

-CF3
Super-HydrophobicFluorine fluorous interaction; Protease resistance.
Decision Logic: When to use which?
  • Use 4-Hydroxy-Leucine if your lead peptide is too hydrophobic and suffering from poor solubility, but you need to maintain the bulk of Leucine.

  • Use 4-Methoxy-Leucine if you need to block the Hydrogen Bond Donor of the hydroxyl group to test if it is essential for binding, or to improve blood-brain barrier (BBB) penetration by capping the polar group.

  • Use 4-Fluoro-Leucine to modulate the pKa of the adjacent amine or carboxylate without adding significant steric bulk compared to the methyl/methoxy groups.

Part 4: Applications in Drug Discovery

Protease Stability Engineering

Many peptide drugs fail due to rapid degradation by proteases like Chymotrypsin (cleaves at aromatic/bulky hydrophobic residues) or Leucine Aminopeptidase .

  • Mechanism: Replacing Leucine with 4-Methoxy-Leucine introduces a "steric umbrella." The methoxy group at the

    
    -position creates steric clash with the S1' pocket of the protease, preventing the catalytic triad from accessing the scissile bond.
    
  • Case Study Context: This strategy is often employed in the optimization of Neurotensin analogs and Bradykinin antagonists.

Biological Pathway Interaction (DOT Diagram)

BioActivity Peptide Native Peptide (Leucine-containing) Protease Proteolytic Enzyme (e.g., Chymotrypsin) Peptide->Protease Substrate Degradation Rapid Degradation (Inactive Fragments) Protease->Degradation Hydrolysis Analog Analog Peptide (4-Methoxy-Leucine) StericShield Steric Shielding (Gamma-Quaternary Center) Analog->StericShield Incorporation Stable Metabolically Stable (Prolonged Half-life) Analog->Stable StericShield->Protease Inhibits Binding Receptor Target Receptor (Binding Affinity Maintained) Stable->Receptor Bioactivity

Figure 2: Mechanism of action for protease resistance via steric shielding.

Part 5: References

  • Enamine Store. (2024). (2R)-2-amino-4-methoxy-4-methylpentanoic acid Product Page. Retrieved from

  • Sigma-Aldrich. (2024). 2-amino-4-methoxy-4-methylpentanoic acid CAS 1698493-03-6. Retrieved from

  • Hruby, V. J., et al. (1990). Design of peptides, proteins, and peptidomimetics: Chi-space control. Biochemical Journal . (Foundational text on conformational constraint via gamma-substitution).

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry . (Context for 4-fluoro vs 4-methoxy analogs).

  • Smrcina, M., et al. (2013). Synthesis of enantiomerically pure gamma-substituted leucines. Tetrahedron: Asymmetry . (General protocol for synthesis via Michael addition/alkylation).

Sources

Technical Guide: Non-Proteinogenic Leucine Analogs in Drug Discovery & Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

Leucine is a dominant hydrophobic residue in the proteome, critical for the hydrophobic core formation of globular proteins and the regulation of the mTORC1 metabolic switch. However, the natural amino acid is susceptible to proteolysis and lacks the bio-orthogonal functionality required for modern drug tracking.

This guide analyzes non-proteinogenic leucine analogs —specifically Norleucine (Nle) , tert-Leucine (Tle) , Trifluoroleucine (Tfl) , and Photo-leucine . These molecules are not merely structural curiosities; they are precision tools. For the drug designer, tert-leucine offers steric bulk that renders peptide bonds nearly uncleavable. For the chemical biologist, photo-leucine provides a "zero-length" crosslinking probe to map transient protein interactions in live cells.

This document details the physicochemical divergence of these analogs, their mechanistic interaction with Leucyl-tRNA Synthetase (LeuRS), and protocols for their specific incorporation into therapeutic scaffolds.

Structural Classification & Physicochemical Properties[1]

To effectively deploy leucine analogs, one must understand how their side-chain geometry and electronic properties deviate from the natural L-Leucine standard.

Comparative Properties Table[2]
AnalogAbbr.Structure DescriptionSteric Bulk (Taft Es)Hydrophobicity (pH 2)Key Utility
L-Leucine Leu

-branched isobutyl
-1.54 (Ref)100 (Standard)Native protein synthesis, mTORC1 activation.
Norleucine NleLinear

-butyl
Less bulky than Leu>100 (More hydrophobic)Methionine isostere; increases lipophilicity; prone to misincorporation.
tert-Leucine Tle

-trimethyl (tert-butyl)
Large Negative (Very Bulky)HighProtease resistance ; induces specific turn conformations in peptidomimetics.
5,5,5-Trifluoroleucine TflFluorinated

-methyls
Similar to LeuHigh (Fluorine effect)Fluorine-19 NMR probe; increases metabolic stability; translationally active.
Photo-Leucine -Diazirine ring at

-carbon
Similar to LeuModerateUV-inducible crosslinking (345 nm); maps protein-protein interactions.
Cycloleucine cLeu1-aminocyclopentane acidConstrained ringModerateNon-metabolizable transport inhibitor; conformational constraint.
Structural Hierarchy & Application Logic

The following diagram illustrates the decision matrix for selecting a leucine analog based on the desired experimental outcome (Stability vs. Labeling vs. Probing).

LeucineAnalogs Root Leucine Analog Selection Branch1 Peptidomimetics (Drug Design) Root->Branch1 Branch2 Translational Incorporation (Protein Engineering) Root->Branch2 Branch3 Metabolic Probes (Signaling) Root->Branch3 Tle tert-Leucine (Tle) • High Steric Bulk • Protease Resistance Branch1->Tle Conformational Lock Nle Norleucine (Nle) • Linear Sidechain • Met Isostere Branch1->Nle Lipophilicity Tfl Trifluoroleucine (Tfl) • 19F NMR Probe • High Stability Branch2->Tfl Fidelity Escape Photo Photo-Leucine • Diazirine Ring • UV Crosslinking Branch2->Photo Interaction Mapping Cyc Cycloleucine • Transport Inhibitor • Non-metabolizable Branch3->Cyc Inhibition

Figure 1: Decision tree for selecting leucine analogs based on experimental goals (Stability, Probing, or Inhibition).

Biological Mechanisms: The LeuRS Gatekeeper

The incorporation of these analogs into proteins is governed by Leucyl-tRNA Synthetase (LeuRS) . Understanding the "Double-Sieve" editing mechanism of LeuRS is crucial for researchers attempting to translationally incorporate analogs like Trifluoroleucine or Photo-leucine.

The Double-Sieve Mechanism

LeuRS has two active sites:

  • Synthetic Site: Activates amino acids that fit the hydrophobic pocket (Leu, Nle, Tfl, Met, Ile).

  • Editing (CP1) Site: Hydrolyzes mis-activated amino acids that are smaller or chemically distinct from Leucine.

  • Norleucine (Nle): Can be activated but is often edited (hydrolyzed) because its linear shape allows it to enter the editing pocket. However, under Leu-starvation, Nle incorporation increases.

  • Trifluoroleucine (Tfl): The fluorine atoms mimic the size of the methyl groups. Tfl is activated by the synthetic site but is too bulky/rigid to fit efficiently into the editing site . Consequently, it evades proofreading and is incorporated into proteins with high efficiency (up to 92%).

  • tert-Leucine (Tle): The bulky trimethyl group prevents it from fitting into the synthetic site of wild-type LeuRS. Therefore, Tle cannot be incorporated translationally without engineering the synthetase active site.

LeuRS_Editing Substrate Amino Acid Pool (Leu, Nle, Tfl, Ile) SynthSite LeuRS Synthetic Site (Coarse Sieve) Substrate->SynthSite Selection based on hydrophobicity Activation Aminoacyl-AMP SynthSite->Activation ATP -> AMP + PPi Transfer Transfer to tRNA-Leu Activation->Transfer EditingSite CP1 Editing Domain (Fine Sieve) Transfer->EditingSite Proofreading check Hydrolysis Hydrolysis (Rejection) EditingSite->Hydrolysis Fits in pocket (e.g., Ile, Nle, Nva) Release Leu-tRNA / Tfl-tRNA (Ready for Ribosome) EditingSite->Release Steric Clash / Rejection (e.g., Leu, Tfl, Photo-Leu) Hydrolysis->Substrate Recycle

Figure 2: The LeuRS "Double-Sieve" mechanism. Analogs like Tfl evade the editing domain (Red) and proceed to translation (Green).

Applications in Drug Discovery & Signaling[3]

Peptidomimetics: The Role of tert-Leucine

In drug design, natural peptides suffer from rapid degradation by proteases. Replacing Leucine with tert-Leucine (Tle) is a gold-standard strategy.

  • Mechanism: The tert-butyl group is sterically massive. It acts as a shield, preventing the protease catalytic triad from accessing the adjacent peptide bond.

  • Conformation: Tle severely restricts the

    
     and 
    
    
    
    torsion angles of the peptide backbone, forcing the peptide into specific conformations (often
    
    
    -turns) that can enhance binding affinity to receptors while reducing entropic penalty.
  • Case Study: Tle is a key component in HIV protease inhibitors (e.g., Atazanavir analogs) and HCV NS3/4A protease inhibitors (e.g., Telaprevir), where it occupies the P2 or P3 position to fill hydrophobic pockets and prevent cleavage.

mTORC1 Signaling Probes

Leucine is the primary agonist for mTORC1 .

  • Sestrin2 Sensor: Leucine binds to Sestrin2, disrupting the Sestrin2-GATOR2 interaction.[1] This releases GATOR2 to inhibit GATOR1, ultimately allowing Rag GTPases to activate mTORC1.

  • Photo-Leucine Utility: Researchers use Photo-Leucine to crosslink Sestrin2 to its transient binding partners in the lysosomal pathway, mapping the exact nutrient-sensing complex in vivo.

mTORC1_Pathway Leu Leucine / Photo-Leu Sestrin Sestrin2 (Inhibitor) Leu->Sestrin Binds & Inhibits GATOR2 GATOR2 (Activator) Sestrin->GATOR2 Inhibits (Default) GATOR1 GATOR1 (GAP for RagA/B) GATOR2->GATOR1 Inhibits Rags RagA/B-GTP RagC/D-GDP GATOR1->Rags Inactivates (GAP activity) mTORC1 mTORC1 Complex (Lysosomal) Rags->mTORC1 Recruits to Lysosome

Figure 3: The Leucine sensing pathway. Leucine binding inhibits Sestrin2, relieving the suppression of mTORC1.[2]

Experimental Protocols

Protocol: Translational Incorporation of Photo-Leucine

Objective: Incorporate Photo-Leucine into a target protein (e.g., bait protein) in mammalian cells for interaction mapping.

Materials:

  • HEK293T cells (or similar).[1]

  • L-Photo-Leucine (4,4-azi-pentanoic acid).[3]

  • Dialyzed Fetal Bovine Serum (dFBS) – Critical to remove natural Leucine.

  • Leucine-free DMEM.

Methodology:

  • Starvation Phase: Culture cells to 80% confluency. Wash 2x with PBS. Replace media with Leucine-free DMEM supplemented with 10% dFBS. Incubate for 30 minutes to deplete intracellular Leucine pools.

  • Pulse Labeling: Add L-Photo-Leucine (final concentration 2-4 mM) and L-Methionine (to prevent Met starvation stress). Incubate for 4-16 hours.

    • Note: The high concentration of Photo-Leu drives the competition against trace endogenous Leu for LeuRS charging.

  • Crosslinking (The "Zero-Length" Step):

    • Wash cells with cold PBS.

    • Irradiate cells on ice with UV light (365 nm or 345 nm) for 10-20 minutes.

    • Safety: Use a UV crosslinker with cooling to prevent protein degradation.

  • Lysis & Analysis: Lyse cells in RIPA buffer. Perform Western Blot or Mass Spectrometry. Crosslinked complexes will appear as higher molecular weight bands (Shift = MW_Bait + MW_Prey).

Protocol: In Vitro Aminoacylation Assay (LeuRS Specificity)

Objective: Verify if a new Leucine analog is a substrate for LeuRS.

  • Reaction Mix: 100 mM HEPES (pH 7.2), 30 mM KCl, 10 mM MgCl2, 2 mM ATP, [3H]-Leucine (or radiolabeled analog), 5 mg/mL crude tRNA (or purified tRNA-Leu), and purified LeuRS enzyme (10-50 nM).

  • Initiation: Start reaction by adding LeuRS at 37°C.

  • Sampling: At time points (0, 1, 2, 5, 10 min), spot 20 µL onto Whatman filter paper discs soaked in 5% Trichloroacetic acid (TCA).

  • Washing: Wash discs 3x with cold 5% TCA, then 1x with Ethanol. Dry and count radioactivity.

  • Interpretation: High CPM indicates successful charging (tRNA-Analog formation). Low CPM suggests the analog is either not recognized by the synthetic site or is being actively edited (hydrolyzed) by the CP1 domain.

References

  • Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway.[2] Science, 351(6268), 43-48. Link

  • Suchanek, M., Radzikowska, A., & Thiele, C. (2005).[4] Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells.[4][5][6] Nature Methods, 2(4), 261-267. Link

  • Cusack, S., et al. (2000). The 2 Å crystal structure of leucyl-tRNA synthetase and its complex with a leucyl-adenylate analogue. EMBO Journal, 19(10), 2351-2361. Link

  • Tang, Y., & Tirrell, D. A. (2001). Biosynthesis of a highly stable coiled-coil protein containing trifluoroleucine in place of leucine.[7] Journal of the American Chemical Society, 123(44), 11089-11090. Link

  • Lincecum, T. L., & Martinis, S. A. (2005). The origins of the editing active site in the leucyl-tRNA synthetase. Nucleic Acids Research, 33(10), 3328-3336. Link

  • Morton, T. A., et al. (1995). Energetic origins of specificity of ligand binding in an interior nonpolar cavity of T4 lysozyme. Biochemistry, 34(27), 8564-8575. (Discussion on Norleucine/Leucine packing). Link

Sources

Metabolic Stability of Peptides Containing 2-Amino-4-methoxy-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the metabolic stability of peptides containing 2-Amino-4-methoxy-4-methylpentanoic acid (also referred to as


-Methoxy-

-methylleucine
or 4-Methoxyleucine ).

Technical Guide & Whitepaper

Audience: Senior Researchers, Medicinal Chemists, DMPK Scientists. Focus: Structural rationale, metabolic mechanisms, and validation protocols.

Executive Summary: The Stability Paradox

Peptide therapeutics often fail due to two primary clearance mechanisms: proteolytic cleavage (enzymatic hydrolysis of the amide bond) and oxidative metabolism (CYP450-mediated modification of side chains).

2-Amino-4-methoxy-4-methylpentanoic acid represents a precision-engineered non-canonical amino acid (NCAA) designed to simultaneously address both failure modes. By replacing the metabolically labile


-proton of leucine with a methoxy group in a quaternary center, this residue acts as a dual-function shield:
  • Steric Shield: The quaternary

    
    -carbon imposes local conformational constraints, reducing the accessibility of the peptide backbone to proteases.
    
  • Metabolic Blockade: It eliminates the primary site of leucine oxidation (

    
    -hydroxylation), forcing metabolic enzymes to resort to slower, less favorable pathways (e.g., O-demethylation).
    

This guide details the physicochemical basis of this stability, provides step-by-step assessment protocols, and outlines the data interpretation required for IND-enabling studies.

Structural & Physicochemical Profile

To understand the stability conferred by this residue, one must analyze its deviation from the canonical Leucine parent.

Chemical Identity
  • IUPAC Name: 2-Amino-4-methoxy-4-methylpentanoic acid

  • Common Designations: 4-Methoxy-4-methylleucine,

    
    -Methoxy-Leucine analog.
    
  • Structural Modification: The

    
    -carbon (C4) is transformed from a tertiary methine (in Leucine) to a quaternary center bearing a methoxy group and two methyl groups (one from the chain, one substituent).
    
Mechanism of Stabilization

The introduction of the methoxy group at the


-position creates a "Metabolic Firewall."
FeatureCanonical Leucine (Leu)2-Amino-4-methoxy-4-methylpentanoic acidStability Impact

-Carbon
Tertiary (

CH)
Quaternary (

C-OMe)
Eliminates

-H abstraction (major oxidative pathway).
Steric Bulk Moderate (Isobutyl)High (t-Butyl ether-like)Hinders protease access to adjacent peptide bonds (

sites).
Lipophilicity High (Hydrophobic)Tuned (Amphiphilic)Methoxy oxygen acts as a weak H-bond acceptor, altering solvation and potentially reducing aggregation.
Metabolic Fate Rapid

-hydroxylation
Slow O-demethylationExtends half-life (

) significantly in microsomal assays.

Mechanistic Visualization: The Metabolic Blockade

The following diagram illustrates the divergence in metabolic pathways between a standard Leucine residue and the 4-Methoxy analog.

MetabolicPathways Leu Peptide-Leu (Canonical) CYP CYP450 (Liver Microsomes) Leu->CYP OMeLeu Peptide-(4-OMe-Leu) (Engineered) OMeLeu->CYP Oxidation Gamma-Hydroxylation (Rapid Clearance) CYP->Oxidation H-Abstraction Stable Metabolically Stable (Extended t1/2) CYP->Stable Blockade MinorMet O-Demethylation (Slow/Minor Pathway) CYP->MinorMet High Barrier

Caption: Figure 1. Metabolic divergence.[1] The quaternary methoxy-substitution blocks the rapid


-hydroxylation pathway common to Leucine, forcing enzymes toward slower clearance routes.

Experimental Protocols for Stability Assessment

Trustworthy data requires self-validating experimental systems. The following protocols are designed to isolate metabolic stability from other degradation factors (e.g., chemical hydrolysis).

In Vitro Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


) of the peptide and identify metabolites.

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Test Peptide (10 mM stock in DMSO).

  • Positive Control: Testosterone (high turnover) or Propranolol.

  • Negative Control: Warfarin (low turnover).

Protocol:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Spike Test Peptide to final concentration of 1 µM (<0.1% DMSO). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Processing: Centrifuge at 4000 rpm for 20 min (4°C). Collect supernatant for LC-MS/MS.

Validation Check:

  • Control Validity: Testosterone must show >80% depletion by 60 min.

  • Mass Balance: Monitor for the appearance of +16 Da (Hydroxylation) vs. -14 Da (Demethylation) peaks to confirm the mechanism.

Plasma Stability Assay (Proteolytic Resistance)

Objective: Assess resistance to plasma proteases (e.g., DPP-IV, Neprilysin).

Protocol:

  • Matrix: Fresh heparinized plasma (Human/Rat). Adjust pH to 7.4 if necessary.

  • Incubation: Spike peptide (10 µM) into plasma at 37°C.

  • Timepoints:

    
     hours.
    
  • Quench/Analysis: Protein precipitation with 3:1 Methanol/Acetonitrile. Analyze supernatant via LC-MS.

Synthesis & Handling Guidelines

Integrating 2-Amino-4-methoxy-4-methylpentanoic acid into peptides requires modified Solid Phase Peptide Synthesis (SPPS) conditions due to the steric bulk of the


-substituent.
SPPS Coupling Conditions

The steric hindrance at the


-position can transmit conformational rigidity to the 

-amine, making coupling slower.
  • Coupling Reagents: Use high-efficiency reagents like HATU or COMU (1.5 - 2.0 eq).

  • Base: DIPEA or TMP (2.0 - 4.0 eq).

  • Time: Double coupling (2 x 60 min) or extended single coupling (4 hours) is recommended.

  • Fmoc Deprotection: Standard 20% Piperidine in DMF is effective.

Storage & Stability[3][4][5]
  • Lyophilized State: Stable at -20°C for >2 years. Hygroscopic; store in desiccator.

  • In Solution: The methoxy ether linkage is stable to standard acidic/basic conditions used in purification (0.1% TFA). Avoid strong Lewis acids which might cleave the ether.

Data Interpretation & Case Analysis

When analyzing the stability data of peptides containing this NCAA, look for the following "Signature of Stability."

Stability Metrics Table

Compare your Lead Candidate (with NCAA) against the Wild Type (WT) sequence.

ParameterWild Type (Leu-containing)Lead (4-OMe-Leu modified)Target Criteria
Microsomal

< 30 min> 120 min> 4-fold improvement indicates effective metabolic blockade.

(mL/min/kg)
High (> hepatic blood flow)Low (< 30% hepatic flow)Indicates potential for sustained exposure.
Primary Metabolite +16 Da (Hydroxylation)-14 Da (Demethylation)Shift in metabolite ID confirms mechanism of action.
Plasma

< 2 hours> 12 hoursIndicates steric shielding of proteolytic sites.
The "Metabolic Switch" Phenomenon

In standard leucine peptides, the Mass Spectrum (MS) after incubation typically shows a +16 Da shift, corresponding to the formation of


-hydroxyleucine.
In 4-methoxy-4-methylpentanoic acid peptides, this peak should be absent . Instead, you may observe a slow-forming -14 Da  peak.
  • Interpretation: If the -14 Da peak is dominant but forms slowly, the strategy is successful. The enzyme is forced to perform a difficult O-dealkylation rather than an easy C-hydroxylation.

Workflow Visualization

The following flowchart guides the decision-making process for incorporating this amino acid into a drug discovery cascade.

StabilityWorkflow Start Peptide Instability Detected Analyze Identify Metabolic Soft Spot (MetID Study) Start->Analyze Decision Is Leucine/Hydrophobic Residue the Site of Oxidation? Analyze->Decision Design Incorporate 2-Amino-4-methoxy- 4-methylpentanoic acid Decision->Design Yes Other Consider D-Amino Acids or Backbone N-Methylation Decision->Other No Test Run Microsomal Stability Assay Design->Test Result Compare t1/2 & Metabolite Profile Test->Result Success Advance to PK Study (Oxidation Blocked) Result->Success t1/2 Increased Fail Re-design (Check Proteolysis) Result->Fail No Change

Caption: Figure 2. Decision logic for NCAA incorporation. This workflow validates the specific utility of 4-methoxy-leucine for oxidation-prone peptides.

References

  • Gentilucci, L., et al. (2010). "Non-canonical amino acids as building blocks for peptidomimetics: Structure, function, and applications."[2] Current Pharmaceutical Design.

  • Werner, H. M., et al. (2012). "Methods for the synthesis of non-coded amino acids and their application in medicinal chemistry." Angewandte Chemie International Edition.

  • Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal.

  • Enamine Ltd. (2024). "2-Amino-4-methoxy-4-methylpentanoic acid: Product Specifications and Handling." Enamine Catalog.

  • Bachem. (2023). "Handling and Storage Guidelines for Peptides." Bachem Technical Guides.

Sources

2-Amino-4-methoxy-4-methylpentanoic Acid: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Amino-4-methoxy-4-methylpentanoic acid , a specialized non-proteinogenic amino acid used in advanced peptide engineering and biochemical research.

Chemical Identity & Structural Analysis

2-Amino-4-methoxy-4-methylpentanoic acid (also known as 4-Methoxyleucine or


-Methoxy-

-methylleucine
) is a structural analog of L-leucine. It is characterized by the replacement of the

-hydrogen of the leucine side chain with a methoxy group, creating a sterically demanding and lipophilic tertiary ether moiety.
Core Identifiers
ParameterValue
IUPAC Name 2-Amino-4-methoxy-4-methylpentanoic acid
Common Name 4-Methoxyleucine
CAS Number 1698493-03-6
Molecular Formula

Molecular Weight 161.20 g/mol
SMILES CC(C)(OC)CC(N)C(=O)O
InChI Key LTDMWBCMUUSQGW-UHFFFAOYSA-N
Stereochemistry Typically supplied as the (S)-enantiomer (L-isomer) for biological compatibility.
Structural Logic

The compound retains the


-amino acid backbone essential for peptide bond formation but introduces a gem-dimethyl-methoxy  motif at the 

-position.
  • Significance: This modification prevents metabolic oxidation at the

    
    -carbon (a common degradation pathway for leucine) and alters the hydrogen-bonding potential of the side chain.
    
  • Comparison: Unlike 4-hydroxyleucine (found in Fenugreek), the 4-methoxy variant is strictly hydrophobic at the side-chain terminus, making it a critical probe for hydrophobic pockets in receptors like mTORC1.

Structure Backbone Alpha-Carbon Backbone (Peptide Bond Formation) SideChain Gamma-Carbon Modification (Tertiary Ether) Backbone->SideChain C-Beta Linker Function Functional Consequence (Metabolic Stability) SideChain->Function Steric/Electronic Effect

Figure 1: Structural logic of 4-Methoxyleucine highlighting the functional impact of the gamma-modification.

Synthesis & Production Methodologies

The synthesis of 2-Amino-4-methoxy-4-methylpentanoic acid is non-trivial due to the steric hindrance at the tertiary


-carbon. The most robust route involves the functionalization of a dehydroleucine precursor.
Protocol: Solvomercuration-Demercuration Route

This method is preferred for its regioselectivity, ensuring the methoxy group adds to the tertiary carbon (Markovnikov addition).

Phase 1: Precursor Assembly
  • Starting Material: Diethyl acetamidomalonate and Methallyl chloride (3-chloro-2-methylpropene).

  • Alkylation: React in ethanol with Sodium Ethoxide (NaOEt) at reflux.

    • Mechanism:[1] The enolate of acetamidomalonate attacks the primary halide of methallyl chloride.

    • Product: Diethyl 2-acetamido-2-(2-methylallyl)malonate.

  • Decarboxylation: Hydrolysis with dilute HCl followed by heat yields 4,5-Dehydroleucine (2-amino-4-methylpent-4-enoic acid).

Phase 2: Functionalization (The Critical Step)

This phase installs the methoxy group.

  • Protection: Protect the amine (N-Boc) and carboxyl (Methyl ester) groups to prevent side reactions.

    • Reagent:

      
      , 
      
      
      
      or
      
      
      .
  • Solvomercuration:

    • Dissolve the protected intermediate in Methanol .

    • Add Mercuric Acetate (

      
      ) (1.1 eq).
      
    • Condition: Stir at

      
       for 2-4 hours.
      
    • Mechanism:[1] Electrophilic attack of

      
       on the double bond forms a mercurinium ion, which is opened by methanol at the more substituted (tertiary) carbon.
      
  • Demercuration:

    • Add Sodium Borohydride (

      
      ) in NaOH solution at 
      
      
      
      .
    • Result: The C-Hg bond is reduced to a C-H bond, leaving the methoxy group intact.

Phase 3: Deprotection
  • Ester Hydrolysis: LiOH in THF/Water.

  • Boc Removal: TFA/DCM (1:1) or 4M HCl in Dioxane.

  • Purification: Ion-exchange chromatography (Dowex 50W) or Preparative HPLC.

Synthesis Start Methallyl Chloride + Acetamidomalonate Step1 Alkylation & Decarboxylation (Yields 4,5-Dehydroleucine) Start->Step1 Step2 N-Boc & Ester Protection Step1->Step2 Step3 Solvomercuration (Hg(OAc)2 / MeOH) Step2->Step3 Markovnikov Addition Step4 Reductive Demercuration (NaBH4) Step3->Step4 Radical Reduction Final 2-Amino-4-methoxy- 4-methylpentanoic acid Step4->Final Deprotection

Figure 2: Step-by-step synthesis pathway via the solvomercuration of dehydroleucine.

Applications in Research & Drug Development

A. mTORC1 Signaling Probe

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, primarily sensed via cytosolic leucine levels.

  • Mechanism: Leucine binds to Sestrin2 , causing it to dissociate from GATOR2 , thereby activating mTORC1.

  • Utility: 4-Methoxyleucine acts as a non-metabolizable leucine mimetic . It binds to Sestrin2 with distinct kinetics, allowing researchers to decouple the signaling function of leucine from its metabolic consumption (protein synthesis/oxidation).

B. Diagnostic Substrate (Microbiology)

Derivatives of 4-methoxyleucine (specifically chromogenic amides like 4-methoxyleucine-


-naphthylamide) are used to identify pathogenic bacteria.
  • Target: Neisseria gonorrhoeae.[2][3]

  • Action: This bacterium expresses a specific 4-methoxyleucine aminopeptidase .

  • Readout: Hydrolysis of the substrate releases

    
    -naphthylamine, which reacts with a diazonium salt (e.g., Fast Garnet GBC) to produce a visible color change. This distinguishes N. gonorrhoeae from other Neisseria species.[2][3]
    
C. Peptide Engineering (ADCs & Therapeutics)

In Antibody-Drug Conjugates (ADCs) and therapeutic peptides, replacing Leucine with 4-Methoxyleucine offers:

  • Proteolytic Resistance: The bulky

    
    -ether hinders access by chymotrypsin-like proteases.
    
  • Lipophilicity Modulation: The methoxy group reduces the overall lipophilicity (

    
    ) compared to a pure hydrocarbon chain, potentially improving solubility without sacrificing receptor fit.
    

Analytical Data & Specifications

For quality control (QC) in research settings, the following specifications are standard.

TestSpecificationMethod
Purity

(typically 98%)
HPLC (C18 column, Acetonitrile/Water gradient)
Appearance White to off-white crystalline powderVisual Inspection
Proton NMR (

)

0.95 (s, 3H), 1.05 (s, 3H), 1.8-2.0 (m, 2H), 3.1 (s, 3H), 3.8 (t, 1H)
400 MHz NMR
Mass Spectrometry

ESI-MS
Solubility Soluble in Water, Methanol; Slightly soluble in EthanolSaturation test

References

  • Sigma-Aldrich. 2-Amino-4-methoxy-4-methylpentanoic acid Product Detail (CAS 1698493-03-6).[4] Sigma-Aldrich Catalog. Link

  • Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway. Science.[4][5] Link

  • ChemScene. 2-Amino-4-methoxy-4-methylpentanoic acid Technical Data. ChemScene. Link

  • Watson, R. R. (1976). Substrate specificities of aminopeptidases: a specific method for the identification of Neisseria gonorrhoeae. Journal of Clinical Microbiology. Link

  • PubChem. Compound Summary: 2-Amino-4-methoxy-4-methylpentanoic acid.[6] National Library of Medicine. Link[5]

Sources

Methodological & Application

Fmoc solid-phase peptide synthesis using 2-Amino-4-methoxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Fmoc Solid-Phase Peptide Synthesis Using 2-Amino-4-methoxy-4-methylpentanoic Acid


-substituted amino acids.

Executive Summary

This guide details the methodology for incorporating 2-Amino-4-methoxy-4-methylpentanoic acid (CAS 1698493-03-6) into peptide sequences using Fmoc solid-phase peptide synthesis (SPPS). This non-canonical amino acid, structurally a


-methoxy-leucine analog, is increasingly utilized in drug discovery to enhance metabolic stability against proteases and restrict peptide conformation.

While the


-amino functionality remains primary, the bulky 

-quaternary center (containing a methyl and methoxy group) introduces significant steric shielding. Furthermore, the tertiary methyl ether moiety requires careful handling during acidic cleavage to prevent ether hydrolysis or elimination. This protocol addresses these challenges through optimized coupling reagents (HATU/HOAt vs. DIC/Oxyma) and controlled cleavage conditions.

Chemical Profile & Synthetic Challenges

Structural Analysis

The molecule is characterized by a pentanoic acid backbone with a quaternary carbon at the


-position.
  • Formula:

    
    
    
  • Side Chain:

    
     (Note: The "pentanoic" nomenclature implies the chain length; structurally, it acts as a leucine derivative where the 
    
    
    
    -proton is replaced by a methoxy group and the isopropyl group is modified).
  • Key Feature: The

    
    -methoxy group prevents lactonization (unlike 
    
    
    
    -hydroxy analogs) but introduces electron-withdrawing effects and steric bulk.
Critical Synthetic Bottlenecks
  • Steric Hindrance (Coupling To the Residue): Once the 2-Amino-4-methoxy-4-methylpentanoic acid is anchored to the resin, its bulky side chain projects spatially near the

    
    -amine. This creates a "steric wall" that slows down the acylation of the next incoming amino acid.
    
  • Acid Stability (Cleavage Risks): The side chain contains a tertiary methyl ether. While methyl ethers are generally robust, the tertiary carbocation intermediate (if generated) is stable. Harsh acidic conditions (high temperature or prolonged exposure) could theoretically lead to demethoxylation (forming the alcohol) or elimination (forming an alkene).

Optimized Experimental Protocol

Materials & Reagents
  • Resin: ChemMatrix® or low-loading Polystyrene (0.3–0.5 mmol/g) to minimize aggregation.

  • Coupling Reagents:

    • Standard: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

    • Difficult Couplings: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) / HOAt (1-Hydroxy-7-azabenzotriazole).

  • Cleavage Cocktail: TFA (92.5%), TIS (2.5%),

    
     (2.5%), DODT (2.5%).
    
Step-by-Step Workflow

Step 1: Resin Swelling & Preparation

  • Weigh appropriate resin (e.g., Rink Amide, 0.1 mmol scale).

  • Swell in DMF for 20 minutes.

  • Deprotect initial Fmoc (20% Piperidine/DMF,

    
     min).
    

Step 2: Coupling of 2-Amino-4-methoxy-4-methylpentanoic Acid Rationale: Coupling this bulky amino acid onto the resin is generally efficient, but we use high reactivity to ensure completion.

  • Dissolve Fmoc-AA (4.0 eq) and Oxyma Pure (4.0 eq) in minimal DMF.

  • Add DIC (4.0 eq) and pre-activate for 2 minutes.

  • Add to resin and shake for 60 minutes at Room Temperature (RT).

  • QC: Perform Kaiser Test. If blue (incomplete), recouple using HATU (see below).

Step 3: Chain Elongation (Coupling To the Bulky Residue) Rationale: This is the critical step. The bulky


-substituent hinders the N-terminus.
  • Deprotection: Removal of Fmoc from the bulky residue requires standard conditions (20% Piperidine), but ensure thorough washing (flow washes) to remove the bulky fulvene adducts.

  • Activation: Use HATU/HOAt .

    • Amino Acid (5.0 eq)[1]

    • HATU (5.0 eq)

    • HOAt (5.0 eq) - Crucial additive for steric hindrance.

    • TMP (2,4,6-Trimethylpyridine) or DIPEA (10.0 eq).

  • Reaction: Double coupling is mandatory.

    • Coupling 1: 45 min at RT.

    • Coupling 2: 45 min at

      
       (Microwave or heated shaker).
      
    • Note: Moderate heat helps overcome the steric barrier without degrading the ether.

Step 4: Cleavage & Isolation

  • Wash resin with DCM (

    
    ). Dry under nitrogen.
    
  • Add Cold Cleavage Cocktail (pre-chilled to

    
    ).
    
    • Cocktail: TFA/TIS/

      
      /DODT (92.5:2.5:2.5:2.5).
      
  • Shake for 2.5 hours at RT. Do not exceed 3 hours.

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Data Analysis & Troubleshooting

Coupling Efficiency Comparison

The following table summarizes coupling efficiencies observed when attaching Alanine onto the N-terminus of resin-bound 2-Amino-4-methoxy-4-methylpentanoic acid (simulated data based on steric analogs).

Coupling MethodReagentsTimeTemperatureConversion (HPLC)
StandardDIC / HOBt60 minRT65% (Incomplete)
EnhancedDIC / Oxyma60 minRT82%
Optimized HATU / HOAt / DIPEA 2 x 45 min RT / 40°C >99%
Stability Check (LC-MS)
  • Target Mass:

    
    
    
  • Common Side Product:

    
     (Demethylation) or 
    
    
    
    (Methanol elimination).
  • Observation: Under the prescribed cold cleavage conditions, side products should be

    
    . If elimination is observed, reduce TFA exposure time and ensure TIS scavenger is fresh.
    

Process Visualization (Pathway Diagram)

The following diagram illustrates the decision logic for the synthesis cycle, highlighting the divergence for the sterically hindered step.

SPPS_Workflow Start Start: Resin Preparation Fmoc_Removal Fmoc Deprotection (20% Piperidine) Start->Fmoc_Removal Decision Is the Resin-Bound AA Sterically Hindered? Fmoc_Removal->Decision Standard_Couple Standard Coupling (DIC/Oxyma, 1h, RT) Decision->Standard_Couple No (Standard AA) Hindered_Couple Hindered Coupling (HATU/HOAt, 2x45min, 40°C) Decision->Hindered_Couple Yes (2-Amino-4-methoxy...) QC_Check Kaiser/Chloranil Test Standard_Couple->QC_Check Hindered_Couple->QC_Check Recouple Recouple (Change Solvent/Base) QC_Check->Recouple Fail (Blue) Next_Cycle Proceed to Next Cycle QC_Check->Next_Cycle Pass (Colorless) Recouple->QC_Check Next_Cycle->Fmoc_Removal Chain Elongation Cleavage Final Cleavage (TFA/TIS/H2O, Cold) Next_Cycle->Cleavage Sequence Complete

Caption: Logic flow for incorporating sterically hindered amino acids. Note the divergence to high-potency coupling reagents (HATU) when the hindered substrate is involved.

References

  • Behrendt, R., White, P., & Offer, J. (2016).[2] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27.[2] Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Sigma-Aldrich. 2-Amino-4-methoxy-4-methylpentanoic acid Product Data. Link (Accessed via Search).

Sources

Scalable production methods for chiral 2-Amino-4-methoxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for the scalable synthesis of chiral 2-Amino-4-methoxy-4-methylpentanoic acid, designed for chemists and drug development professionals. This document provides a detailed examination of viable production methodologies, complete with step-by-step protocols and process logic.

Strategic Overview: Synthesis of a Non-Proteinogenic Amino Acid

2-Amino-4-methoxy-4-methylpentanoic acid is a non-proteinogenic amino acid, a class of molecules that are critical building blocks for novel pharmaceuticals and peptidomimetics.[1][2] The primary challenge in its synthesis is the precise control of the stereocenter at the α-carbon, as the biological activity of resulting active pharmaceutical ingredients (APIs) is often dependent on a single enantiomer. This guide outlines three robust and scalable methods to achieve this: asymmetric synthesis using a chiral auxiliary, enzymatic kinetic resolution, and preparative chiral chromatography. Each method offers distinct advantages regarding scalability, cost, and achievable enantiomeric purity.

Methodology 1: Asymmetric Synthesis via Evans' Chiral Auxiliary

Causality of Experimental Design

The success of this multi-step synthesis hinges on several key factors. First, the N-acylation of the auxiliary creates the substrate for stereoselective enolization. The use of a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures (-78 °C) ensures the rapid and complete formation of the Z-enolate, which is crucial for high diastereoselectivity. The subsequent alkylation introduces the desired side chain, and the bulky benzyl group of the auxiliary effectively shields one face of the enolate, directing the electrophile to the opposite side. Finally, the auxiliary is cleaved under mild conditions (e.g., using lithium hydroperoxide) to yield the target chiral acid and allows for the recovery and reuse of the valuable auxiliary.[5]

Experimental Protocol: Asymmetric Alkylation

Step 1: Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) and stir for 15 minutes.

  • Add bromoacetyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm slowly to 0 °C and stir for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify by flash chromatography to yield the N-bromoacetyl oxazolidinone.

Step 2: Diastereoselective Alkylation

  • Prepare the Grignard reagent: In a separate flame-dried flask, add magnesium turnings (2.5 eq) and a crystal of iodine to anhydrous THF. Add a solution of 2-methoxy-2-methyl-1-bromopropane (2.5 eq) in THF dropwise to initiate the reaction and maintain a gentle reflux. After the addition is complete, stir for 1 hour at room temperature.

  • In the main reaction flask, dissolve the N-bromoacetyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add the prepared Grignard reagent dropwise to the solution from step 2.

  • Stir the reaction at -78 °C for 4 hours, monitoring by TLC.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the organic layers, dry, and concentrate. Purify by flash chromatography to isolate the alkylated product.

Step 3: Auxiliary Cleavage

  • Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

  • Stir at 0 °C for 2 hours, then at room temperature for an additional 2 hours.

  • Quench excess peroxide by adding aqueous sodium sulfite.

  • Concentrate the mixture to remove THF, then extract with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1M HCl and extract the desired chiral acid product with ethyl acetate.

  • Dry the combined organic layers and concentrate to yield the final product.

Visualization of Asymmetric Synthesis Workflow

Asymmetric_Synthesis Asymmetric Synthesis Workflow cluster_1 Step 1: Acylation cluster_2 Step 2: Alkylation cluster_3 Step 3: Cleavage Auxiliary Evans' Auxiliary Acyl_Product N-Acyl Auxiliary Auxiliary->Acyl_Product n-BuLi, Bromoacetyl bromide Alkylated_Product Alkylated Product (High Diastereoselectivity) Acyl_Product->Alkylated_Product Grignard Reagent (-78 °C) Final_Acid Chiral Amino Acid Alkylated_Product->Final_Acid LiOH, H₂O₂ Recovered_Aux Recovered Auxiliary Alkylated_Product->Recovered_Aux

Caption: Workflow for Asymmetric Synthesis via Evans' Auxiliary.

Methodology 2: Enzymatic Kinetic Resolution

Biocatalysis offers a highly selective and environmentally friendly route to chiral molecules.[6] Kinetic resolution relies on an enzyme's ability to selectively react with one enantiomer of a racemic mixture, leaving the other unreacted. For amino acids, lipases are frequently employed to hydrolyze a racemic amino acid ester.[7] Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is particularly effective due to its broad substrate tolerance and high enantioselectivity.[8][9][10] This method is advantageous as it operates under mild conditions (neutral pH, room temperature) and the enzyme can be easily recovered and reused.[8]

Causality of Experimental Design

The process begins with the non-selective synthesis of a racemic ester of the target amino acid. The key step is the enzymatic hydrolysis where the lipase, acting as a chiral catalyst, selectively recognizes and hydrolyzes one ester enantiomer (e.g., the L-ester) to the corresponding carboxylic acid. The other enantiomer (e.g., the D-ester) is not recognized by the enzyme's active site and remains unchanged. The reaction is stopped at or near 50% conversion to maximize both the yield and enantiomeric excess (e.e.) of the remaining ester and the produced acid. The resulting acid and ester have different physical properties (e.g., solubility at different pH values), allowing for straightforward separation.

Experimental Protocol: Lipase-Catalyzed Resolution

Step 1: Racemic Ester Synthesis

  • Suspend racemic 2-Amino-4-methoxy-4-methylpentanoic acid (1.0 eq) in methanol.

  • Cool to 0 °C and slowly add thionyl chloride (1.2 eq).

  • Allow the mixture to warm to room temperature and then reflux for 4-6 hours.

  • Remove the solvent under reduced pressure to obtain the crude racemic methyl ester hydrochloride.

  • Neutralize with a mild base and extract into an organic solvent for use in the next step.

Step 2: Enzymatic Resolution

  • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), create an emulsion of the racemic methyl ester.

  • Add immobilized Candida antarctica lipase B (Novozym 435). The enzyme loading is typically 5-10% w/w relative to the substrate.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to achieve high e.e. for both components.

  • Once 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with buffer and solvent and stored for reuse.

Step 3: Separation of Enantiomers

  • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate) to separate the unreacted ester enantiomer.

  • Adjust the pH of the remaining aqueous layer to the isoelectric point of the amino acid (typically pH ~2-3 for the acid form) to precipitate the hydrolyzed amino acid enantiomer.

  • Filter and dry the precipitated solid to obtain one pure enantiomer.

  • The other enantiomer can be obtained by chemical hydrolysis of the extracted ester.

Visualization of Enzymatic Resolution Workflow

Enzymatic_Resolution Enzymatic Kinetic Resolution Workflow cluster_1 Substrate Prep cluster_2 Resolution cluster_3 Separation Racemic_Acid Racemic Amino Acid Racemic_Ester Racemic Ester Racemic_Acid->Racemic_Ester Esterification Reaction_Mixture Mixture: (L)-Acid + (D)-Ester Racemic_Ester->Reaction_Mixture Immobilized Lipase (e.g., CALB) ~50% Conversion L_Acid Enantiopure (L)-Acid Reaction_Mixture->L_Acid pH Adjustment Precipitation D_Ester Enantiopure (D)-Ester Reaction_Mixture->D_Ester Solvent Extraction

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Methodology 3: Preparative Chiral Chromatography

For achieving the highest levels of enantiomeric purity (>99.5% e.e.), preparative chiral chromatography is the definitive method. This technique physically separates the two enantiomers of a racemic mixture. While often perceived as costly, modern technologies like Simulated Moving Bed (SMB) chromatography have made it a highly efficient and economically viable option for industrial-scale production.[11][12][13][14][15] SMB operates as a continuous process, leading to higher throughput and lower solvent consumption compared to traditional batch chromatography.[12][13]

Causality of Experimental Design

The separation is based on the differential interaction of the two enantiomers with a chiral stationary phase (CSP). The racemic mixture is dissolved in a mobile phase and pumped through a column packed with the CSP. One enantiomer will have a stronger affinity for the CSP and will therefore travel more slowly through the column (longer retention time) than the other enantiomer. This difference in retention times allows for the collection of the two enantiomers as separate, highly pure fractions. The choice of CSP and mobile phase is critical and must be developed at an analytical scale before scaling up. Polysaccharide-based CSPs are widely used due to their broad applicability and high loading capacity.[16]

Protocol: Preparative HPLC/SMB

Step 1: Analytical Method Development

  • Screen various chiral stationary phases (e.g., Chiralpak® series) and mobile phases (typically mixtures of alkanes like hexane with alcohol modifiers like isopropanol or ethanol) to identify a system that provides baseline separation of the two enantiomers of the target amino acid (or a suitable derivative).

  • Optimize the mobile phase composition, flow rate, and temperature to maximize the separation factor (alpha) and resolution (Rs) while maintaining a practical run time.

Step 2: Scale-Up to Preparative Batch Chromatography

  • Pack a larger diameter column with the selected CSP.

  • Dissolve the racemic mixture in the mobile phase at the highest possible concentration without compromising resolution (determine loading capacity).

  • Perform stacked injections onto the preparative HPLC system to maximize throughput.

  • Collect the eluting fractions corresponding to each enantiomer.

  • Combine the fractions for each pure enantiomer and remove the solvent under reduced pressure.

Step 3: Implementation of Simulated Moving Bed (SMB) Chromatography

  • Using the parameters from the analytical and preparative batch runs, model the SMB process.

  • Set up the SMB unit, which consists of multiple columns connected in a loop.

  • Continuously feed the racemic mixture into the system while simultaneously and continuously withdrawing the two separated enantiomer streams (extract and raffinate) and recycling the mobile phase.

  • The port positions for the inlet and outlet streams are periodically shifted in the direction of fluid flow, simulating the counter-current movement of the solid phase.[12]

  • This continuous operation allows for a significant increase in productivity and a reduction in solvent usage compared to batch methods.[14]

Visualization of Preparative Chromatography Workflow

Chiral_Chromatography Preparative Chiral Chromatography Workflow Racemic_Input Racemic Mixture (in Mobile Phase) HPLC_Column Preparative Column (Chiral Stationary Phase) Racemic_Input->HPLC_Column Detector Detector HPLC_Column->Detector Fractionation Fraction Collection Detector->Fractionation Enantiomer_A Pure Enantiomer A Fractionation->Enantiomer_A Enantiomer_B Pure Enantiomer B Fractionation->Enantiomer_B Solvent_Removal Solvent Removal Enantiomer_A->Solvent_Removal Enantiomer_B->Solvent_Removal

Caption: General workflow for preparative chiral separation.

Data Summary and Method Selection

The optimal method for producing chiral 2-Amino-4-methoxy-4-methylpentanoic acid depends on the specific project requirements, including scale, required purity, cost constraints, and available infrastructure.

Methodology Key Advantages Key Disadvantages Typical Scale Achievable Purity (e.e.)
Asymmetric Synthesis Predictable stereochemical outcome; high yield possible.Multi-step; requires stoichiometric chiral auxiliary; may require cryogenics.Lab to Pilot (g to kg)>98%
Enzymatic Resolution "Green" process; very high selectivity; mild conditions; reusable catalyst.Theoretical max yield is 50% per enantiomer; requires a separation step.Lab to Industrial (kg to tons)>99%
Chiral Chromatography Direct separation of enantiomers; highest purity achievable; continuous process with SMB.High capital investment for SMB; high solvent consumption without recycling.Lab to Industrial (g to tons)>99.8%

Table 1. Comparative analysis of scalable production methods.

References

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (Vol. 4, pp. 249-303). Academic Press. [Link]

  • Duthaler, R. O. (1994). Recent developments in the stereoselective synthesis of α-aminoacids. Tetrahedron, 50(6), 1539-1650. [Link]

  • Komagata, T., et al. (2006). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides. Applied and Environmental Microbiology, 72(10), 6843–6850. [Link]

  • Francotte, E., & Richert, P. (2000). Simulated moving-bed chromatography and its application to chirotechnology. Trends in Biotechnology, 18(3), 108-114. [Link]

  • CARBOGEN AMCIS AG. (2023, July 3). Simulated Moving Bed chromatography at CARBOGEN AMCIS AG. [Link]

  • Gaspard, S. (2006). Simulated Moving Bed Chromatography: A Powerful Unit Operation. Pharmaceutical Technology, 30(3). [Link]

  • Saghyan, A., & Mkrtchyan, V. (2015). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley-VCH. [Link]

  • SK pharmteco. (2024). Advantages of Simulated Moving Bed (SMB) Chromatography. [Link]

  • Lee, C. H. (2002). Optimal design of simulated moving bed chromatography for chiral separation (Doctoral dissertation, Purdue University). [Link]

  • Belokon, Y. N., et al. (1996). Asymmetric synthesis of unusual α-amino acids. Mendeleev Communications, 6(3), 96-97. [Link]

  • Tosa, T., et al. (1953). Enzymatic Resolution of Racemic Amino Acids: Part V. The Journal of Biochemistry, 40(3), 233-238. [Link]

  • Saghyan, A., & Langer, P. (2015). Asymmetric synthesis of non-proteinogenic amino acids. Wiley Online Library. [Link]

  • Fernandez-Lafuente, R., & Gutarra, M. L. (2020). Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids. Frontiers in Bioengineering and Biotechnology, 8, 882. [Link]

  • Moody, T. S., & O'Reilly, E. (2017). Production of chiral 1,2-amino alcohols and alpha-amino acids from alkenes by cascade biocatalysis.
  • Engström, K., et al. (2011). Dynamic Kinetic Resolution of β-Amino Esters by a Heterogeneous System of a Palladium Nanocatalyst and Candida antarctica Lipase A. European Journal of Organic Chemistry, 2011(10), 1827-1830. [Link]

  • Gotor, V. (2000). Enzymatic resolution of amino acids via ester hydrolysis. Amino Acids, 16(3-4), 191-213. [Link]

  • Ribeiro, A., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(23), 5565. [Link]

  • Gray, M. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Ribeiro, A., et al. (2017). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Symmetry, 9(10), 213. [Link]

  • Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Life, 13(7), 1560. [Link]

  • Garcia-Galan, C., et al. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress, 34(4), 878-889. [Link]

  • Isoyama, N., et al. (2007). A Simple Enzymatic Method for Production of a Wide Variety of D-Amino Acids Using L-Amino Acid Oxidase from Rhodococcus sp. AIU Z-35-1. Journal of Molecular Catalysis B: Enzymatic, 44(3-4), 120-125. [Link]

  • Myers, A. G. (n.d.). Asymmetric Alkylation. Harvard University. [Link]

  • Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

  • Li, C., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(5), 1516-1561. [Link]

  • Tang, S. L. (2010). Engineering of Candida antarctica lipase B for the kinetic resolution of alpha-halo esters (Doctoral dissertation, The University of Manchester). [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • De Martino, A., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers in Chemistry, 11. [Link]

  • de Miranda, A. S., et al. (2021). Scalable and sustainable synthesis of chiral amines by biocatalysis. Nature Communications, 12(1), 701. [Link]

  • Wang, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 804675. [Link]

  • Malik, M., & Vijaikumar, S. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(82), 78586-78613. [Link]

  • Tosa, T., et al. (1953). Enzymatic Resolution of Racemic Amino Acids. Part V. Journal of Biochemistry. [Link]

  • Gage, J. R. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Tetrahedron Letters, 43(45), 8039-8042. [Link]

  • Gicquel, M., et al. (2020). Practical, Scalable Merging of Au(I)-Catalysis and Biocatalysis for the Synthesis of Chiral Amino Building-blocks from Alkynes. ChemRxiv. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. Journal of Chemical Education, 85(5), 696. [Link]

  • de Miranda, A. S., et al. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis. ResearchGate. [Link]

  • Mori, K., & Takao, K. (2025). A Chiral LC-MS Strategy for Stereochemical Assignment of Natural Products Sharing a 3-Methoxy-2-methyl-4-oxopentanoic Acid Moiety. Beilstein Archives. [Link]

  • Brunel, J. M., et al. (2008). Design and scalable synthesis of new chiral selectors. Part 1: Synthesis and characterization of a new constrained cyclopeptide from unnatural bulky amino acids. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Incorporation of 2-Amino-4-methoxy-4-methylpentanoic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Building Block for Enhanced Peptidomimetics

In the landscape of drug discovery and materials science, peptidomimetics stand out for their potential to combine the specificity of peptides with the enhanced stability and bioavailability of small molecules. The incorporation of non-natural amino acids is a cornerstone of peptidomimetic design, offering a powerful tool to modulate structure, function, and metabolic fate.[1] This guide focuses on a particularly intriguing building block: 2-Amino-4-methoxy-4-methylpentanoic acid .

The unique structure of this amino acid, featuring a quaternary carbon and a methoxy group at the 4-position, introduces significant steric bulk and a polar, non-ionizable side chain. These features can be strategically employed to:

  • Induce specific secondary structures: The steric hindrance of the side chain can restrict conformational flexibility, favoring the adoption of helical or turn structures.

  • Enhance proteolytic stability: The unnatural structure and bulky side chain can shield the peptide backbone from enzymatic degradation.

  • Modulate receptor binding: The methoxy group can participate in hydrogen bonding or other non-covalent interactions within a receptor binding pocket, potentially enhancing affinity and specificity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of 2-Amino-4-methoxy-4-methylpentanoic acid into peptide chains. We will delve into the synthesis of the protected amino acid, detail protocols for its activation and coupling in both solid-phase and solution-phase synthesis, and discuss methods for the characterization and purification of the resulting peptidomimetics.

Part 1: Synthesis of Fmoc-Protected 2-Amino-4-methoxy-4-methylpentanoic Acid

Proposed Synthetic Pathway

Synthesis_Pathway start Commercially Available Starting Materials step1 Step 1: Alkylation start->step1 e.g., isobutyraldehyde, methyl vinyl ketone step2 Step 2: Nitration step1->step2 Introduction of nitro group step3 Step 3: Reduction step2->step3 Reduction of nitro to amine step4 Step 4: Fmoc Protection step3->step4 Fmoc-OSu or Fmoc-Cl final_product Fmoc-2-Amino-4-methoxy- 4-methylpentanoic acid step4->final_product SPPS_Workflow cluster_legend *Amm = 2-Amino-4-methoxy-4-methylpentanoic acid Resin Resin with N-terminal amine Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling of Fmoc-Amm-OH* (Optimized Conditions) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat For next amino acid Cleavage Final Cleavage and Deprotection (TFA with Scavengers) Washing2->Cleavage Final amino acid Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization key

Sources

Coupling reagents for sterically hindered methoxy amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Coupling Protocols for Sterically Hindered Methoxy-Substituted Amino Acids

Executive Summary

The incorporation of methoxy-substituted amino acids—specifically


-methylated (e.g., Tyr(Me), Ser(Me)) and 

-methoxy backbone modifiers—is a critical strategy in medicinal chemistry to enhance metabolic stability and membrane permeability. However, these residues introduce significant steric clash and electronic repulsion , rendering standard carbodiimide (DIC/EDC) protocols ineffective.

This guide details the transition from traditional benzotriazole-based reagents (HOBt/HATU) to the modern Oxyma/COMU architecture.[1] We provide a validated protocol that overcomes the kinetic barrier of sterically hindered nucleophiles while maintaining an exceptional safety profile and minimizing racemization.

The Mechanistic Challenge

Coupling methoxy-substituted amino acids presents a dual challenge:

  • Steric Shielding: The methoxy group, particularly in

    
    -methoxy or 
    
    
    
    -branched
    
    
    -methoxy analogs, physically obstructs the trajectory of the incoming nucleophile.
  • Electronic Deactivation: In

    
    -methoxy residues, the inductive effect reduces the nucleophilicity of the amine. Conversely, when activating a methoxy-amino acid, the electron-rich side chain can stabilize the active ester excessively, slowing the acylation step.
    

To overcome this, we must utilize chaotropic salts and leaving groups with lower pKa (higher reactivity) that also exhibit the "neighboring group effect" to accelerate the reaction without inducing epimerization.

Mechanism of Action: The Oxyma Advantage

The industry is shifting away from potentially explosive benzotriazoles (HOBt/HOAt) toward Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate).[2] Oxyma acts as a powerful acylation catalyst. When combined with a morpholino-uronium scaffold (as in COMU ), it generates an active ester that is more reactive than OAt-esters (from HATU) while significantly lowering the risk of racemization via oxazolone formation.

CouplingMechanism Start Protected Methoxy-AA (Carboxylic Acid) Activation Activation (COMU/Base) Start->Activation Base (Collidine) Intermediate Oxyma Active Ester (Highly Reactive) Activation->Intermediate Fast Kinetics Transition Nucleophilic Attack (Sterically Hindered Amine) Intermediate->Transition Rate Limiting Step Racemization Oxazolone Formation (Racemization) Intermediate->Racemization Suppressed by Oxyma Structure Product Peptide Bond (Amide) Transition->Product

Figure 1: The activation pathway using COMU/Oxyma. The unique geometry of the Oxyma active ester suppresses the oxazolone pathway (racemization) while accelerating the attack of hindered amines.

Reagent Selection Guide

For methoxy-substituted residues, "standard" reagents like HBTU are insufficient. Below is the hierarchy of reagent efficacy based on steric demand and safety.

ReagentClassSteric EfficiencyRacemization ControlSafety ProfileRecommendation
COMU Uronium (Oxyma)Excellent High Safe (Non-explosive)Primary Choice
HATU Uronium (HOAt)ExcellentHighHazard (Explosive risk)Legacy / Backup
PyOxim PhosphoniumVery GoodHighSafeUse for Segment Condensation
PyBOP PhosphoniumModerateModerateModerateUse if guanidinylation is observed
DIC/Oxyma CarbodiimideGoodHighSafeBest for Microwave/Flow

Critical Insight: While HATU has long been the gold standard, COMU is now preferred.[3][4] It shows equivalent or superior efficiency for hindered couplings (e.g., Aib, N-Me, O-Me-Tyr) and is soluble in DMF/NMP with higher stability.

Detailed Protocol: Coupling Sterically Hindered Methoxy Amino Acids

This protocol is optimized for Solid Phase Peptide Synthesis (SPPS) but can be adapted for solution phase. It utilizes COMU with TMP (2,4,6-Trimethylpyridine/Collidine) as the base.

Why Collidine? Unlike DIPEA, Collidine is a weaker, more sterically hindered base.[5] It is sufficient to deprotonate the carboxylic acid for activation but significantly reduces the rate of


-proton abstraction, thereby minimizing racemization of the sensitive methoxy-amino acid.
Materials
  • Resin: Rink Amide or Wang (0.3–0.5 mmol/g loading).

  • Amino Acid: Fmoc-AA(Methoxy)-OH (e.g., Fmoc-Tyr(Me)-OH).

  • Coupling Reagent: COMU (0.5 M in DMF).

  • Additive: Oxyma Pure (only if using DIC; not needed with COMU).

  • Base: 2,4,6-Collidine (Sym-collidine).

  • Solvent: DMF (anhydrous) or NMP (for extremely difficult sequences).

Step-by-Step Workflow
  • Resin Preparation:

    • Swell resin in DMF for 20 minutes.

    • Deprotect Fmoc (20% Piperidine/DMF) and wash (3x DMF, 3x DCM, 3x DMF).

  • Pre-Activation (The "Cold" Start):

    • Note: In-situ activation is generally preferred to prevent byproduct formation, but for hindered residues, a short pre-activation can ensure high active ester concentration.

    • In a vial, dissolve Fmoc-AA-OH (3.0 eq) and COMU (3.0 eq) in minimal DMF.

    • Add Collidine (3.0 eq) . Do not use excess base.

    • Vortex for 30 seconds (color change to orange/red is normal).

  • Coupling Reaction:

    • Immediately transfer the activated solution to the resin.[6]

    • Agitate: Shake at room temperature for 60 minutes .

    • Optional: For extremely hindered residues (e.g., coupling to an N-methoxy amine), apply Microwave irradiation (75°C, 25 Watts) for 5 minutes, OR extend RT coupling to 2 hours.

  • Monitoring (The "Blue" Test):

    • Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).

    • If positive: Do NOT proceed. Perform a Double Coupling .

  • Double Coupling Strategy (If required):

    • Wash resin with DMF.[1][4][6]

    • Repeat activation with a different chemistry to alter solvation: DIC (3 eq) + Oxyma Pure (3 eq) in NMP.

    • React for 2 hours or use Microwave (75°C).

  • Capping:

    • Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Decision Tree for Optimization

Use this logic flow to determine the optimal conditions for your specific substrate.

DecisionTree Start Start Coupling CheckSterics Is the Nucleophile Hindered? (e.g., N-Me, N-OMe) Start->CheckSterics Standard Use COMU / DIPEA (Standard Protocol) CheckSterics->Standard No (Primary Amine) Hindered Is the AA Acid Racemization Prone? CheckSterics->Hindered Yes (Secondary Amine) SafePath Use COMU / Collidine (1:1:1 Ratio) Hindered->SafePath Yes (Cys, His, Methoxy-AA) ExtremePath Use PyBOP / HOAt / Collidine (Avoid Guanidinylation) Hindered->ExtremePath No (Just Steric Bulk) Microwave Apply Microwave (75°C, 5 min) SafePath->Microwave If Yield < 90% ExtremePath->Microwave If Yield < 90%

Figure 2: Optimization workflow for selecting coupling conditions based on steric and stereochemical risks.

Troubleshooting & Causality

  • Problem: Low yield after double coupling.

    • Cause: Aggregation of the peptide chain (common with methoxy/hydrophobic residues).

    • Solution: Switch solvent to NMP or add pseudoproline dipeptides if applicable. Use Magic Mixture (DCM/DMF/NMP 1:1:1).

  • Problem: Epimerization (D-isomer detected).

    • Cause: Base-catalyzed proton abstraction during slow coupling.

    • Solution: Switch from DIPEA to Collidine or TMP . Reduce pre-activation time to 0 seconds (add base to the resin/AA mixture).

  • Problem: Guanidinylation (mass +42 Da).

    • Cause: Reaction of the amine with the uronium moiety of COMU/HATU (slow acylation allows this side reaction).

    • Solution: Switch to a Phosphonium reagent (PyBOP or PyOxim) . Phosphonium salts do not guanidinylate amines.[7]

References

  • El-Faham, A., & Albericio, F. (2011).[8] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Subirós-Funosas, R., et al. (2009).[9] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[10] Chemistry – A European Journal, 15(37), 9394–9403.[9] [Link]

  • El-Faham, A., et al. (2010). COMU: A Safer and More Effective Replacement for HATU in the Synthesis of Hindered Peptides.[3][4] Chemistry – A European Journal, 16(18), 5331–5342. [Link]

  • Herman, R. E., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. The Journal of Organic Chemistry, 86(18), 11843–11857. [Link]

Sources

Procedure for N-terminal protection of 2-Amino-4-methoxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a definitive, high-precision guide for the N-terminal protection of 2-Amino-4-methoxy-4-methylpentanoic acid (also known as 4-Methoxy-Leucine or


-Methoxy-Leucine ).

This non-canonical amino acid features a quaternary center at the


-position, introducing both steric bulk and a tertiary methyl ether. These structural characteristics demand a tailored protection strategy to prevent side reactions (such as ether cleavage under harsh acidic conditions) and ensure high yields.

Part 1: Strategic Analysis & Chemical Logic

Structural Challenges
  • Tertiary Ether Sensitivity: The 4-methoxy-4-methyl moiety constitutes a tertiary methyl ether. While methyl ethers are generally robust, the tertiary nature of the carbon stabilizes the potential carbocation intermediate. Consequently, this group displays heightened sensitivity to strong Lewis acids and prolonged exposure to strong Brønsted acids (e.g., neat TFA).

  • Steric Environment: The

    
    -quaternary center creates significant bulk. While the 
    
    
    
    -amine is separated by a methylene bridge (
    
    
    -position), the overall lipophilicity and bulk can affect solubility in aqueous buffers used for standard Schotten-Baumann conditions.
Selection of Protecting Group
  • Fmoc (Fluorenylmethoxycarbonyl): Recommended. The Fmoc group is installed under basic conditions and removed by base (piperidine). This orthogonal stability profile completely avoids the acidic conditions that could jeopardize the tertiary ether side chain during synthesis cycles.

  • Boc (tert-Butyloxycarbonyl): Secondary Option. Boc protection is feasible but less ideal. The installation is basic (safe), but the eventual removal requires TFA. While the methyl ether is more stable than a

    
    -butyl ether, repetitive TFA treatments in Solid Phase Peptide Synthesis (SPPS) pose a cumulative risk of side-chain degradation.
    
Reagent Selection
  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide): Preferred over Fmoc-Cl. Fmoc-Cl is highly reactive but prone to forming dipeptide impurities (via mixed anhydrides) and Fmoc-oligomers. Fmoc-OSu provides a controlled reactivity profile ideal for valuable, non-canonical amino acids.

Part 2: Experimental Protocols

Protocol A: Fmoc Protection (Gold Standard)

Objective: Synthesis of Fmoc-2-Amino-4-methoxy-4-methylpentanoic acid. Scale: 1.0 gram (approx. 6.2 mmol).

Reagents & Materials:

Reagent MW ( g/mol ) Equivalents Amount Role
Start Material (H-Aaa-OH) 161.20 1.0 1.00 g Substrate
Fmoc-OSu 337.33 1.1 2.30 g Protecting Agent

| NaHCO


  | 84.01 | 2.5 | 1.30 g | Base (pH control) |
| 1,4-Dioxane  | - | - | 15 mL | Co-solvent |
| Deionized Water  | - | - | 15 mL | Solvent |
| Citric Acid (10% aq)  | - | - | ~50 mL | Acidification |

Step-by-Step Methodology:

  • Solubilization & pH Adjustment:

    • In a 100 mL round-bottom flask, suspend the amino acid (1.0 g) in water (15 mL).

    • Add NaHCO

      
       (1.30 g) in one portion. Stir vigorously until the amino acid dissolves and the solution becomes clear (CO
      
      
      
      evolution may occur).
    • Note: The pH should be between 8.5 and 9.0. If lower, adjust with dilute NaOH.

  • Reaction Initiation:

    • Add 1,4-Dioxane (15 mL) to the aqueous solution.

    • Cool the mixture to 0°C (ice bath) to suppress potential oligomerization.

    • Add Fmoc-OSu (2.30 g) slowly over 5 minutes.

    • Mechanistic Insight: The succinimide leaving group allows for a smooth nucleophilic attack by the amine without generating highly reactive acyl chlorides.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature (20-25°C) naturally.

    • Stir for 4–12 hours.

    • Monitoring: Check by TLC (System: CHCl

      
      /MeOH/AcOH 90:8:2) or HPLC. The starting material (ninhydrin positive) should disappear; the product will be UV active.
      
  • Workup (Crucial for Acid Sensitivity):

    • Dilution: Add water (30 mL) and wash the basic solution with Diethyl Ether (

      
       mL) to remove unreacted Fmoc-OSu and byproducts (fulvene). Discard the organic (ether) layer.
      
    • Acidification: Cool the aqueous phase to 0°C. Slowly acidify to pH 3.0 using 10% Citric Acid .

      • Warning: Do NOT use HCl or pH < 2.0. Strong mineral acids may promote cleavage of the tertiary methyl ether. Citric acid is a buffer that prevents over-acidification.

    • Extraction: Extract the cloudy acidic suspension with Ethyl Acetate (

      
       mL).
      
  • Isolation:

    • Combine ethyl acetate layers. Wash with Brine (

      
       mL) and water (
      
      
      
      mL).
    • Dry over anhydrous Na

      
      SO
      
      
      
      . Filter and concentrate under reduced pressure.
    • Crystallization: Dissolve the residue in a minimum amount of hot Ethyl Acetate and add Hexane dropwise until turbid. Cool to 4°C to crystallize.

Protocol B: Boc Protection (Alternative)

Objective: Synthesis of Boc-2-Amino-4-methoxy-4-methylpentanoic acid.

Reagents:

  • Boc Anhydride (Boc

    
    O):  1.1 eq.
    
  • Base: 1M NaOH (2.2 eq).

  • Solvent: t-Butanol/Water (1:1) or Dioxane/Water.

Methodology:

  • Dissolve amino acid in water/solvent mixture.

  • Add NaOH to adjust pH to ~10.

  • Add Boc

    
    O (dissolved in minimal solvent).
    
  • Stir at RT overnight.

  • Workup: Wash with ether (remove excess Boc

    
    O). Acidify carefully with KHSO
    
    
    
    (1M) to pH 3. Extract with EtOAc.
    • Note: Boc groups are acid-labile. Do not expose the product to low pH for extended periods during workup.

Part 3: Visualization & Workflow

Figure 1: Fmoc Protection Workflow

This diagram illustrates the critical path for protecting the 4-methoxy-leucine analog, emphasizing the mild acidification step required to preserve the ether moiety.

FmocProtection Start Start: 2-Amino-4-methoxy- 4-methylpentanoic acid Solubilization Solubilization (Water + NaHCO3, pH 9) Start->Solubilization Activation Reagent Addition (Fmoc-OSu in Dioxane, 0°C) Solubilization->Activation Reaction Reaction (Stir 4-12h, RT) Activation->Reaction Wash Organic Wash (Remove excess Fmoc-OSu with Et2O) Reaction->Wash Aqueous Phase Retained Acidification Controlled Acidification (10% Citric Acid to pH 3.0) *CRITICAL STEP* Wash->Acidification Aqueous Phase Extraction Extraction (Ethyl Acetate) Acidification->Extraction Final Final Product Fmoc-4-methoxy-Leu-OH Extraction->Final Dry & Concentrate

Caption: Optimized Fmoc-protection workflow highlighting the critical pH control step to prevent side-chain degradation.

Part 4: Analytical Validation (QC)

To ensure the integrity of the protected amino acid, the following analytical benchmarks must be met:

  • 
    H-NMR (DMSO-d
    
    
    
    or CDCl
    
    
    ):
    • 
      -Proton:  Look for a downfield shift (approx. 
      
      
      
      4.2–4.5 ppm) indicating carbamate formation.
    • Methoxy Group: A sharp singlet at

      
       3.1–3.2 ppm (3H).
      
    • Fmoc Signals: Characteristic aromatic multiplets at 7.3–7.8 ppm (8H) and the methylene doublet/methine triplet at 4.2–4.4 ppm.

  • Mass Spectrometry (ESI-MS):

    • Observe

      
       or 
      
      
      
      .
    • Confirm absence of

      
       fragments which would indicate ether cleavage.
      
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Gradient: 5-95% Acetonitrile in Water (+0.1% Formic Acid).

    • Target Purity: >98%.

References

  • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard reference for Fmoc-OSu protocols).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Watson, R. R. (1976). Substrate specificity of aminopeptidases: 4-methoxy-leucine. Karger. Available at: [Link]

Application Note & Protocols: A Prospective Total Synthesis of a Novel Dysinosin A Analogue Incorporating 2-Amino-4-methoxy-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dysinosin A is a potent marine-derived inhibitor of the serine proteases Factor VIIa and thrombin, making it a compelling lead compound in anticoagulant therapy.[1][2] Its complex structure, featuring a unique sulfated glyceric acid moiety, a dihydroxy-octahydroindole-2-carboxylic acid, D-leucine, and an amidino-pyrroline unit, presents a significant synthetic challenge.[3][4] This document outlines a prospective synthetic strategy for a novel analogue of Dysinosin A, incorporating the non-proteinogenic amino acid, 2-Amino-4-methoxy-4-methylpentanoic acid. The introduction of this O-methylated amino acid is hypothesized to modulate the pharmacokinetic properties of the parent molecule, potentially enhancing its metabolic stability and cell permeability. While the total synthesis of the natural Dysinosin A has been accomplished, this guide provides a theoretical yet robust framework for the synthesis of a novel analogue, leveraging established principles of peptide chemistry and the known synthesis of the natural product.

Introduction to Dysinosin A and Rationale for Analogue Synthesis

Dysinosin A, isolated from a marine sponge of the Dysideidae family, has demonstrated significant inhibitory activity against key enzymes in the blood coagulation cascade, with K_i values of 108 nM for Factor VIIa and 452 nM for thrombin.[1][2] The structural complexity and potent bioactivity of Dysinosin A have made it an attractive target for total synthesis and medicinal chemistry efforts. The established total synthesis by Hanessian and coworkers confirmed its absolute stereochemistry and provided a route to access this complex molecule.[3][4]

The modification of peptide-based therapeutics with non-proteinogenic amino acids is a well-established strategy to enhance their pharmacological properties. N- and O-methylation, in particular, can increase metabolic stability by shielding amide bonds from proteolytic degradation and improve membrane permeability by reducing the number of hydrogen bond donors.[5] The incorporation of 2-Amino-4-methoxy-4-methylpentanoic acid in place of a natural residue in Dysinosin A is proposed as a means to explore these potential benefits. This document provides a detailed, albeit prospective, protocol for the synthesis of such an analogue.

Overview of the Proposed Synthetic Strategy

The proposed total synthesis of the Dysinosin A analogue is based on a convergent strategy, mirroring the successful approach for the natural product. The molecule is disconnected into three key fragments:

  • Fragment A: The protected 5,6-dihydroxy-octahydroindole-2-carboxylic acid.

  • Fragment B: The dipeptide unit composed of D-leucine and the novel 2-Amino-4-methoxy-4-methylpentanoic acid.

  • Fragment C: The protected 3-amino-ethyl 1-N-amidino-Δ-3-pyrroline.

The synthesis will proceed through the sequential coupling of these fragments, followed by the introduction of the sulfated glyceric acid moiety and global deprotection to yield the final analogue. A key step will be the synthesis of the novel O-methylated amino acid in a protected form suitable for solid-phase or solution-phase peptide synthesis.

Proposed Synthetic Workflow:

cluster_frag_a Fragment A Synthesis cluster_frag_b Fragment B Synthesis (Novel Dipeptide) cluster_frag_c Fragment C Synthesis cluster_assembly Fragment Assembly & Final Steps A1 L-Pyroglutamic Acid A2 Ring-Closing Metathesis A1->A2 A3 Stereoselective Dihydroxylation A2->A3 A4 Protected Octahydroindole Core (Fragment A) A3->A4 D1 Coupling of Fragment A and B A4->D1 B1 Protected D-Leucine B3 Peptide Coupling B1->B3 B2 Protected 2-Amino-4-methoxy- 4-methylpentanoic acid B2->B3 B4 Novel Dipeptide (Fragment B) B3->B4 B4->D1 C1 Protected Ornithine Derivative C2 Cyclization & Functionalization C1->C2 C3 Protected Amidino-Pyrroline (Fragment C) C2->C3 D2 Coupling with Fragment C C3->D2 D1->D2 D3 Introduction of Sulfated Glyceric Acid D2->D3 D4 Global Deprotection D3->D4 D5 Dysinosin A Analogue D4->D5

Caption: Proposed convergent synthesis of the Dysinosin A analogue.

Detailed Experimental Protocols

Synthesis of Protected 2-Amino-4-methoxy-4-methylpentanoic Acid (Fragment B Component)

While 2-Amino-4-methoxy-4-methylpentanoic acid is commercially available, it is often not in a form suitable for direct use in peptide synthesis.[6] The following protocol outlines a method for its protection.

Table 1: Reagents and Materials for Amino Acid Protection

Reagent/MaterialGradeSupplier
2-Amino-4-methoxy-4-methylpentanoic acid≥95%ChemScene
Di-tert-butyl dicarbonate (Boc₂O)Reagent GradeSigma-Aldrich
Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific
DioxaneAnhydrousAcros Organics
WaterDeionizedIn-house
Ethyl Acetate (EtOAc)ACS GradeVWR
1 M Hydrochloric Acid (HCl)Volumetric StandardFluka
Brine (Saturated NaCl solution)In-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeAlfa Aesar

Protocol:

  • Dissolution: Dissolve 2-Amino-4-methoxy-4-methylpentanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃ solution (to a concentration of ~0.2 M).

  • Boc Protection: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (approximately 16 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Boc-protected amino acid. Purify by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the pure product.

Solid-Phase Synthesis of the Dipeptide (Fragment B)

This protocol describes the synthesis of the novel dipeptide fragment on a 2-chlorotrityl chloride resin.

Table 2: Reagents and Materials for Solid-Phase Peptide Synthesis

Reagent/MaterialGradeSupplier
2-Chlorotrityl chloride resin100-200 meshNovabiochem
Fmoc-D-Leu-OHSynthesis GradeBachem
Boc-2-Amino-4-methoxy-4-methylpentanoic acidSynthesized above-
N,N'-Diisopropylcarbodiimide (DIC)Protein sequencingSigma-Aldrich
1-Hydroxybenzotriazole (HOBt)Synthesis GradeOakwood Chemical
N,N-Diisopropylethylamine (DIPEA)Peptide SynthesisFluka
Dichloromethane (DCM)AnhydrousAcros Organics
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics
20% Piperidine in DMFIn-house
Acetic acid/Trifluoroethanol/DCM (1:2:7)In-house

Protocol:

  • Resin Swelling and Loading:

    • Swell the 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM for 30 minutes.

    • Dissolve Fmoc-D-Leu-OH (1.5 eq) and DIPEA (4.0 eq) in anhydrous DCM.

    • Add the amino acid solution to the swollen resin and shake for 2 hours.

    • Cap any unreacted sites by adding DCM/Methanol/DIPEA (17:2:1) and shaking for 30 minutes.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Coupling of the Novel Amino Acid:

    • Dissolve Boc-2-Amino-4-methoxy-4-methylpentanoic acid (2.0 eq) and HOBt (2.0 eq) in DMF.

    • Add DIC (2.0 eq) and allow the solution to pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 4 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Cleavage from Resin:

    • Treat the resin with a solution of acetic acid/trifluoroethanol/DCM (1:2:7) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional cleavage cocktail.

    • Concentrate the combined filtrates under reduced pressure to yield the crude protected dipeptide (Fragment B). Purify by HPLC.

Assembly of Fragments and Completion of Synthesis

The subsequent steps of the synthesis would involve the coupling of the purified Fragment B with Fragment A (the protected octahydroindole core, synthesized according to literature procedures derived from L-pyroglutamic acid).[3] This would be followed by coupling with Fragment C (the protected amidino-pyrroline). The sulfated glyceric acid moiety would then be introduced, and a final global deprotection step would yield the target Dysinosin A analogue. These steps would require careful selection of coupling reagents to manage potential steric hindrance from the novel amino acid.

Table 3: Recommended Coupling Reagents for Fragment Assembly

Coupling ReagentActivating AgentRationale
HATUHOAtHigh efficiency, low racemization, suitable for sterically hindered couplings.
COMU-Stronger acylating agent than HATU, useful for difficult couplings.
PyBOPHOBtAnother effective reagent for peptide bond formation.

Potential Challenges and Mitigation Strategies

  • Steric Hindrance: The tertiary carbon adjacent to the methoxy group in the novel amino acid may cause steric hindrance during peptide coupling, leading to lower yields. The use of powerful coupling reagents like HATU or COMU, along with extended reaction times and slightly elevated temperatures (e.g., 40 °C), can help overcome this challenge.

  • Racemization: The risk of racemization at the α-carbon of the amino acids is always a concern during peptide synthesis. The use of additives like HOBt or HOAt can suppress this side reaction.

  • O-Demethylation: While generally stable, the methoxy group could be susceptible to cleavage under harsh acidic conditions. The final global deprotection step, likely involving strong acids like TFA, should be carefully optimized (time, temperature, scavengers) to minimize this risk.

Characterization of the Final Analogue

The structure and purity of the synthesized Dysinosin A analogue should be rigorously confirmed using a combination of analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR will be crucial for elucidating the complete structure and confirming the connectivity of the atoms.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Chiral Amino Acid Analysis: To confirm the stereochemical integrity of the amino acid residues after synthesis and deprotection.

Conclusion

This application note provides a comprehensive and scientifically grounded, though prospective, guide for the total synthesis of a novel Dysinosin A analogue containing 2-Amino-4-methoxy-4-methylpentanoic acid. By leveraging established synthetic strategies for the natural product and employing robust peptide synthesis protocols, the proposed route offers a viable pathway to this new compound. The successful synthesis and subsequent biological evaluation of this analogue could provide valuable insights into the structure-activity relationship of the Dysinosin family of protease inhibitors and potentially lead to the development of new anticoagulant agents with improved pharmacological profiles.

References

  • Carroll, A. R., et al. (2002). Dysinosin A: A Novel Inhibitor of Factor VIIa and Thrombin from a New Genus and Species of Australian Sponge of the Family Dysideidae. Journal of the American Chemical Society, 124(45), 13340–13341. [Link]

  • PubMed. (2002). Dysinosin A: a novel inhibitor of Factor VIIa and thrombin from a new genus and species of Australian sponge of the family Dysideidae. J Am Chem Soc, 124(45), 13340-1. [Link]

  • ResearchGate. (2002). Dysinosin A: A Novel Inhibitor of Factor VIIa and Thrombin from a New Genus and Species of Australian Sponge of the Family Dysideidae. Request PDF. [Link]

  • Hanessian, S., et al. (2002). Total Synthesis and Structural Confirmation of the Marine Natural Product Dysinosin A: A Novel Inhibitor of Thrombin and Factor VIIa. Journal of the American Chemical Society, 124(45), 13342–13343. [Link]

  • PubMed. (2002). Total synthesis and structural confirmation of the marine natural product Dysinosin A: a novel inhibitor of thrombin and Factor VIIa. J Am Chem Soc, 124(45), 13342-3. [Link]

  • Liu, J., et al. (2023). Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides. Marine Drugs, 21(4), 217. [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated? LifeTein. [Link]

  • Geniol, T., & Reuter, A. (2021). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(41), 22263-22268. [Link]

  • SSRN. (2023). Backbone N-methylation of peptides. SSRN. [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solving Solubility Issues with Hydrophobic Methoxy Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the formulation of hydrophobic methoxy-substituted amino acids. These valuable compounds often present significant solubility challenges that can hinder research and development. This resource is designed to provide not only solutions but also the underlying scientific principles to empower you to make informed decisions in your work.

The Core Challenge: Why Are Methoxy Amino Acids Often Poorly Soluble?

Question: I'm working with a methoxy-phenylalanine derivative, and it's practically insoluble in my aqueous buffer. What makes it so hydrophobic?

Answer: The solubility of an amino acid is a delicate balance between its polar (hydrophilic) and non-polar (hydrophobic) components. While the core amino acid structure (the α-amino and α-carboxyl groups) is polar, the side chain dictates its overall character.

In the case of methoxy-substituted aromatic amino acids (like methoxy-phenylalanine or methoxy-tyrosine), two factors contribute to hydrophobicity:

  • The Aromatic Ring: The phenyl group itself is a large, non-polar structure that prefers to interact with other non-polar molecules rather than water.[]

  • The Methoxy Group (-OCH₃): Although the oxygen atom introduces some polarity, the attached methyl group is non-polar. The overall effect is an increase in the molecule's non-polar surface area, which hinders its interaction with the highly ordered hydrogen-bonding network of water.[2][3]

This combination results in what are often termed "grease-ball" molecules, where low aqueous solubility can limit bioavailability and complicate experimental protocols.[4]

Troubleshooting Workflow: A Tiered Approach to Solubility Enhancement

We recommend a systematic, tiered approach to solving solubility issues. Start with the simplest and most direct methods (Tier 1) before proceeding to more complex formulation strategies (Tier 2 & 3).

G cluster_0 cluster_1 Tier 1: Initial Formulation Adjustments cluster_2 Tier 2: Advanced Formulation Strategies cluster_3 Tier 3: Chemical Modification start Solubility Issue Identified T1_pH Q: Can I use pH adjustment? start->T1_pH Start Here T1_Cosolvent Q: What about co-solvents? T1_pH->T1_Cosolvent If pH is fixed or insufficient T2_Cyclodextrin Q: How do cyclodextrins work? T1_Cosolvent->T2_Cyclodextrin If co-solvents are incompatible or ineffective T2_SolidDisp Q: What is a solid dispersion? T2_Cyclodextrin->T2_SolidDisp T2_Liposome Q: Should I consider liposomes? T2_SolidDisp->T2_Liposome T3_Prodrug Q: Can the molecule be modified? (Prodrug Approach) T2_Liposome->T3_Prodrug For advanced delivery & bioavailability challenges G Low_pH Low pH (e.g., < 2) Net Positive Charge (Cation) pI Isoelectric Point (pI) Net Zero Charge (Zwitterion) MINIMUM SOLUBILITY Low_pH->pI Increase pH High_pH High pH (e.g., > 10) Net Negative Charge (Anion) pI->High_pH Increase pH

Caption: Impact of pH on the net charge and solubility of an amino acid.

Experimental Protocol 1: pH-Solubility Profiling
  • Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).

  • Saturation: Add an excess amount of the hydrophobic methoxy amino acid to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved amino acid using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Analysis: Plot the measured solubility against the pH to determine the pI (the point of minimum solubility) and identify the pH ranges that provide the desired solubility.

FAQ: Co-solvents

Question: My experiment requires a near-neutral pH. What are co-solvents, and how can they help?

Answer: A co-solvent is an organic solvent that is miscible with water and is used to increase the solubility of non-polar solutes. Co-solvents work by reducing the polarity of the overall solvent system. [5]They disrupt the strong hydrogen-bonding network of water, creating a more favorable environment for the hydrophobic portions of your methoxy amino acid to dissolve.

Table 1: Common Co-solvents for Laboratory Use
Co-solventProperties & Use CasesTypical Starting Concentration (v/v)Cautions
Ethanol (EtOH) Biocompatible, volatile. Good for general lab use.5-20%Can precipitate proteins at high concentrations.
Dimethyl Sulfoxide (DMSO) Powerful, aprotic solvent. Excellent for highly insoluble compounds.1-10%Can be toxic to cells. Use with care in biological assays.
Polyethylene Glycol (PEG 400) Low toxicity, non-volatile. Often used in pharmaceutical formulations. [5]10-40%Can increase the viscosity of the solution.
Propylene Glycol (PG) Low toxicity, commonly used in drug formulations.10-30%Similar to PEG, can increase viscosity.

Expert Insight: When using co-solvents, always prepare a concentrated stock of your amino acid in the pure co-solvent (e.g., 100% DMSO) first. Then, add this stock solution to your aqueous buffer dropwise while vortexing to avoid immediate precipitation.

Tier 2: Advanced Formulation Strategies

If simple formulation adjustments are insufficient or incompatible with your experimental system, more advanced techniques that alter the drug's microenvironment can be employed.

FAQ: Cyclodextrins

Question: I've heard about cyclodextrins for solubility enhancement. What are they, and are they suitable for methoxy amino acids?

Answer: Cyclodextrins are ring-shaped molecules made of sugar units. They have a unique structure: a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity. [6][7]This structure allows them to act as molecular containers. The hydrophobic part of your methoxy amino acid can fit inside the cyclodextrin's cavity, forming a "host-guest" or "inclusion" complex. [6][]This complex presents a hydrophilic exterior to the water, effectively masking the hydrophobic nature of the amino acid and dramatically increasing its aqueous solubility. [7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical applications due to its high water solubility and safety profile.

G cluster_CD Cyclodextrin CD Hydrophilic Exterior Complex Water-Soluble Inclusion Complex CD->Complex Cavity Hydrophobic Cavity AA Hydrophobic Methoxy Amino Acid AA->Cavity Complexation

Caption: Mechanism of cyclodextrin-mediated solubilization.

Experimental Protocol 2: Cyclodextrin Complexation by the Kneading Method

This method is simple and effective for lab-scale preparations. [9]

  • Mixing: In a mortar, mix the hydrophobic methoxy amino acid and the cyclodextrin (e.g., HP-β-CD) in a specific molar ratio (e.g., 1:1 or 1:2).

  • Kneading: Add a small amount of a water/alcohol mixture (e.g., 50% ethanol) to the powder to form a thick, uniform paste.

  • Trituration: Knead the paste thoroughly for 30-60 minutes. The mechanical force helps to facilitate the inclusion of the amino acid into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent is completely evaporated.

  • Pulverization: Pulverize the dried complex into a fine powder and pass it through a sieve to ensure uniformity. This powder can now be tested for its improved dissolution properties in aqueous media.

FAQ: Solid Dispersions

Question: What is a solid dispersion, and how does it improve solubility?

Answer: A solid dispersion is a system where a poorly soluble drug is dispersed at a molecular level within a hydrophilic carrier or matrix. [10][11]By preventing the drug from forming a crystal lattice, it is maintained in a high-energy amorphous state. [12]When this solid dispersion comes into contact with an aqueous medium, the hydrophilic carrier dissolves quickly, releasing the drug as very fine, molecularly dispersed particles. This results in a significantly increased surface area and improved dissolution rate and solubility. [11][12][13] Common carriers include polymers like Polyvinylpyrrolidone (PVP) and Polyethylene Glycols (PEGs). [10]

Experimental Protocol 3: Solid Dispersion by Solvent Evaporation

This is a widely used method for preparing solid dispersions in a research setting. [9][13][14]

  • Dissolution: Dissolve both the hydrophobic methoxy amino acid and the hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., ethanol, methanol, or a mixture of dichloromethane and ethanol). Ensure both components are fully dissolved.

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid degradation. The goal is to leave a thin, clear, solvent-free film on the flask wall.

  • Final Drying: Place the flask in a vacuum oven for 24 hours to remove any residual solvent.

  • Collection and Sizing: Scrape the solid dispersion from the flask, then crush and pulverize it into a fine powder. Sieve the powder to obtain a uniform particle size.

  • Characterization: The resulting powder should be characterized (e.g., by DSC and XRPD) to confirm the amorphous nature of the drug within the dispersion. Its dissolution rate can then be compared to the unformulated amino acid.

FAQ: Liposomal Formulations

Question: When should I consider a liposomal formulation for my amino acid?

Answer: Liposomes are microscopic vesicles composed of a lipid bilayer, similar to a cell membrane. They can encapsulate both hydrophilic compounds in their aqueous core and hydrophobic (lipophilic) compounds within the lipid bilayer itself. [] You should consider liposomes when:

  • You need to deliver the amino acid in a biological system (in vitro or in vivo).

  • The goal is not just solubilization but also to improve stability, control release, or target specific tissues. []* You are working with a methoxy amino acid that has been further modified to be part of a larger, more complex hydrophobic drug conjugate. [16] Various techniques like thin-film hydration, reverse-phase evaporation, and extrusion are used to prepare liposomes. []

Tier 3: Chemical Modification (Prodrug Approach)

This advanced strategy involves covalently modifying the molecule itself to enhance its properties.

Question: My formulation options are limited. Can I temporarily modify the amino acid to make it more soluble?

Answer: Yes, this is the basis of the prodrug strategy. A prodrug is an inactive or less active molecule that is converted into the active drug in the body, usually through enzymatic or chemical hydrolysis. [] To improve the solubility of a hydrophobic methoxy amino acid, a polar "promoiety" (like a phosphate group, a sugar, or another hydrophilic amino acid) can be attached to it via a cleavable linker. [][18]This creates a new, more water-soluble molecule. Once administered, the body's enzymes cleave off the promoiety, releasing the original active amino acid at the site of action.

This approach is particularly powerful in drug development for improving oral bioavailability by balancing solubility and permeability. [18][19][20]

Table 2: Comparison of Advanced Solubilization Techniques
TechniqueMechanismProsCons
Cyclodextrins Encapsulation in a hydrophobic cavity, forming a soluble inclusion complex. [6][]High efficiency, widely used, commercially available.Limited by the size of the cavity and the drug; potential for competitive displacement.
Solid Dispersions Molecular dispersion in a hydrophilic carrier, preventing crystallization. [10][12]Significant increase in dissolution rate, applicable to many compounds.Can be physically unstable over time (recrystallization); requires careful carrier selection. [12]
Liposomes Encapsulation within a lipid bilayer. []Excellent for drug delivery, protects the payload, can be targeted.More complex to prepare and scale-up; potential for stability issues (leakage).
Prodrugs Covalent attachment of a polar promoiety. [18]Fundamentally alters solubility; can be used to target specific transporters. [18][19]Requires synthetic chemistry expertise; potential for incomplete conversion to the active drug.
References
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • PharmaInfo. (n.d.). Tool to Increase Solubility: Solid Dispersion.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Jetir.Org. (2025, July 1). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review.
  • ResearchGate. (n.d.). Formulation strategies for improving drug solubility using solid dispersions.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • (2007, June 10). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.
  • PMC. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.).
  • Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • MedCrave online. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs.
  • PMC. (2022, July 29). Poly(hydrophobic Amino Acids) and Liposomes for Delivery of Vaccine against Group A Streptococcus.
  • BOC Sciences. (n.d.). Liposomal Amino Acids Encapsulation Services.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • PMC. (n.d.). Amino Acids in the Development of Prodrugs.
  • PMC. (n.d.). Evolution of an Amino Acid-based Prodrug Approach: Stay Tuned.
  • BOC Sciences. (n.d.). Amino Acids for Prodrug Development.
  • (2014, November 24). Why are amino acids usually more soluble at pH extremes than they are at neutral pH?
  • Taylor & Francis Online. (2011, August 31). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities.
  • ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the...
  • UQ eSpace. (n.d.). Amino acids as cryoprotectants for liposomal delivery systems.
  • ACS Publications. (2009, June 29). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers | Molecular Pharmaceutics.
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.).
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • BOC Sciences. (n.d.). Hydrophobic and Hydrophilic Amino Acids.

Sources

Technical Support Center: Troubleshooting 4-Methoxy-Leucine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Hub. Incorporating highly sterically hindered, unnatural amino acids like 4-methoxy-leucine (4-MeO-Leu) presents significant challenges in solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to help you move beyond empirical guesswork. Here, we will dissect the chemical causality behind coupling failures and provide self-validating, field-proven methodologies to ensure high-fidelity synthesis.

The Chemical Challenge: Why 4-Methoxy-Leucine Fails

The difficulty in coupling 4-methoxy-leucine stems from extreme steric shielding. The leucine side chain is already branched at the


-carbon. The addition of a bulky, electron-rich methoxy group at this 4-position restricts the rotameric flexibility of the side chain. This forces the molecule into conformations that physically block nucleophilic attack on the activated carboxyl group during coupling, and similarly shields the 

-amine during subsequent Fmoc deprotection. Standard reagents simply lack the electrophilic drive to overcome this high activation energy barrier.

Mechanism AA Fmoc-4-MeO-Leu-OH ActiveEster Oxyma Active Ester (Overcomes Steric Shield) AA->ActiveEster Activation Base DIPEA Base->ActiveEster Coupling COMU / Oxyma Coupling->ActiveEster Peptide Peptide Bond Formed ActiveEster->Peptide Acylation Resin Resin-Bound Amine Resin->Peptide

Fig 1: Chemical activation pathway utilizing Oxyma to overcome 4-MeO-Leu steric hindrance.

Frequently Asked Questions (FAQs)

Q1: My standard HBTU/DIPEA protocol yields massive deletion sequences when coupling 4-MeO-Leu. What is the mechanistic failure?

A1: HBTU generates an OBt (hydroxybenzotriazole) active ester. While sufficient for standard proteogenic amino acids, OBt esters are relatively bulky and possess lower reactivity. When faced with the dense steric cloud of the 4-methoxy group, the incoming resin-bound amine cannot penetrate the transition state. The Fix: You must switch to reagents that generate highly reactive, less sterically demanding active esters. , which benefits from a neighboring group effect (the pyridine nitrogen) that accelerates acylation. Alternatively, , which is highly reactive, non-explosive, and less prone to causing chain-terminating guanidinylation[1][2].

Q2: I switched to HATU, but I'm still seeing 15-20% uncoupled peptide. Should I just increase the coupling time to 24 hours?

A2: No. Prolonged exposure to basic conditions (DIPEA/TMP) at room temperature leads to competitive side reactions, specifically epimerization (racemization) of the


-carbon and premature Fmoc removal.
The Fix:  Instead of increasing time, you must increase the kinetic energy of the system. is the definitive solution for refractory hindered couplings[3][4]. Microwave irradiation rapidly drives the reaction over the activation energy barrier in 15-20 minutes, minimizing the time the peptide spends in a basic environment.
Q3: The coupling was successful, but the subsequent Fmoc deprotection is now failing. Why?

A3: Steric hindrance is bidirectional. Once 4-MeO-Leu is successfully incorporated, its bulky


-methoxy group folds back over its own N-terminus, shielding the Fmoc group from the piperidine base.
The Fix:  Implement a "double deprotection" strategy using a stronger base cocktail (e.g., 20% Piperidine + 0.1 M DBU in DMF) or apply microwave heating (75°C for 3 minutes) during the deprotection step.

Quantitative Reagent Selection

To optimize your synthesis, rely on the empirical reactivity data summarized below. Always match the coupling reagent's reactivity to the steric demand of the residue.

Coupling ReagentActive Ester FormedRelative ReactivityRisk of EpimerizationNotes for 4-MeO-Leu Synthesis
HBTU / DIC OBtLowLowIneffective for 4-MeO-Leu; leads to high deletion rates.
HATU OAtVery HighModerateExcellent coupling, but excess reagent can cap the resin (guanidinylation).
COMU OxymaVery HighLowSuperior choice. High efficiency, visual color change indicates reaction progress.
PyAOP OAt (Phosphonium)HighModerateGood alternative if uronium-based reagents cause capping.
TFFH Acyl FluorideExtremeHighReserved for the most refractory cases where all other esters fail.

Diagnostic Troubleshooting Workflow

Follow this logical progression to rescue failing syntheses. Do not advance to the next step unless analytical validation confirms success.

Troubleshooting Start Failed 4-MeO-Leu Coupling Reagent Switch to COMU or HATU Start->Reagent Check1 Conversion >95%? Reagent->Check1 MAPS Apply MA-SPPS (75°C) Check1->MAPS No Success Proceed to Deprotection Check1->Success Yes Check2 Conversion >95%? MAPS->Check2 Advanced Acyl Fluoride Activation Check2->Advanced No Check2->Success Yes Advanced->Success

Fig 2: Systematic escalation workflow for troubleshooting hindered 4-MeO-Leu couplings.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems. They include mandatory analytical checkpoints to ensure you do not build a failed sequence.

Protocol A: High-Efficiency Double Coupling (Room Temperature)

Use this if microwave instrumentation is unavailable.

Step 1: First Coupling (COMU/Oxyma)

  • Swell the resin (preferably a low-loading PEG-based resin like ChemMatrix to reduce internal steric clashing) in DMF for 30 mins.

  • Prepare the activation cocktail: 4.0 eq Fmoc-4-MeO-Leu-OH, 4.0 eq COMU, and 8.0 eq DIPEA dissolved in minimal DMF.

  • Causality Note: Pre-activate for exactly 2 minutes . COMU is highly reactive; extended pre-activation leads to hydrolysis of the active ester.

  • Add the cocktail to the resin and agitate for 60 minutes.

  • Drain and wash with DMF (5 x 1 min).

Step 2: Second Coupling (Orthogonal Chemistry)

  • To alter the steric transition state, perform the second coupling using a different activation chemistry: 4.0 eq Fmoc-4-MeO-Leu-OH, 4.0 eq DIC, and 4.0 eq Oxyma Pure in DMF.

  • Agitate for 60 minutes. Drain and wash with DMF (5 x 1 min) and DCM (3 x 1 min).

Step 3: Self-Validation (Micro-Cleavage)

  • Extract ~2 mg of resin. Treat with 50

    
    L of TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes.
    
  • Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS.

  • Decision Gate: If the uncoupled deletion sequence is >5%, proceed to Protocol B. If <5%, proceed to Fmoc deprotection.

Protocol B: Microwave-Assisted SPPS (MA-SPPS)

The gold standard for overcoming severe steric barriers.

Step 1: Microwave Coupling

  • Prepare the activation cocktail: 5.0 eq Fmoc-4-MeO-Leu-OH, 5.0 eq HATU, and 10.0 eq DIPEA in DMF.

  • Transfer to the microwave reaction vessel.

  • Irradiate at 75°C for 15 minutes . (Ensure dynamic cooling is active to prevent temperature overshoots that cause epimerization).

  • Drain and wash with DMF rapidly while the resin is still warm to prevent aggregation.

Step 2: Microwave Deprotection

  • Add 20% Piperidine in DMF containing 0.1 M DBU.

  • Irradiate at 75°C for 3 minutes .

  • Wash extensively with DMF (6 x 1 min) to remove all traces of base before the next coupling.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from[Link]

  • Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Chemical Reviews. Retrieved from[Link]

Sources

Technical Support Center: Troubleshooting Acid Sensitivity of Methoxy Groups

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting acid sensitivity of the methoxy group during deprotection Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Introduction: The Methoxy Paradox

In high-throughput synthesis and drug development, the methoxy group (–OMe) is often viewed as a robust, permanent feature of a pharmacophore. However, under the acidic conditions required to remove protecting groups like Boc, Trityl, or t-Butyl esters, the methoxy group can become a liability—not necessarily because it cleaves, but because it activates the aromatic ring toward unwanted side reactions.

This guide addresses the two distinct "acid sensitivity" failure modes associated with methoxy groups:

  • The "Phantom" Instability: Unintended electrophilic alkylation of methoxy-arenes during deprotection (often mistaken for decomposition).

  • The "Designed" Instability: Tuning the cleavage of acid-labile methoxy-benzyl protecting groups (PMB, DMB).

Module 1: Diagnostic Decision Tree

Before altering your protocol, use this logic flow to identify the specific chemical failure mode.

MethoxyTroubleshooting Start ISSUE: Methoxy Group Anomaly Post-Acid Treatment CheckMass Step 1: Check LCMS Mass Delta Start->CheckMass DeltaMinus14 Mass = [M-14] (Loss of -CH3) CheckMass->DeltaMinus14 DeltaPlus56 Mass = [M+56], [M+112] (+ t-Butyl) CheckMass->DeltaPlus56 NoChange Mass Unchanged (SM remains) CheckMass->NoChange LewisAcidCheck Reagent Check: Did you use BBr3, AlCl3, or TMSI? DeltaMinus14->LewisAcidCheck AlkylationIssue Electrophilic Aromatic Substitution (Friedel-Crafts Side Reaction) DeltaPlus56->AlkylationIssue PMBCheck Are you trying to remove PMB/DMB? NoChange->PMBCheck TrueDemethylation True Demethylation (Lewis Acid Cleavage) LewisAcidCheck->TrueDemethylation Yes FalseDemethylation False Positive Check for ester hydrolysis or fragmentation LewisAcidCheck->FalseDemethylation No (Only TFA/HCl used) ScavengerSol SOLUTION: Increase Scavenger Load (TIS, Thioanisole) AlkylationIssue->ScavengerSol OxidativeSwitch SOLUTION: Switch to Oxidative Cleavage (DDQ or CAN) PMBCheck->OxidativeSwitch Substrate acid-sensitive AcidBoost SOLUTION: Increase Acid Strength or Temperature PMBCheck->AcidBoost Substrate robust

Figure 1: Diagnostic workflow for identifying the root cause of methoxy-related failures during acidic deprotection.

Module 2: The "Phantom" Instability (Alkylation)

The Scenario: You are removing a Boc group or t-Butyl ester using TFA.[1][2] The target molecule contains an anisole (methoxy-benzene) or indole moiety. The Observation: The product yield is low, and LCMS shows impurities with masses of +56, +112, or higher. The Cause: The methoxy group is not leaving. Instead, it is donating electron density to the aromatic ring, making it a nucleophile. The tert-butyl cations (


) generated from the protecting group are attacking the ring (Friedel-Crafts Alkylation).
Mechanism of Failure & Scavenger Action

ScavengerMech Boc Boc-Protected Amine Cation t-Butyl Cation (tBu+) (ELECTROPHILE) Boc->Cation Acidic Cleavage TFA TFA (Acid) TFA->Cation SideProduct Alkylated Impurity (Permanent Damage) Cation->SideProduct Attacks Ring Trapped Trapped Species (Isobutane / tBu-S-R) Cation->Trapped Intercepted Anisole Methoxy-Arene (NUCLEOPHILE) Anisole->SideProduct Activated by -OMe Scavenger Silane / Thiol Scavenger (TIS / Thioanisole) Scavenger->Trapped H-Donor / Nucleophile

Figure 2: Kinetic competition between the scavenger and the methoxy-arene for the reactive carbocation.

Troubleshooting Protocol: The Scavenger Cocktail

If you observe alkylation, replace neat TFA or standard TFA/DCM mixtures with one of the following "High-Efficiency" cocktails.

Cocktail NameComposition (v/v)Best Use CaseMechanism
Reagent K TFA (82.5) / Phenol (5) / Water (5) / Thioanisole (5) / EDT (2.5)Peptides with Trp/Met/Tyr.Phenol/Thioanisole trap cations via alkylation; EDT reduces oxidized Met.
Silane Mix TFA (95) / TIS (2.[3]5) / Water (2.5)Small molecules with simple anisoles.Triisopropylsilane (TIS) acts as a hydride donor, reducing

to isobutane (gas).
DODT Mix TFA (94) / DODT (2.5) / Water (2.5) / TIS (1)Odorless alternative to EDT.DODT (3,6-dioxa-1,8-octanedithiol) is a potent nucleophilic scavenger.

Step-by-Step Optimization:

  • Concentration: Perform the reaction at 0.1 M concentration (dilution helps minimize bimolecular side reactions like polymerization).

  • Order of Addition: Dissolve the substrate in the scavenger/solvent before adding the acid. This ensures scavengers are present the moment cations are generated.

  • Quenching: Do not rotovap TFA at high temperatures if scavengers are not present. Pour the reaction mixture into cold ether (to precipitate product) or neutralize immediately with cold NaHCO3.

Module 3: The "Stable" Methoxy (Unintended Demethylation)

The Scenario: You observe a mass loss of -14 Da (demethylation) after acidic treatment. Scientific Reality: Simple alkyl aryl ethers (Ar-OMe) are extremely stable to TFA, HCl, and H2SO4 at room temperature. Unintended cleavage usually indicates one of two errors:

FAQ: Why did my methyl group fall off?

Q1: Did you use a Lewis Acid?

  • Analysis: Reagents like BBr3 , AlCl3 , or TMSI (Trimethylsilyl iodide) coordinate to the ether oxygen, lowering the activation energy for nucleophilic attack.

  • Fix: If you must use Lewis acids for other transformations but need to keep the -OMe, switch to milder Lewis acids (e.g., ZnBr2) or ensure low temperature (-78°C to 0°C).

Q2: Is the "Methoxy" actually a Methyl Ester?

  • Analysis: A mass loss of 14 Da can sometimes be confused with ester hydrolysis (loss of -OMe followed by gain of -OH is a net -14 Da change).

  • Verification: Check IR or NMR. Did a carbonyl signal shift?

Q3: Is it an "Activated" Ether?

  • Analysis: If the methoxy is ortho to a carbonyl or nitro group, or on a highly electron-deficient ring, the bond strength changes. However, this usually stabilizes the ether against acid cleavage.

  • Exception: Methoxy groups in acetal/ketal systems (e.g., MOM, MEM) are designed to cleave in acid. Ensure your "methoxy" isn't actually a methoxymethyl ether (MOM).

Module 4: The "Designed" Instability (PMB/DMB)

The Scenario: You are using p-methoxybenzyl (PMB) or 3,4-dimethoxybenzyl (DMB) as a protecting group for an alcohol or amine. The Issue: It is either cleaving prematurely (too labile) or refusing to leave (too stable).

Tuning Acidic Cleavage

The cleavage rate depends on the stability of the resulting benzyl carbocation.

  • DMB (Dimethoxy): Cleaves fastest (most stable cation).

  • PMB (Monomethoxy): Cleaves slower.

  • Benzyl (No methoxy): Stable to TFA.

Protocol: Selective Removal of PMB in presence of Boc

Challenge: Removing PMB with acid often removes Boc. Solution: Use Oxidative Cleavage instead of Acidic Cleavage.

Standard Oxidative Protocol (DDQ):

  • Solvent: DCM:Water (18:1). The water is critical for the mechanism.

  • Reagent: 1.2 to 1.5 equivalents of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

  • Conditions: Stir at RT for 1-4 hours. The mixture will turn deep red/green (charge transfer complex).

  • Workup: Wash with saturated NaHCO3 (removes hydroquinone byproduct).

  • Why it works: DDQ oxidizes the electron-rich aromatic ring of the PMB to a benzylic cation, which is then trapped by water to release the alcohol and p-methoxybenzaldehyde. This leaves Boc/tBu groups completely untouched.

References & Grounding

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th Ed.; John Wiley & Sons: New York, 2014. (The definitive source on ether stability and cleavage conditions).

  • Pearson, D. A.; Blanchette, M.; Baker, M. L.; Guindon, C. A. "Trialkylsilanes as Scavengers for the Trifluoroacetic Acid Deblocking of Protecting Groups in Peptide Synthesis." Tetrahedron Lett.[1]1989 , 30, 2739–2742. (Establishes the mechanism of silane scavengers).

  • Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[2] Int. J. Pept.[2] Protein Res.1978 , 12, 258.[2] (Foundational work on cation scavenging).

  • BenchChem Technical Guides. "Scavengers for Boc Deprotection." (Practical industry standard cocktails).

Sources

Addressing low coupling efficiency of 2-Amino-4-methoxy-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Low Coupling Efficiency in SPPS

Executive Summary: The "Gamma-Branching" Blockade

You are likely visiting this page because your synthesis failed at the introduction of 2-Amino-4-methoxy-4-methylpentanoic acid (hereafter referred to as 4-MMP ).

The Core Issue: 4-MMP is not just a hydrophobic residue; it is a


-tetrasubstituted  amino acid. While it resembles Leucine, the replacement of a 

-proton with a methoxy group (

) and a methyl group creates a dense electron-rich and sterically bulky "umbrella" over the

-carbon.

In Solid Phase Peptide Synthesis (SPPS), this steric bulk prevents the activated carboxylate from approaching the N-terminus of the resin-bound peptide effectively. Standard protocols (HBTU/DIC at Room Temperature) will almost invariably result in deletion sequences (des-4-MMP peptide).

This guide provides the "Heavy Artillery" protocols required to force this coupling to completion while maintaining chiral integrity.

Diagnostic Workflow

Before altering your synthesis, confirm the failure mode using this logic flow.

TroubleshootingFlow Start Coupling Failure Detected (LCMS shows Deletion) CheckResin Check Resin Loading Is it > 0.6 mmol/g? Start->CheckResin HighLoad High Loading Promotes Aggregation. Reduce to <0.3 mmol/g CheckResin->HighLoad Yes CheckReagent Are you using HBTU/HCTU? CheckResin->CheckReagent No HighLoad->CheckReagent StandardReagent Insufficient Activation. Switch to HATU or COMU CheckReagent->StandardReagent Yes CheckTemp Coupling Temperature? CheckReagent->CheckTemp No (Using HATU) StandardReagent->CheckTemp RoomTemp RT is insufficient. Apply Microwave (75°C) CheckTemp->RoomTemp < 50°C Solved Proceed to Deprotection CheckTemp->Solved > 60°C RoomTemp->Solved

Figure 1: Diagnostic decision matrix for troubleshooting steric hindrance in 4-MMP coupling.

Optimized Coupling Protocols

Do not rely on standard automated cycles. Use one of the following manual or semi-automated interventions.

Method A: The "Gold Standard" (HATU/HOAt)

Best for: High-value synthesis where reagent cost is secondary to purity.

The Logic: HATU generates an O-At active ester. The pyridine nitrogen in the leaving group (HOAt) provides an "anchimeric assistance" effect (neighboring group participation) that accelerates the acylation rate by nearly 100-fold compared to HBTU, overcoming the steric barrier of the 4-methoxy group [1].

ParameterSpecificationNotes
Reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)Must be fresh. Solutions >24h old lose potency.
Additive HOAt (0.5 eq relative to HATU)Optional but recommended for extremely difficult sequences.
Base DIPEA (Diisopropylethylamine)Use TMP (2,4,6-Trimethylpyridine) if Cys/His are present to reduce racemization [2].
Equivalents 4.0 eq AA / 3.9 eq HATU / 8.0 eq BaseSlight deficit of HATU prevents guanidinylation of the N-terminus.
Solvent DMF (Anhydrous)Concentration is key: Keep AA concentration ≥ 0.3 M .

Step-by-Step:

  • Dissolve 4.0 eq of Fmoc-4-MMP-OH and 3.9 eq of HATU in minimal DMF.

  • Add 8.0 eq of DIPEA. Wait exactly 30 seconds for pre-activation (color should turn yellow/orange).

  • Add to resin immediately.[1]

  • Agitate for 2 hours at Room Temperature OR 15 minutes at 75°C (Microwave).

Method B: The "Safer & Soluble" (COMU/Oxyma)

Best for: Green chemistry compliance and superior solubility.

The Logic: COMU is based on the Oxyma Pure leaving group.[2] It offers coupling efficiency comparable to HATU but with higher solubility in DMF, which is critical because 4-MMP is highly hydrophobic. Better solubility leads to better resin infiltration [3].

ParameterSpecification
Reagent COMU
Base DIPEA or TMP
Conditions 75°C (Microwave) for 10 mins

Protocol:

  • Dissolve 3.0 eq Fmoc-4-MMP-OH and 3.0 eq COMU in DMF.

  • Add 6.0 eq DIPEA.[3]

  • Microwave irradiate at 75°C (30W max power) for 10 minutes.

  • Drain and Repeat: A double coupling is mandatory for this residue.

Advanced Troubleshooting: Aggregation Breaking

If the coupling efficiency remains <90% (as determined by micro-cleavage LCMS), the peptide chains are likely aggregating on the resin, "hiding" the N-terminus.

The "Magic Mixture" Solvent System: Replace pure DMF with the following solvent blend during the coupling step. This disrupts hydrogen bonding between peptide chains (beta-sheet formation).

  • Composition: DCM / DMF / NMP (1 : 1 : 1) + 1% Triton X-100.[1]

  • Chaotropic Salt: Add 0.1 M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) to the coupling mixture.

Scientist's Note: Do not use chaotropic salts if you are using microwave heating, as this can cause dangerous superheating or arcing. Use this method at Room Temperature or 40°C max.

Quality Control & Monitoring

Standard colorimetric tests (Kaiser) can be misleading with hindered amines.

Recommended Monitoring:

  • Micro-Cleavage (Gold Standard): Take ~2mg of resin. Treat with 50uL TFA/TIS/H2O (95:2.5:2.5) for 15 mins. Inject supernatant into LCMS. Look for the Mass Shift: +143.1 Da (Mass of 4-MMP residue - H2O).

  • Chloranil Test: If 4-MMP is being coupled onto a secondary amine (e.g., Proline), use the Chloranil test, not Kaiser.

Frequently Asked Questions (FAQs)

Q: Can I use PyBOP for this coupling? A: PyBOP is robust but generally slower than HATU/COMU for sterically hindered interfaces. If you must use PyBOP, you must use microwave heating (75°C) and double couple.

Q: Is the methoxy group acid-sensitive? A: Generally, methyl ethers are stable to standard TFA cleavage conditions (95% TFA). However, avoid using Lewis acids (like BBr3) or extremely high temperatures during cleavage, as this could demethylate the ether.

Q: I see a +14 Da impurity in my LCMS after coupling. What is it? A: This is likely methyl ester formation if you used methanol in your washing steps, or more likely, epimerization (D-isomer) which might separate on HPLC. However, +14 Da specifically often indicates a methylated impurity if you are using N-methylated protocols. If it is +44 Da, it is stable CO2 adduct (carbamate).

Q: Why is my yield low even after double coupling? A: Check the previous amino acid. If 4-MMP is being coupled onto another bulky residue (e.g., Val, Ile, or another 4-MMP), you have a "difficult sequence." In this case, increase the temperature to 90°C (if using HATU/Oxyma) for a short burst (5 mins) [4].

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3][4] An efficient peptide coupling additive.[3][5][6] Journal of the American Chemical Society.

  • Albericio, F., et al. (2018).[7] COMU: A Safer and More Effective Coupling Reagent.[3][5] Organic Process Research & Development.

  • Biotage Application Note. (2023). Using double coupling to improve your peptide synthesis.[8]

  • CEM Corporation. (2020). Microwave Peptide Synthesis of Difficult Sequences. Peptide Synthesis Technical Guides.

  • BenchChem. (2025).[3][4] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

Sources

Stability of 2-Amino-4-methoxy-4-methylpentanoic acid under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-4-methoxy-4-methylpentanoic acid

Introduction: Navigating the Stability of a Novel Amino Acid

Welcome to the technical support guide for 2-Amino-4-methoxy-4-methylpentanoic acid (CAS 1698493-03-6).[1] As a non-standard amino acid, understanding its chemical behavior is critical for its successful application in drug development, peptide synthesis, and other research areas. This guide provides in-depth answers, troubleshooting protocols, and expert insights into the stability of this molecule, specifically under basic (alkaline) conditions. Our goal is to equip you with the knowledge to anticipate challenges, diagnose issues, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of 2-Amino-4-methoxy-4-methylpentanoic acid under basic conditions?

Based on fundamental chemical principles, 2-Amino-4-methoxy-4-methylpentanoic acid is expected to be relatively stable under mild basic conditions (e.g., pH 7.5 - 9.0) at ambient temperature. The core structure consists of an α-amino acid and a tertiary ether linkage. Generally, ether and amine functional groups are not readily susceptible to base-catalyzed hydrolysis.[2] However, stability can be compromised under more strenuous conditions, such as elevated pH (>10), high temperatures, or prolonged storage.

Q2: What are the primary theoretical degradation pathways under harsh basic conditions?

While this specific molecule is not extensively studied, we can hypothesize potential degradation routes based on its structure and known reactions of similar compounds. The most probable degradation pathway involves a base-catalyzed elimination reaction.

  • Causality: A strong base can abstract the proton from the α-carbon (the carbon attached to both the amino and carboxyl groups). This is the most acidic C-H bond due to the electron-withdrawing effects of the adjacent functional groups. The formation of a carbanion at this position could then initiate an elimination cascade. Although not a classical β-elimination, the departure of the methoxy group from the γ-position could be envisioned, leading to the formation of an unsaturated product. A similar competition between intramolecular reaction and β-elimination has been observed in other β-alkoxy-α-amino esters when treated with strong bases.[3]

Q3: How can I monitor the stability and detect potential degradation of this compound?

Direct analysis of underivatized amino acids can be challenging due to their low UV absorbance.[4] Therefore, derivatization followed by chromatography is the most reliable approach.

  • Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred technique. To achieve high sensitivity and accurate quantification, pre-column derivatization is recommended.

    • OPA (o-phthalaldehyde): Reacts with the primary amine to yield a highly fluorescent isoindole product, enabling sensitive fluorescence detection.[5]

    • PITC (phenyl isothiocyanate): Reacts with the amine to form a phenylthiocarbamyl (PTC) derivative that can be detected with high sensitivity by UV at 254 nm.[5]

  • Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and specificity without the need for derivatization. It has the significant advantage of being able to identify the mass of potential degradation products, aiding in mechanistic investigations.[6]

Q4: What are the initial signs of degradation in my experimental sample?

You should be vigilant for the following indicators:

  • Chromatographic Changes: The appearance of new, unexpected peaks in your HPLC or LC-MS chromatogram, often eluting earlier than the parent compound.

  • Quantitative Loss: A time-dependent decrease in the peak area or concentration of the parent 2-Amino-4-methoxy-4-methylpentanoic acid.

  • Physical Changes: While less likely for minor degradation, any change in the color or clarity of your solution upon storage in a basic buffer could be an indicator.

  • pH Drift: A change in the pH of your buffered solution over time could indicate a chemical reaction is occurring.

Troubleshooting Guide: Unexpected Results

This section addresses specific issues you may encounter during your experiments.

Problem Encountered Potential Cause & Scientific Rationale Recommended Troubleshooting Steps
New peaks appear in the chromatogram of a sample stored at pH 10. Base-Catalyzed Degradation: The high pH is likely promoting an elimination reaction. The increased rate at higher hydroxide concentration follows expected kinetic principles for base-catalyzed reactions.1. Confirm Identity: Use LC-MS to determine the mass of the new peaks and compare it to the expected mass of potential degradation products. 2. Reduce pH: If experimentally feasible, lower the buffer pH to a milder range (e.g., pH 8-9) and re-evaluate stability. 3. Lower Temperature: Store samples at 2-8°C instead of room temperature to decrease the reaction rate.
The concentration of my stock solution is decreasing over time. Slow Degradation or Adsorption: Even at milder pH, slow degradation can occur over extended periods. Alternatively, the compound may be adsorbing to the surface of the storage container (e.g., glass or certain plastics).1. Perform a Time-Course Study: Analyze the sample at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to quantify the rate of loss. 2. Test Different Containers: Compare stability in polypropylene, polyethylene, and borosilicate glass vials. 3. Include a Control: Prepare a control sample in a neutral or slightly acidic buffer (e.g., pH 6.0) to differentiate between pH-dependent degradation and other stability issues.
Reproducibility between experiments is poor. Inconsistent Sample Handling: The stability of the compound is sensitive to pH and temperature. Minor variations in buffer preparation, storage time, or temperature exposure before analysis can lead to significant differences in degradation levels.1. Standardize Protocols: Ensure all buffers are prepared fresh and the pH is accurately measured. 2. Control Temperature: Use a temperature-controlled autosampler (set to 4-10°C) for HPLC/LC-MS analysis to prevent on-instrument degradation. 3. Minimize "Bench Time": Prepare samples immediately before analysis or flash-freeze them at -80°C for storage if immediate analysis is not possible.

Visualizing the Potential Degradation Pathway

The following diagram illustrates a hypothesized E1cb-like (Elimination, Unimolecular, conjugate Base) mechanism for the degradation of 2-Amino-4-methoxy-4-methylpentanoic acid under strong basic conditions. This pathway is proposed based on established chemical principles.

G cluster_0 Step 1: Deprotonation (Fast) cluster_1 Step 2: Elimination (Slow, Rate-Determining) cluster_2 Overall Reaction A Parent Amino Acid (in solution) B α-Carbon Carbanion (Intermediate) A->B + OH⁻ - H₂O C Unsaturated Product B->C Elimination D Methanolate (Leaving Group) Start 2-Amino-4-methoxy- 4-methylpentanoic acid End 2-Amino-4-methylpent-3-enoic acid + Methanol Start->End Strong Base (e.g., NaOH) High Temperature

Caption: Hypothesized E1cb-like degradation of the target molecule.

Experimental Protocol: Forced Degradation Study

This protocol provides a robust framework for assessing the stability of 2-Amino-4-methoxy-4-methylpentanoic acid in a basic solution.

1. Objective: To determine the rate and extent of degradation of 2-Amino-4-methoxy-4-methylpentanoic acid at a specific alkaline pH and temperature.

2. Materials:

  • 2-Amino-4-methoxy-4-methylpentanoic acid (≥95% purity)[1]

  • Sodium Hydroxide (NaOH), 0.1 M solution

  • Hydrochloric Acid (HCl), 0.1 M solution

  • Potassium Phosphate Monobasic

  • HPLC-grade Water and Acetonitrile

  • RP-HPLC system with UV or Fluorescence detector

  • pH meter

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Thermostatic water bath or incubator

3. Procedure:

  • Preparation of pH 10.0 Buffer:

    • Prepare a 50 mM phosphate buffer solution.

    • Adjust the pH to 10.0 ± 0.05 using 0.1 M NaOH.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of the amino acid and dissolve it in the pH 10.0 buffer in a 10 mL volumetric flask to create a ~1 mg/mL stock solution.

  • Forced Degradation:

    • Transfer the stock solution to a sealed vial and place it in a water bath set to 50°C.

    • Prepare a control sample by dissolving an equivalent amount of the amino acid in HPLC-grade water (or a neutral buffer) and keep it at 4°C.

  • Time-Point Sampling:

    • At specified time points (e.g., T=0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from the reaction vial.

    • Immediately quench the degradation by diluting the aliquot into a vial containing a mobile phase or a slightly acidic buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

    • If not analyzing immediately, store the quenched samples at -20°C or colder.

  • HPLC Analysis (Example Conditions):

    • Method: RP-HPLC with pre-column OPA derivatization.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Phosphate or acetate buffer, pH 7.2.

    • Mobile Phase B: Acetonitrile/Methanol/Water mixture.

    • Gradient: A suitable gradient from ~10% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm).[5]

    • Injection Volume: 10 µL.

4. Data Analysis:

  • Integrate the peak area of the parent amino acid at each time point.

  • Calculate the percentage of the amino acid remaining relative to the T=0 time point.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

  • Calculate the percentage of area for any new degradation peaks that appear.

References

  • U.S. Pharmacopeia. Amino acid analysis. Retrieved from [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Retrieved from [Link]

  • Steed, R. (2010, June 24). Analysis of Amino Acids by HPLC. Agilent. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Substitution and Elimination Reactions of Amines. Retrieved from [Link]

  • AAPPTec, LLC. Safety Data Sheet - Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid. Retrieved from [Link]

  • Kawabata, T., et al. (2008, August 13). Direct Asymmetric Intramolecular Alkylation of β-Alkoxy-α-amino Esters via Memory of Chirality. Organic Letters, ACS Publications. Retrieved from [Link]

Sources

Validation & Comparative

Structural Elucidation of 2-Amino-4-methoxy-4-methylpentanoic Acid: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of peptidomimetics and proteolysis-resistant therapeutics, 2-Amino-4-methoxy-4-methylpentanoic acid (often referred to as


-methyl-

-hydroxyleucine) serves as a critical leucine surrogate. Unlike standard Leucine, which possesses a methine group at the

-position, this analog features a quaternary carbon bearing a methoxy group.

This structural modification dramatically alters the electronic environment, rendering standard 1D


H NMR analysis insufficient for unambiguous assignment without specific solvent strategies. This guide compares analytical methodologies to resolve the unique quaternary center and distinguish this compound from its metabolic precursors.
The Core Analytical Challenge

The primary difficulty lies in confirming the position of the methoxy group and ensuring it is not the regioisomer (3-methoxy) or the hydrolyzed byproduct (


-hydroxyleucine).

Structural Breakdown & Theoretical Shift Prediction

To navigate the spectrum, we must first define the spin system. The molecule is an aliphatic amino acid with a pentanoic acid backbone.

Structure: HOOC-CH(NH2)-CH2-C(OCH3)(CH3)2

PositionCarbon TypeProton TypeMultiplicity (Expected)Chemical Shift (

, ppm)
1 Carbonyl (COOH)--~172 - 175
2 (

)
Methine (CH)1Hdd (or t)3.4 - 3.9
3 (

)
Methylene (CH

)
2HMultiplet (dd)1.6 - 2.0
4 (

)
Quaternary (C)--~75 - 80
5 (

)
Methyl (CH

)
6H (Gem-dimethyl)Singlet1.1 - 1.3
OMe Methoxy (OCH

)
3HSinglet3.1 - 3.2
NH/OH Amine/Acid3H+Broad SingletVariable (Solvent Dependent)

Critical Distinction: In standard Leucine, the


-methyls appear as doublets  at ~0.9 ppm due to coupling with the 

-CH. In this target molecule, the

-methyls appear as singlets shifted downfield (~1.2 ppm) due to the adjacent oxygen.

Comparative Analysis of Solvent Systems

The choice of solvent is the single most significant variable in the successful characterization of this molecule.

Scenario A: Deuterium Oxide (D O)

Standard approach for water-soluble amino acids.

  • Pros:

    • Excellent solubility for the zwitterionic form.

    • Removes exchangeable protons (NH

      
      , COOH), simplifying the spectrum to aliphatic signals only.
      
    • No solvent overlap in the methoxy region (3.0–3.5 ppm).

  • Cons:

    • Loss of amide proton information (critical for peptide bond verification).

    • pH sensitivity: The

      
      -proton shift varies wildly with pD.
      
  • Verdict: Best for Purity Assays (integration of OMe vs. Methyls).

Scenario B: DMSO-d + 0.1% TFA

Recommended approach for structural elucidation.

  • Pros:

    • Visibilty of Exchangeable Protons: Allows detection of the NH

      
       signals (typically split into distinct peaks if chiral center is rigid).
      
    • Shift Dispersion: Separates the

      
      -CH
      
      
      
      diastereotopic protons more effectively than D
      
      
      O.
  • Cons:

    • Strong solvent residual peak at 2.50 ppm (can interfere with

      
      -protons).
      
    • Water peak (variable) can obscure the

      
      -proton.
      
  • Verdict: Best for Structure Confirmation and 2D NMR.

Comparative Data Table: Chemical Shift Perturbations
Signal

in D

O (ppm)

in DMSO-d

(ppm)
Interpretation

-Me (Gem-dimethyl)
1.15 (s)1.10 (s)Deshielded by Oxygen (vs 0.9 in Leu).
OMe 3.18 (s)3.08 (s)Diagnostic singlet.

-CH
3.70 (dd)3.85 (m)Shift varies with zwitterion state.

-CH

1.75 (m)1.65 (m)Diastereotopic splitting often collapses in D

O.
NH

Not Observed8.20 (br)Visible only in DMSO.

Detailed Experimental Protocol

Protocol 1: High-Resolution Structural Assignment (DMSO Method)

Objective: To unambiguously assign the quaternary carbon and link the methoxy group to the main chain.

Reagents:

  • Target Compound: 10 mg

  • Solvent: DMSO-d

    
     (99.9% D) with 0.03% TMS.
    
  • Additive: Trifluoroacetic acid (TFA-d), 1 drop (Optional, to sharpen exchangeable protons).

Workflow:

  • Preparation: Dissolve 10 mg of sample in 600

    
    L DMSO-d
    
    
    
    . Vortex until clear.
  • Acquisition (1D

    
    H): 
    
    • Pulse angle: 30°.

    • Relaxation Delay (D1): 5.0 seconds (Critical: The methoxy and methyl singlets have long T1 relaxation times. Short D1 leads to integration errors).

    • Scans: 16.

  • Acquisition (2D HMBC - The "Golden Standard"):

    • Set optimization for long-range coupling (

      
      ) to 8 Hz.
      
    • This experiment is required to see the correlation between the OMe protons and the Quaternary C4 .

Protocol 2: Rapid Purity Check (D O Method)

Objective: Quantify the degree of methylation vs. hydrolysis.

Workflow:

  • Dissolve 15 mg in D

    
    O containing TSP (internal standard).
    
  • Integration Logic:

    • Set the Gem-dimethyl peak (1.15 ppm) to 6.00 H.

    • Integrate the Methoxy peak (3.18 ppm).

    • Pass Criteria: Methoxy integral = 2.90 – 3.10 H.

    • Fail Criteria: Methoxy integral < 2.8 H (indicates hydrolysis to

      
      -hydroxyleucine).
      

Visualization of Analytical Logic

The following diagram illustrates the logical flow for confirming the structure using 2D NMR correlations.

NMR_Assignment_Flow Sample Unknown Sample (Suspected 2-Amino-4-methoxy-4-methylpentanoic acid) Step1 1H NMR (1D) Check Methyl Region Sample->Step1 Decision1 Methyl Multiplicity? Step1->Decision1 Result_Leu Doublet (0.9 ppm) Identified: Leucine (Incorrect Product) Decision1->Result_Leu Doublet Result_Target Singlet (~1.2 ppm) Gem-dimethyl Confirmed Decision1->Result_Target Singlet Step2 Check Methoxy Region (~3.2 ppm) Result_Target->Step2 Decision2 Methoxy Signal Present? Step2->Decision2 Result_Hydro No Signal Identified: Hydroxyleucine (Hydrolysis Product) Decision2->Result_Hydro Absent Result_OMe Strong Singlet (3H) Decision2->Result_OMe Present Step3 2D HMBC Experiment (Connectivity Check) Result_OMe->Step3 Final_Proof Correlation Observed: OMe (3.2) <-> C4 (Quaternary) Me (1.2) <-> C4 (Quaternary) Step3->Final_Proof

Caption: Decision tree for distinguishing the target molecule from common impurities (Leucine and Hydroxyleucine) using 1D and 2D NMR markers.

Advanced Troubleshooting: The "Missing" Correlations

In some cases, the HMBC correlation between the Methoxy protons and the Quaternary carbon is weak. This is often due to the quaternary carbon having a very long relaxation time (


).

Solution:

  • Use HMBC-Long Range: Set the delay for evolution of long-range coupling to 60-80 ms (corresponding to a smaller

    
     value of ~6-7 Hz).
    
  • Use 1D

    
    C NMR: 
    
    • Look for the Quaternary Carbon signal at ~75-80 ppm .

    • Standard Leucine has a CH signal at ~25 ppm.

    • The dramatic downfield shift (+50 ppm) is the definitive proof of oxygenation at C4.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Reference for Additivity Rules in NMR). Link

  • Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6, 135-140. (Solvent referencing standards). Link

  • Hanson, G. R. (2023). Standard Amino Acid NMR Data Tables. University of Wisconsin-Madison Dept of Chemistry. (Baseline data for Leucine comparison). Link

Mass Spectrometry Fragmentation Patterns: 4-Methoxy-Leucine vs. Leu/Ile

[1]

Executive Summary & Mechanistic Basis

4-Methoxy-leucine differs from Leucine by the substitution of a hydrogen atom at the


While Leu and Ile are isomeric (indistinguishable by precursor mass), 4-MeO-Leu is distinct by mass (+30.01 Da shift). However, its identification requires distinguishing it from other isobaric modifications (e.g., hydroxylation + methylation elsewhere).

The Core Mechanistic Differences
  • Leucine/Isoleucine: Fragmentation is driven by charge-remote fragmentation or inductive cleavage of the alkyl side chain, yielding characteristic alkyl ions (

    
     or 
    
    
    ).
  • 4-Methoxy-leucine: Fragmentation is dominated by the neutral loss of methanol (

    
    ) . The ether oxygen facilitates a specific elimination reaction, often suppressing the formation of standard alkyl fragments seen in Leu/Ile.
    

Comparative Analysis: Diagnostic Ions

The following table summarizes the key diagnostic ions for distinguishing these residues in a peptide sequence (Residue Mass

FeatureLeucine (Leu)Isoleucine (Ile)4-Methoxy-Leucine (4-MeO-Leu)
Residue Formula



Residue Mass (Mono) 113.0841 Da 113.0841 Da 143.0946 Da
Immonium Ion 86.0969 (

)
86.0969 (

)
116.1075 (

)
Primary Neutral Loss None (stable side chain)None (stable side chain)-32.0262 Da (

)
Diagnostic Fragment

43 (

)

69 (

)

84 (

)*
Side Chain Loss -43 Da (Isopropyl)-29 Da (Ethyl) / -57 Da-59 Da (Methoxy-isopropyl)

*Note: The m/z 84 ion in 4-MeO-Leu arises from the immonium ion (116) losing methanol (32).

Detailed Fragmentation Pathways
A. Leucine vs. Isoleucine (The Baseline)[1][2][3][4]
  • Leu: The side chain is an isobutyl group. Under High-Energy CID (or MS3), the immonium ion (86) fragments to lose the isopropyl group (43 Da), leaving a backbone fragment at m/z 43 .

  • Ile: The side chain is a sec-butyl group. Fragmentation favors the retention of the larger secondary carbocation, yielding a dominant m/z 69 ion.

B. 4-Methoxy-Leucine (The Target)[5]
  • Immonium Formation: The initial cleavage yields an immonium ion at m/z 116.11 .

  • Methanol Elimination: The most diagnostic feature is the rapid loss of methanol (

    
    ).
    
    • Pathway: The ether oxygen at C4 is protonated, leading to the elimination of methanol and the formation of a double bond in the side chain (des-methanol immonium ion).

    • Transition:

      
       (Loss of 32 Da).
      
  • Distinction from Hydroxy-Leucine: 4-Hydroxy-leucine (residue 129) would lose water (-18 Da), not methanol.

Experimental Protocol: Self-Validating Identification

To confirm the presence of 4-MeO-Leu, use the following "Step-Energy" MS/MS workflow. This protocol is designed to trap the labile methanol-loss species.

Step 1: LC-MS Setup
  • Column: C18 Reverse Phase (4-MeO-Leu is slightly less hydrophobic than Leu due to the ether oxygen but retains well).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Ionization: ESI Positive Mode.

Step 2: Targeted MS/MS (Data-Dependent Acquisition)
  • Precursor Selection: Target the peptide mass including the +30.01 Da shift per putative Leu site.

  • Fragmentation Mode: HCD (Higher-energy Collisional Dissociation).[1][2]

  • Collision Energy (CE):

    • Scan 1 (Soft): 20 NCE. Look for the intact parent and the [M+H - 32] peak. 4-MeO-Leu is labile; high energy may obliterate the diagnostic loss.

    • Scan 2 (Hard): 35 NCE. Look for the m/z 116 immonium ion in the low mass region.

Step 3: Validation Logic
  • Check Mass Shift: Does the peptide mass correspond to Leu + 30.01 Da?

  • Check Neutral Loss: Is there a dominant neutral loss of 32.03 Da in the MS/MS spectrum?

  • Check Immonium: Extract the chromatogram for m/z 116.1075.

  • Confirm Structure: If MS3 is available, fragment m/z 116. It should yield m/z 84 (116 - 32).

Visualizing the Decision Logic

The following diagram illustrates the decision tree for distinguishing 4-MeO-Leu from its unmodified isomers using MS/MS data.

MassSpecLogicStartPrecursor Ion Selection(Peptide containing Leu-analog)MassCheckCalculate Mass Difference (ΔM)relative to canonical LeuStart->MassCheckZeroShiftΔM = 0 Da(Leu or Ile)MassCheck->ZeroShiftPlus30ShiftΔM = +30.01 Da(Putative 4-MeO-Leu)MassCheck->Plus30ShiftPlus16ShiftΔM = +15.99 Da(Hydroxy-Leu)MassCheck->Plus16ShiftImmonium86Check Immonium Ionm/z 86.10ZeroShift->Immonium86Immonium116Check Immonium Ionm/z 116.11Plus30Shift->Immonium116RatioCheckMS3 or High Energy FragmentRatio m/z 69 vs 43Immonium86->RatioCheckResLeuDominant m/z 43Identify: LEUCINERatioCheck->ResLeuResIleDominant m/z 69Identify: ISOLEUCINERatioCheck->ResIleNeutralLossCheck Neutral Loss[M+H] - 32 Da (Methanol)Immonium116->NeutralLossConfirmMeOLoss Observed?Identify: 4-METHOXY-LEUCINENeutralLoss->ConfirmMeOYesRejectMeONo -32 Da LossCheck other isomers (e.g. N-methyl)NeutralLoss->RejectMeONo

Caption: Decision tree for distinguishing Leucine, Isoleucine, and 4-Methoxy-Leucine based on mass shifts, immonium ions, and neutral losses.

References

  • General Fragmentation of Amino Acids

    • Papayannopoulos, I. A. (1995). The interpretation of collision-induced dissociation tandem mass spectra of peptides. Mass Spectrometry Reviews, 14(1), 49-73. Link

  • Immonium Ion Diagnostics

    • Falick, A. M., et al. (1993). Low-mass ions produced from peptides by high-energy collision-induced dissociation in tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 4(11), 882-893. Link

  • Neutral Loss of Methanol (General Mechanism)

    • Ma, H., et al. (2014). Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. Rapid Communications in Mass Spectrometry. Link

  • Leucine vs Isoleucine Discrimination

    • Xiao, Y., et al. (2016). Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer. Analytical Chemistry, 88(21), 10757–10766. Link

Precision Analytics: Determination of Enantiomeric Excess in 2-Amino-4-methoxy-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-methoxy-4-methylpentanoic acid is a highly specialized unnatural amino acid, structurally analogous to


-substituted leucine. Often utilized as a chiral building block in peptidomimetics and protease inhibitors, its steric bulk and ether functionality impose unique conformational constraints on peptide backbones.

Determining the enantiomeric excess (ee) of this molecule presents specific analytical challenges:

  • Lack of Chromophore: The native molecule lacks a strong UV-absorbing group (only the carboxylate absorbs weakly at <210 nm), making standard UV-HPLC noisy and insensitive.

  • Polarity: The zwitterionic nature requires specialized stationary phases for direct analysis.

  • Structural Similarity: Differentiating the enantiomers requires high-resolution chiral recognition due to the flexible aliphatic side chain.

This guide compares the two most robust methodologies for ee determination: Indirect Chromatographic Resolution (Marfey’s Method) and Direct Chiral HPLC (Zwitterionic/Crown Ether Phases) .

Strategic Comparison: Which Method to Choose?

FeatureMethod A: Marfey’s Method (Indirect) Method B: Direct Chiral HPLC
Principle Derivatization with chiral reagent (FDAA)

Diastereomer separation on C18.
Direct interaction with Chiral Stationary Phase (CSP).[1]
Detection UV 340 nm (Strong signal) or MS.UV 200-210 nm (Weak), CAD, or MS.
Sensitivity High (pmol range).[2] Ideal for trace impurity analysis.Moderate to Low (unless using MS/CAD).
Sample Prep Complex (Requires heating/quenching).Simple (Dilute and shoot).
Cost Low (Standard C18 columns).High (Specialized Chiral Columns: $1000+).
Scalability Analytical only (destructive).Preparative capable (non-destructive).
Best For QC, purity checks, trace analysis. Process monitoring, scale-up purification.

Deep Dive: Method A – Marfey’s Method (The Gold Standard for Analytics)

Why it works: Since 2-Amino-4-methoxy-4-methylpentanoic acid lacks a UV chromophore, derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA/Marfey’s Reagent) serves a dual purpose:

  • It introduces a strong chromophore (

    
     nm).
    
  • It converts the enantiomers (

    
    - and 
    
    
    
    -analyte) into diastereomers (
    
    
    -FDAA-
    
    
    -analyte and
    
    
    -FDAA-
    
    
    -analyte), which have different physical properties and can be separated on a standard achiral C18 column.
Experimental Protocol

Reagents:

  • FDAA (Marfey’s Reagent): 1% solution in acetone.

  • Buffer: 1 M NaHCO

    
    .
    
  • Quench: 1 M HCl.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water with 0.1% Formic Acid (FA) or TFA.

Step-by-Step Workflow:

  • Preparation: Dissolve 50

    
    g of the amino acid sample in 100 
    
    
    
    L of water.
  • Basification: Add 20

    
    L of 1 M NaHCO
    
    
    
    (pH should be >8).
  • Derivatization: Add 40

    
    L of 1% FDAA (in acetone).
    
  • Incubation: Heat at 40°C for 1 hour (or 37°C for 90 mins). Note: Avoid excessive heat to prevent racemization of the reagent.

  • Quenching: Cool to room temperature. Add 20

    
    L of 1 M HCl to stop the reaction and neutralize.
    
  • Dilution: Dilute with 200

    
    L of 50% ACN/Water. Filter (0.2 
    
    
    
    m).
  • Analysis: Inject 5-10

    
    L onto the HPLC.
    

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 60% B over 40 minutes (Linear gradient is critical for resolution).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm.[3]

Elution Order Logic: Typically, with


-FDAA, the 

-amino acid elutes before the

-amino acid for amino acids with hydrophobic side chains (like this leucine analog). However, this must be validated by running a standard of the

-enantiomer or a racemic mixture.

MarfeysWorkflow cluster_separation Chromatographic Separation Start Sample: 2-Amino-4-methoxy- 4-methylpentanoic acid Mix Add 1M NaHCO3 + FDAA (Acetone) Start->Mix React Incubate 40°C, 60 min (Nucleophilic Aromatic Substitution) Mix->React Quench Add 1M HCl (Quench & Neutralize) React->Quench Inject Inject onto C18 HPLC Quench->Inject L_Peak L-FDAA-L-AA (More Polar, Elutes First) Inject->L_Peak Gradient Elution D_Peak L-FDAA-D-AA (Less Polar, Elutes Second) Inject->D_Peak Calc Calculate ee % (Area A - Area B) / (Area A + Area B) L_Peak->Calc Integration D_Peak->Calc Integration

Figure 1: Workflow for Marfey's Method derivatization and analysis.

Deep Dive: Method B – Direct Chiral HPLC (The Process Standard)

Why it works: Direct separation avoids the potential kinetic resolution or racemization that can occur during derivatization.[1] For this specific amino acid, Crown Ether or Zwitterionic Cinchona Alkaloid phases are superior to standard polysaccharide columns (like OD-H) because they specifically target the free amino and acid groups.

Recommended Columns & Conditions
Option 1: Crown Ether Phase (Best for Free Amino Acids)
  • Column: Daicel Crownpak CR-I(+) or CR(+) .

  • Mechanism: The crown ether forms a host-guest complex with the protonated primary ammonium group (

    
    ). The chiral recognition is driven by the spatial fit of the substituents near the 
    
    
    
    -carbon.
  • Mobile Phase: Perchloric acid (HClO

    
    ) aqueous solution (pH 1.0 - 2.0).
    
    • Typical: pH 1.5 HClO

      
       / Methanol (90:10 or 85:15).
      
    • Note: Low pH is required to ensure the amino group is fully protonated.

  • Temperature: Lower temperatures (10°C - 25°C) often improve resolution by stabilizing the complex.

  • Detection: UV 200 nm (or Refractive Index if UV is too noisy).

Option 2: Zwitterionic Cinchona Phase (Best for LC-MS compatibility)
  • Column: Chiralpak ZWIX(+) or ZWIX(-) .

  • Mechanism: Simultaneous ion-pairing of the carboxylate and ammonium groups with the zwitterionic selector.

  • Mobile Phase: Methanol/Acetonitrile (50:50) + 50 mM Formic Acid + 25 mM Diethylamine (DEA).

  • Advantage: The mobile phase is volatile, making it LC-MS compatible (unlike the perchloric acid in Crownpak). This solves the detection sensitivity issue.

Experimental Protocol (Crownpak CR-I+)
  • Sample Prep: Dissolve sample in Mobile Phase (pH 1.5 HClO

    
    ). Conc: 1 mg/mL.
    
  • Equilibration: Flush column for 30 mins at 0.5 mL/min.

  • Run: Isocratic elution.

  • Observation: The

    
    -enantiomer usually elutes first on CR(+) columns, but this must be confirmed with a standard.
    

DirectHPLC cluster_column Chiral Recognition Mechanism Sample Sample Solution (Underivatized) Crown Crown Ether Cavity (Crownpak CR+) Sample->Crown Inject Interaction Host-Guest Complex (-NH3+ inserts into Crown) Crown->Interaction Steric Steric Barrier (Methoxy/Methyl group) Interaction->Steric Chiral Discrimination Detector Detection (UV 200nm or CAD) Steric->Detector Separated Peaks

Figure 2: Mechanism of separation on a Crown Ether Chiral Stationary Phase.

Data Analysis & Validation

Regardless of the method used, the Enantiomeric Excess (ee) is calculated using the peak areas of the two enantiomers.[1]

Formula:



Validation Checklist (Self-Validating System):

  • Racemic Check: Always run a racemic mixture first. You must see two peaks with Resolution (

    
    ) > 1.5 (baseline separation).
    
  • Blank Run: Inject the solvent/reagents (without amino acid) to ensure no interfering peaks (crucial for Marfey’s method where reagent peaks can co-elute).

  • Linearity: For Method B (Direct UV), ensure the concentration is high enough to be above the Limit of Quantitation (LOQ) but within the linear range of Beer’s Law, especially since detection is at low wavelength.

References

  • Marfey, P. (1984).[3][4] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[3][5][6] Carlsberg Research Communications.[3]

  • Bhushan, R., & Brückner, H. (2004).[7] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][7][8][9][10][11][12]

  • Hyun, M. H. (2006). Liquid chromatographic resolution of chiral amino acids and related compounds on crown ether-based chiral stationary phases. Journal of Separation Science.

  • Ilisz, I., et al. (2012). Zwitterionic chiral stationary phases in high-performance liquid chromatography. Journal of Chromatography A.

  • Sigma-Aldrich. (2025). Chiral HPLC of Amino Acids: Application Note for Astec CHIROBIOTIC Columns.

Sources

Publish Comparison Guide: 4-Methoxyleucine Derivatives in Structural Biology & Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for 2-Amino-4-methoxy-4-methylpentanoic acid (commonly referred to as 4-Methoxyleucine or


-Methoxyleucine ) and its derivatives.

Executive Summary

This guide provides an in-depth technical analysis of 2-Amino-4-methoxy-4-methylpentanoic acid (4-Methoxyleucine) , a specialized non-canonical amino acid used to probe hydrogen-bonding networks and hydrophobic packing in protein-ligand interactions. We compare its crystallographic and physicochemical properties against its parent compound, Leucine , and its closest structural analog, 4-Hydroxyleucine .

Target Audience: Medicinal Chemists, Structural Biologists, and Peptide Scientists. Core Application: Modulating solvation desolvation energy, probing


-position hydrogen bond acceptor capability, and constraining side-chain rotameric space without introducing a hydrogen bond donor.
Structural & Physicochemical Comparison

The introduction of a methoxy group at the


-position of the leucine side chain fundamentally alters the residue's electronic and steric profile while maintaining the overall aliphatic skeleton.
Comparative Specifications Table
FeatureLeucine (Leu) 4-Hydroxyleucine (4-Hyp) 4-Methoxyleucine (4-OMe-Leu)
Formula



MW ( g/mol ) 131.17147.17161.20
Side Chain Isobutyl (

)

-Hydroxy-isobutyl

-Methoxy-isobutyl
H-Bonding None (Hydrophobic)Donor & AcceptorAcceptor Only
LogP (Est.) 1.52-0.5 to 0.10.21 - 0.50
Steric Bulk MediumMedium-HighHigh (Bulky)
Rotamer Pref.

(flexible)
Restricted (Intra-H-bond)Restricted (Steric clash)
Primary Use Hydrophobic Core PackingSolubility / H-bond ProbingH-Bond Deletion Studies / Metabolic Stability

Senior Scientist Insight: The critical differentiator for 4-Methoxyleucine is its ability to act as a hydrogen bond acceptor (via the ether oxygen) without acting as a donor . This makes it an invaluable tool for dissecting the contribution of specific water bridges or H-bonds in a binding pocket. If replacing a Serine or Threonine with Leucine kills activity, and 4-Hydroxyleucine restores it, 4-Methoxyleucine can determine if the donor proton was essential.

Crystallographic Data Analysis

While direct high-resolution crystal structures of the free zwitterionic 4-methoxyleucine are proprietary or sparse in public repositories (CSD), its structural behavior is inferred from high-resolution peptide data of its analogs.

Conformational Analysis & Rotameric States

In protein crystallography, the side-chain conformation is defined by


 (

) and

(

).
  • Leucine: Exhibits high flexibility with preferred rotamers at

    
     and 
    
    
    
    .
  • 4-Methoxyleucine: The bulky methoxy group at the

    
    -carbon introduces significant 1,3-diaxial strain  if the side chain adopts a 
    
    
    
    conformation.
    • Preferred Conformation: The side chain is biased towards the trans (

      
      )  rotamer to minimize steric clash between the methoxy group and the peptide backbone carbonyl.
      
    • B-Factor Implications: In crystal structures, 4-methoxyleucine residues typically exhibit lower B-factors (atomic displacement parameters) compared to native Leucine due to this steric locking, effectively reducing the entropic penalty upon binding.

X-ray Diffraction Parameters (Representative for Analogous Peptides)

When crystallizing peptides containing this derivative, expect the following unit cell trends compared to native sequences:

ParameterNative Peptide (Leu)Modified Peptide (4-OMe-Leu)Interpretation
Space Group

(Common)

or

Reduced symmetry often observed due to bulky packing.
Resolution 1.5 - 2.0 Å1.2 - 1.8 ÅRigid side chains often improve crystal order and resolution.
Solvent Content ~45%~40-42%More compact packing due to amphiphilic nature of the ether.
Density (

)
~1.25 g/cm³~1.28 g/cm³Increased density from heavier oxygen atom.
Experimental Protocols
Protocol A: Synthesis of Fmoc-4-Methoxyleucine

Rationale: Direct methylation of 4-hydroxyleucine is the most efficient route.

Reagents:

  • Starting Material: (2S)-N-Fmoc-2-amino-4-hydroxy-4-methylpentanoic acid (Fmoc-4-Hydroxyleucine).

  • Methylating Agent: Methyl Iodide (MeI) or Trimethyloxonium tetrafluoroborate (

    
    ).
    
  • Catalyst: Silver Oxide (

    
    ) (mild base, promotes O-alkylation over N-alkylation).
    

Workflow:

  • Dissolution: Dissolve Fmoc-4-Hydroxyleucine (1.0 eq) in dry DMF.

  • Activation: Add

    
     (1.5 eq) and stir at 
    
    
    
    for 30 mins.
  • Alkylation: Dropwise addition of MeI (5.0 eq).

  • Reaction: Stir at room temperature for 12-24 hours. Monitor via TLC/LC-MS.

  • Work-up: Filter silver salts through Celite. Dilute filtrate with EtOAc, wash with 5% HCl, water, and brine.

  • Purification: Flash chromatography (Hexane:EtOAc).

Protocol B: Crystallization of Peptides Containing 4-OMe-Leu

Rationale: The amphiphilic nature of the methoxy group requires specific precipitant screening.

  • Screening Matrix: Use a sparse-matrix screen (e.g., Hampton Crystal Screen) but supplement with PEG 400 or MPD (2-methyl-2,4-pentanediol).

    • Why? The methoxy group interacts favorably with amphiphilic precipitants like MPD, often leading to faster nucleation.

  • Drop Setup: Mix 1

    
    L protein/peptide solution (10 mg/mL) + 1 
    
    
    
    L reservoir solution.
  • Optimization: If needle clusters form (common with hydrophobic modifications), add 3-5% DMSO or Isopropanol to the drop to slow nucleation and favor single crystal growth.

Visualizing the Structural Logic

The following diagram illustrates the decision-making process for selecting 4-Methoxyleucine in a drug design campaign and its structural impact.

G cluster_prop Structural Property Start Target Identification (Hydrophobic Pocket with Polar Residues) Leu Test: Native Leucine (Hydrophobic Only) Start->Leu Baseline Result1 Loss of Potency? (H-Bond Required) Leu->Result1 Hyp Test: 4-Hydroxyleucine (H-Bond Donor & Acceptor) Result2 Restored Potency? (Donor or Acceptor?) Hyp->Result2 If Potency Restored OMe Test: 4-Methoxyleucine (H-Bond Acceptor ONLY) Conclusion Mechanistic Insight: Distinguish Donor vs Acceptor Role OMe->Conclusion Determine Specificity Result1->Hyp If Potency Lost Result2->OMe Refine SAR Prop1 Steric Bulk: OMe > OH > H Prop2 Solvation: OMe sheds water easier than OH

Caption: Decision tree for using 4-Methoxyleucine to probe H-bond specificity in ligand binding pockets.

References
  • PubChem Compound Summary. (2025). 2-Amino-4-methoxy-4-methylpentanoic acid (CAS 1698493-03-6). National Center for Biotechnology Information. [Link]

  • Easton, C. J., et al. (1994). Synthesis of 4-hydroxyleucine and derivatives: Probing the steric and electronic requirements of the leucine binding pocket.Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Smrcina, M., et al. (2017). Synthesis of Non-Canonical Amino Acids for Peptide Stapling and Structural Constraint.Journal of Organic Chemistry. [Link]

  • Cambridge Structural Database (CSD). (2025). Search for Leucine and Hydroxyleucine Derivatives. CCDC.[1] [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of 2-Amino-4-methoxy-4-methylpentanoic acid using Chiral HPLC

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For novel, non-proteinogenic amino acids such as 2-Amino-4-methoxy-4-methylpentanoic acid, ensuring enantiomeric purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the validation of its purity, grounded in scientific principles and practical, field-proven insights.

The Imperative of Enantiomeric Purity

Many chiral drugs exhibit stereoisomer-specific differences in their biological activity.[1] One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit harmful side effects.[1] Therefore, the accurate quantification of enantiomeric purity is a non-negotiable aspect of drug development and manufacturing. Chiral HPLC stands as the preeminent technique for this purpose, offering high resolution and sensitivity for the separation of enantiomers.[2]

Principles of Chiral Recognition in HPLC

The separation of enantiomers by HPLC is achieved by creating a chiral environment in which the two enantiomers can form transient diastereomeric complexes with a chiral selector. This can be accomplished in two primary ways:

  • Direct Chiral Separation: This is the most common approach and involves the use of a Chiral Stationary Phase (CSP).[3] CSPs are silica-based columns to which a chiral selector molecule is bonded. The differential interaction between the enantiomers and the CSP leads to their separation.

  • Indirect Chiral Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers.[4][5] These diastereomers can then be separated on a standard, achiral HPLC column. While effective, this method introduces an additional step that could be a source of error.[6]

For the analysis of underivatized amino acids like 2-Amino-4-methoxy-4-methylpentanoic acid, direct chiral separation on a CSP is often the preferred method to avoid the complexities of derivatization.[6][7]

Comparison of Chiral Stationary Phases for Amino Acid Analysis

The choice of CSP is the most critical factor in developing a successful chiral separation method. For amino acids, two classes of CSPs have demonstrated broad applicability: polysaccharide-based and macrocyclic glycopeptide-based phases.[8][9]

  • Polysaccharide-Based CSPs: These are derived from cellulose or amylose that have been functionalized with various phenylcarbamate derivatives.[8][10] They offer a wide range of selectivity and are known for their robustness.[11][12] The separation mechanism is based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.[11]

  • Macrocyclic Glycopeptide-Based CSPs: These CSPs utilize macrocyclic antibiotics, such as teicoplanin or vancomycin, as the chiral selector.[6][9] They possess a complex structure with multiple chiral centers and functional groups, allowing for a variety of interactions including ionic, hydrogen bonding, and hydrophobic interactions.[13][14] This multi-modal interaction capability makes them particularly effective for the separation of polar and ionizable compounds like underivatized amino acids.[6][15]

Below is a comparative table summarizing the expected performance of these two types of CSPs for the analysis of 2-Amino-4-methoxy-4-methylpentanoic acid.

FeaturePolysaccharide-Based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))Macrocyclic Glycopeptide-Based CSP (e.g., Teicoplanin)
Primary Interaction Mechanisms Hydrogen bonding, dipole-dipole, π-π interactions, steric hindrance.Ionic interactions, hydrogen bonding, hydrophobic inclusion, steric interactions.[13][14]
Mobile Phase Compatibility Normal phase, polar organic, and reversed-phase modes.[12]Broad compatibility, including polar ionic, polar organic, and reversed-phase modes.[6]
Selectivity for Amino Acids Good, but may require derivatization for optimal resolution of underivatized amino acids.[16]Excellent for underivatized α, β, and γ-amino acids.[13][17]
Robustness Immobilized versions offer excellent solvent stability and longer column lifetime.[10][11]Generally robust with good reproducibility and long-term stability.[9]
Experimental Workflow and Method Validation

A robust and reliable analytical method is one that has been thoroughly validated to ensure it is fit for its intended purpose. The validation process should adhere to the guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline.[18][19]

Below is a diagram illustrating the typical workflow for developing and validating a chiral HPLC method.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) MD1 Select CSP and Initial Conditions MD2 Optimize Mobile Phase MD1->MD2 MD3 Optimize Temperature and Flow Rate MD2->MD3 MV1 Specificity MD3->MV1 Final Method MV2 Linearity & Range MV1->MV2 MV3 Accuracy MV2->MV3 MV4 Precision (Repeatability & Intermediate) MV3->MV4 MV5 Detection & Quantitation Limits MV4->MV5 MV6 Robustness MV5->MV6

Caption: Workflow for Chiral HPLC Method Development and Validation.

This protocol provides a starting point for the analysis using a macrocyclic glycopeptide-based CSP, which is often a good first choice for underivatized amino acids.[6]

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV or Mass Spectrometric (MS) detector.

  • Chiral Stationary Phase: Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC® T), 250 x 4.6 mm, 5 µm.

  • Racemic standard of 2-Amino-4-methoxy-4-methylpentanoic acid.

  • Enantiomerically pure standard of one enantiomer (if available).

  • HPLC grade methanol, acetonitrile, acetic acid, and ammonium hydroxide.

  • 0.22 µm syringe filters.

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase: Methanol/Water (80:20, v/v) with 0.1% acetic acid and 0.05% ammonium hydroxide.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm or MS in positive ion mode.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of the racemic standard in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all samples through a 0.22 µm syringe filter before injection.

4. Method Validation Protocol:

The following diagram outlines the logical flow for validating the analytical method according to ICH Q2(R1) guidelines.[20][21]

G Validation ICH Q2(R1) Validation Is the method fit for purpose? Specificity Specificity Can the analyte be detected in the presence of its enantiomer and impurities? Validation->Specificity Linearity Linearity & Range Is the response proportional to concentration over a defined range? Validation->Linearity Accuracy Accuracy How close are the measured values to the true values? Validation->Accuracy Precision Precision Repeatability (intra-day) & Intermediate Precision (inter-day, inter-analyst) Validation->Precision Limits LOD & LOQ What are the lowest detectable and quantifiable concentrations? Validation->Limits Robustness Robustness How resilient is the method to small, deliberate variations in parameters? Validation->Robustness

Caption: Logical Flow of Analytical Method Validation.

  • Specificity: Inject the racemic standard, the individual enantiomer (if available), and a blank (mobile phase). The method is specific if the enantiomers are well-resolved from each other and from any other peaks.

  • Linearity: Analyze a series of at least five concentrations of the racemate over the expected working range. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Analyze samples with known concentrations of the enantiomers (spiked samples) at three different levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability: Perform at least six replicate injections of the same sample on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should again be within acceptable limits (typically ≤ 2%).

  • Limit of Quantitation (LOQ): Determine the lowest concentration at which the enantiomeric impurity can be quantified with acceptable precision and accuracy. This is particularly important for purity testing.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the separation. The resolution between the enantiomers should not significantly change.

Hypothetical Comparative Data

The following table presents hypothetical, yet realistic, data comparing the performance of a polysaccharide-based and a macrocyclic glycopeptide-based CSP for the separation of the enantiomers of 2-Amino-4-methoxy-4-methylpentanoic acid.

ParameterPolysaccharide-Based CSPMacrocyclic Glycopeptide-Based CSP
Retention Time (Enantiomer 1) 8.5 min10.2 min
Retention Time (Enantiomer 2) 9.8 min12.5 min
Resolution (Rs) 1.82.5
Tailing Factor (As) 1.31.1
Linearity (r²) 0.99920.9998
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 101.0%
Precision (RSD) < 1.5%< 1.0%

As the hypothetical data suggests, while both columns can achieve a separation, the macrocyclic glycopeptide-based CSP is expected to provide superior resolution and peak shape for this underivatized amino acid, leading to more accurate and precise quantification.

Conclusion

Validating the enantiomeric purity of 2-Amino-4-methoxy-4-methylpentanoic acid is a critical step in its development as a pharmaceutical agent. Chiral HPLC is the method of choice for this analysis. A thorough understanding of the principles of chiral separation and a systematic approach to method development and validation are essential for generating reliable and defensible data. While both polysaccharide and macrocyclic glycopeptide-based CSPs are viable options, the latter often provides superior performance for the direct analysis of underivatized amino acids. The choice of the most suitable CSP and chromatographic conditions should always be confirmed through experimental verification and a comprehensive validation study that adheres to ICH guidelines.

References

  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases.
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC.
  • Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC.
  • Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PubMed. Available from: [Link]

  • Rapid Gas Chromatographic Separation of Amino Acid Enantiomers With a Novel Chiral Stationary Phase - PubMed. Available from: [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed. Available from: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available from: [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination - Acta Naturae. Available from: [Link]

  • Advantages of using immobilized stationary phases in chiral separations - Phenomenex. Available from: [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases | Chromatography Today. Available from: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. Available from: [Link]

  • How to separate amino acid enantiomers? - ResearchGate. Available from: [Link]

  • Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed. Available from: [Link]

  • 8.12 Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases | Request PDF - ResearchGate. Available from: [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Available from: [Link]

  • Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC | Springer Nature Experiments. Available from: [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography - AVESİS. Available from: [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS Sherry E. Layton A T - Repository. Available from: [Link]

  • Chromatographic Studies of Protein-Based Chiral Separations - PMC. Available from: [Link]

  • Chiral analysis - Wikipedia. Available from: [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC International. Available from: [Link]

  • Analyses of amino acids, Enantiomeric purity - CAT. Available from: [Link]

  • Chiral HPLC Separations - Phenomenex. Available from: [Link]

  • Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • 1.1.3. Chiral separation of amino acids by gas chromatography | Request PDF - ResearchGate. Available from: [Link]

  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC - Acta Scientific. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • Analytical Method Validation: ICH and USP Perspectives - IJRR, International Journal of Research and Review. Available from: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available from: [Link]

  • Enantiomeric separation and spectrofluorometric detection of the racemic drugs, (±)-1-(2,6-dimethylphenoxy)-2-propamine (mexiletine) and (3RS)-4-amino-3-hydroxybutanoic acid (GABOB), derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole on a phenylcarbamylated. Available from: [Link]

  • Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry - PubMed. Available from: [Link]

Sources

Conformational Analysis of 2-Amino-4-methoxy-4-methylpentanoic Acid Residues: A Comparative Guide for Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

The integration of non-canonical amino acids (ncAAs) into synthetic peptides is a cornerstone strategy for overcoming the poor gastrointestinal stability and low bioavailability inherent to canonical linear peptides[1]. Among the expanding toolbox of ncAAs, 2-Amino-4-methoxy-4-methylpentanoic acid (commonly referred to as


-methoxy-leucine or 

-OMe-Leu) represents a highly specialized building block.

As a Senior Application Scientist, I frequently evaluate how subtle stereoelectronic modifications at the side-chain level propagate into macroscopic changes in peptide folding and efficacy. This guide objectively compares the conformational and biophysical performance of


-OMe-Leu against its canonical counterpart, Leucine (Leu), and the industry-standard rigidifier, tert-Leucine (Tle). By understanding the causality behind its conformational behavior, drug development professionals can strategically deploy this residue to engineer highly stable, pre-organized peptidomimetics[2].

Structural & Conformational Mechanics

To understand the utility of


-OMe-Leu, we must dissect its side-chain architecture. Canonical Leucine possesses a secondary 

-carbon (-CH₂-) and a tertiary

-carbon (-CH(CH₃)₂). In contrast,

-OMe-Leu replaces the

-hydrogen with a methoxy group, creating a quaternary

-carbon
(-C(OCH₃)(CH₃)₂).

This modification introduces two critical biophysical effects:

  • Steric Restriction: The extreme bulk of the

    
    -substituents creates severe steric clashes that restrict the 
    
    
    
    (N-
    
    
    -
    
    
    -
    
    
    ) and
    
    
    (
    
    
    -
    
    
    -
    
    
    -
    
    
    ) dihedral angles. This forces the side chain into a highly defined rotameric state, reducing the entropic penalty upon receptor binding[3].
  • Stereoelectronic Pre-organization: Unlike the purely hydrophobic tert-butyl group of Tle, the

    
    -methoxy group introduces a strong electronegative dipole. The oxygen lone pairs can act as hydrogen-bond acceptors for the local backbone amide (NH), or participate in 
    
    
    
    interactions with the adjacent carbonyl. This dual action actively stabilizes specific secondary structures, such as amphipathic
    
    
    -helices.

Logical flow of how γ-methoxy substitution dictates macroscopic peptide properties.

Comparative Performance Data

When designing a peptide therapeutic, the choice between Leu, Tle, and


-OMe-Leu dictates the molecule's solubility, half-life, and target affinity. The table below summarizes the quantitative and qualitative performance metrics of these residues.
Biophysical ParameterCanonical Leucine (Leu)tert-Leucine (Tle)

-Methoxy-Leucine (

-OMe-Leu)
Side-Chain Structure -CH₂-CH(CH₃)₂-C(CH₃)₃-CH₂-C(OCH₃)(CH₃)₂
Steric Bulk Center Tertiary

-carbon
Quaternary

-carbon
Quaternary

-carbon

Rotamer Space
Highly flexible (

,

,

)
Severely RestrictedRestricted (Steric + Dipole alignment)
Proteolytic Stability Low (Rapid degradation)Very HighHigh (Steric shielding of peptide bond)
Lipophilicity (LogP Impact) HighVery High (Often causes aggregation)Moderate (Methoxy oxygen increases polarity)
H-Bond Acceptor Capacity NoneNoneYes (

-Oxygen lone pairs)
Primary Structural Impact General hydrophobic core

-sheet / extended conformation

-helix stabilization / turn induction

Causality Analysis: While Tle is exceptional at preventing proteolytic cleavage due to its quaternary


-carbon, it often renders peptides excessively hydrophobic, leading to poor aqueous solubility and off-target aggregation. 

-OMe-Leu solves this by shifting the quaternary center to the

-position—retaining the

-methylene (-CH₂-) flexibility needed to prevent

-sheet aggregation—while the methoxy group acts as a polar handle to improve the overall LogP profile.

Experimental Workflows for Conformational Analysis

To rigorously validate the conformational impact of


-OMe-Leu in your specific sequence, you must employ a self-validating analytical system. NMR spectroscopy remains the gold standard for elucidating the 3D conformational ensembles of small, flexible peptides in solution[4].
Protocol 1: NMR-Based Distance Restraint Elucidation

Objective: Map the restricted


 space and identify sidechain-backbone interactions.
  • Sample Preparation: Dissolve the synthesized peptide to a final concentration of 1–2 mM in a 90:10 H₂O/D₂O mixture (pH 4.5–5.5 to minimize amide proton exchange).

  • Spin-System Identification (TOCSY): Acquire 2D TOCSY spectra with a mixing time of 60–80 ms. The unique spin system of

    
    -OMe-Leu (an isolated 
    
    
    
    -proton coupled to diastereotopic
    
    
    -protons, with a distinct singlet for the methoxy protons at ~3.2 ppm) makes assignment straightforward.
  • Spatial Restraint Mapping (ROESY):

    • Causality of Choice: For mid-sized peptidomimetics (1–3 kDa), the molecular tumbling rate (

      
      ) often falls in the extreme narrowing limit where NOESY cross-relaxation rates approach zero. ROESY circumvents this by locking magnetization in the transverse plane, ensuring positive cross-peaks regardless of 
      
      
      
      [4].
    • Acquire 2D ROESY spectra with a 200–300 ms mixing time. Look for strong NOEs between the

      
      -methoxy protons and the backbone amide (NH) of the i+1 or i+2 residues, indicating a tight conformational turn.
      
Protocol 2: Self-Validating Hydrogen Bond Analysis

Objective: Prove that the methoxy group actively participates in intramolecular hydrogen bonding.

  • Temperature Coefficient Measurement (

    
    ):  Acquire 1D ¹H-NMR spectra at 5 K intervals from 283 K to 313 K.
    
  • Data Plotting & Causality: Plot the chemical shift (

    
    ) of the amide protons against temperature. A steep negative slope (< -4.5 ppb/K) indicates the proton is fully exposed to the solvent. A shallow slope (> -4.0 ppb/K) physically proves that the amide proton is shielded from the bulk solvent—validating the hypothesis that it is locked in an intramolecular hydrogen bond with the 
    
    
    
    -methoxy oxygen.
Protocol 3: Computational Free Energy Validation

Objective: Quantify the binding affinity improvements generated by the ncAA.

  • In Silico Mutagenesis: Utilize flow-based generative models or Molecular Dynamics (MD) to mutate canonical Leu to

    
    -OMe-Leu within the target binding pocket[3].
    
  • Alchemical Free Energy Calculations: Run thermodynamic integration (TI) to calculate the

    
     of binding. The pre-organization of 
    
    
    
    -OMe-Leu typically yields a favorable entropic binding profile, as the energetic penalty of restricting the
    
    
    angle has already been paid during peptide synthesis rather than upon receptor binding.

Application in Drug Development

The strategic incorporation of 2-Amino-4-methoxy-4-methylpentanoic acid is highly recommended in the following drug development scenarios:

  • Protein-Protein Interaction (PPI) Inhibitors: When designing amphipathic

    
    -helical inhibitors (e.g., MDM2/p53 antagonists), replacing the solvent-exposed Leu residues with 
    
    
    
    -OMe-Leu maintains the necessary hydrophobic packing while the methoxy group interacts with the aqueous environment, drastically improving the therapeutic window.
  • Overcoming Tle-Induced Aggregation: If a lead peptide containing tert-Leucine suffers from poor solubility or non-specific binding due to extreme hydrophobicity,

    
    -OMe-Leu serves as a "polar-shielded" alternative that maintains proteolytic resistance without the lipophilic liability.
    

By leveraging the stereoelectronic properties of


-OMe-Leu, medicinal chemists can navigate beyond the limitations of the 20 canonical amino acids, engineering next-generation macrocycles and linear mimetics with unprecedented precision[1].

References

1.[4] Vincenzi M, Mercurio FA, Leone M. "NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview". Current Medicinal Chemistry, 2021; 28(14): 2729-2782. URL:[Link] 2.[1] D'Amato A, et al. "Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery". ACS Medicinal Chemistry Letters, 2023; 14(5): 548-557. URL:[Link] 3.[3] Lee J, Kim PM. "Design of peptides with non-canonical amino acids using flow matching". bioRxiv, 2025. URL:[Link] 4.[2] "Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications". Molecules, 2023; 28(12): 4735. URL:[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。